D-Mannose-d-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3D |
InChI Key |
GZCGUPFRVQAUEE-JNHZOBAGSA-N |
Isomeric SMILES |
[2H][C@@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Purification and Isotopic Enrichment Analysis of D-Mannose-d-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purification and analysis of D-Mannose-d-4, a deuterated isotopologue of the naturally occurring monosaccharide D-Mannose. The incorporation of deuterium atoms into D-Mannose creates a valuable tool for various research applications, including metabolic flux analysis, mechanistic studies of enzymes, and as an internal standard in quantitative mass spectrometry-based assays. This document details the key experimental protocols, data presentation, and logical workflows involved in ensuring the purity and isotopic enrichment of this compound for scientific use.
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species from the crude synthesis product. The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. A common and effective method involves silica gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
This protocol is adapted from methodologies described for the purification of deuterated monosaccharides.[1]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., chloroform-methanol gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
Visualization reagent (e.g., 20% H₂SO₄ in ethanol)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient system.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed. Avoid air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with the initial solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in the chloroform-methanol mixture.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system.
-
Visualization: After development, dry the TLC plate and visualize the spots by spraying with the visualization reagent and gently heating. The desired this compound product will appear as a distinct spot.
-
Pooling and Concentration: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound using silica gel column chromatography.
Analysis of this compound Isotopic Enrichment
The determination of isotopic enrichment is crucial to confirm the successful incorporation of deuterium and to quantify the percentage of this compound in the final product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[2][3]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the analyte, allowing for the differentiation of isotopologues based on their mass differences. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like carbohydrates.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., water/acetonitrile).
-
LC Separation: Inject the sample into the LC system. While extensive separation may not be necessary for a purified sample, a short column can be used to remove any remaining non-volatile salts.
-
Mass Spectrometry Analysis:
-
Introduce the eluent from the LC into the ESI source.
-
Acquire full scan mass spectra in the appropriate m/z range for this compound.
-
Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled D-Mannose (d-0) and the deuterated isotopologues (d-1, d-2, d-3, d-4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment by determining the relative abundance of the this compound peak compared to the sum of all mannose isotopologue peaks.
-
| Isotopologue | Theoretical m/z [M+Na]⁺ | Observed m/z [M+Na]⁺ | Relative Abundance (%) |
| D-Mannose-d-0 | 203.0532 | 203.0531 | 0.5 |
| D-Mannose-d-1 | 204.0595 | 204.0594 | 1.0 |
| D-Mannose-d-2 | 205.0657 | 205.0656 | 2.5 |
| D-Mannose-d-3 | 206.0720 | 206.0719 | 5.0 |
| This compound | 207.0783 | 207.0782 | 91.0 |
Note: The data presented in this table is representative and illustrates the expected outcome of an HRMS analysis of a highly enriched this compound sample. Actual results may vary based on the synthesis and purification efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²H (deuterium) NMR, provides direct evidence of deuterium incorporation and can be used to determine the position of the deuterium labels. ¹H NMR can also be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeled positions.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons on the mannose backbone. A reduction in the integral of the signal at the C-4 position relative to other non-deuterated positions indicates successful deuteration.
-
-
²H NMR Acquisition:
-
Switch the NMR probe to the deuterium channel.
-
Acquire a one-dimensional ²H NMR spectrum.
-
The presence of a signal in the ²H spectrum confirms the incorporation of deuterium. The chemical shift of this signal can help confirm the position of the label.
-
-
Data Analysis: The isotopic enrichment can be estimated from the ¹H NMR by comparing the integral of the residual proton signal at the deuterated site to the integrals of protons at non-deuterated sites.
Analysis Workflow
Caption: Workflow for the analysis of this compound isotopic enrichment and structural confirmation.
Summary and Conclusion
The successful application of this compound in research and development hinges on its purity and well-defined isotopic enrichment. The combination of silica gel chromatography for purification, followed by rigorous analysis using high-resolution mass spectrometry and NMR spectroscopy, provides a robust framework for obtaining and verifying high-quality deuterated D-mannose. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with isotopically labeled carbohydrates. Adherence to these methodologies will ensure the reliability and reproducibility of experimental data derived from the use of this compound.
References
- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Analytical Characterization of D-Mannose-d-4
This guide provides a comprehensive overview of the core analytical methodologies for the characterization of D-Mannose-d-4, a deuterated derivative of the naturally occurring simple sugar, D-Mannose. The incorporation of deuterium at the C-4 position offers a valuable tool for researchers in metabolic studies, drug development, and clinical diagnostics, enabling precise tracing and quantification. This document outlines the key analytical techniques, detailed experimental protocols, and expected quantitative data for the thorough characterization of this isotopically labeled monosaccharide.
Physicochemical Properties
A fundamental step in the characterization of any compound is the determination of its physicochemical properties. For this compound, these properties are expected to be very similar to that of its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.
| Property | D-Mannose | This compound | Data Source |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₁DO₆ | [1](2) |
| Molecular Weight | 180.16 g/mol | 181.16 g/mol | [1][3](2, 4) |
| Melting Point | 133-140 °C | Expected to be similar to D-Mannose | [5](6) |
| Solubility in Water | 2480 g/L | Expected to be similar to D-Mannose | [7](8) |
Spectroscopic Analysis
Spectroscopic techniques are paramount for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR are crucial for confirming the position of the deuterium label.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Apply water suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover the range of 0-120 ppm.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.
The ¹H NMR spectrum of this compound in D₂O is expected to be similar to that of D-Mannose, with the notable absence of the signal corresponding to the proton at the C-4 position. The signals of the adjacent protons (H-3 and H-5) will exhibit a simplified multiplicity due to the absence of coupling to H-4.
| Proton | D-Mannose Chemical Shift (ppm, in D₂O) | Expected this compound Chemical Shift (ppm, in D₂O) | Expected Multiplicity |
| H-1 (α) | ~5.18 | ~5.18 | d |
| H-1 (β) | ~4.89 | ~4.89 | d |
| H-2 | ~4.03 | ~4.03 | dd |
| H-3 | ~3.85 | ~3.85 | d |
| H-4 | ~3.78 | Signal Absent | - |
| H-5 | ~3.70 | ~3.70 | d |
| H-6a | ~3.88 | ~3.88 | dd |
| H-6b | ~3.75 | ~3.75 | dd |
Note: Chemical shifts are approximate and can vary depending on experimental conditions.
The ¹³C NMR spectrum of this compound will show a characteristic triplet for the C-4 carbon due to coupling with deuterium (I=1). The chemical shift of C-4 may also experience a slight upfield shift (isotope shift). The chemical shifts of other carbons are expected to be largely unaffected.
| Carbon | D-Mannose Chemical Shift (ppm, in D₂O) | Expected this compound Chemical Shift (ppm, in D₂O) | Expected Multiplicity |
| C-1 (α) | ~94.5 | ~94.5 | s |
| C-1 (β) | ~94.3 | ~94.3 | s |
| C-2 (α) | ~71.0 | ~71.0 | s |
| C-2 (β) | ~71.8 | ~71.8 | s |
| C-3 (α) | ~70.6 | ~70.6 | s |
| C-3 (β) | ~74.0 | ~74.0 | s |
| C-4 (α) | ~67.0 | Slightly upfield of 67.0 | t |
| C-4 (β) | ~67.2 | Slightly upfield of 67.2 | t |
| C-5 (α) | ~73.0 | ~73.0 | s |
| C-5 (β) | ~76.8 | ~76.8 | s |
| C-6 (α, β) | ~61.5 | ~61.5 | s |
Note: Chemical shifts are approximate and can vary. "s" denotes a singlet and "t" denotes a triplet.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and for providing information about its fragmentation pattern, which can further confirm the location of the deuterium label.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as water or methanol. For GC-MS, derivatization (e.g., silylation) is typically required.
-
Instrumentation:
-
Electrospray Ionization (ESI-MS): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Use a GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
-
Data Acquisition:
-
ESI-MS: Acquire spectra in both positive and negative ion modes. Common adducts in positive mode are [M+Na]⁺ and [M+H]⁺. In negative mode, [M-H]⁻ is often observed.
-
GC-MS: After derivatization, inject the sample into the GC-MS and acquire spectra in electron ionization (EI) mode.
-
-
Data Analysis: Analyze the mass spectra to determine the molecular ion peak and characteristic fragment ions.
The mass spectrum of this compound will show a molecular ion peak that is one mass unit higher than that of unlabeled D-Mannose. The fragmentation pattern will also be indicative of the deuterium's location.
| Ion | D-Mannose (m/z) | This compound (Expected m/z) |
| [M+H]⁺ | 181.07 | 182.07 |
| [M+Na]⁺ | 203.05 | 204.05 |
| [M-H]⁻ | 179.05 | 180.06 |
Note: Fragmentation patterns in GC-MS (after derivatization) would show a +1 Da shift in fragments containing the C-4 position.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. In the case of this compound, the most significant change will be the appearance of C-D stretching and bending vibrations.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
The FTIR spectrum of this compound will be very similar to that of D-Mannose, with the key difference being the presence of C-D vibrational bands.
| Vibrational Mode | D-Mannose (cm⁻¹) | This compound (Expected cm⁻¹) |
| O-H Stretch | 3600-3200 (broad) | 3600-3200 (broad) |
| C-H Stretch | 3000-2850 | 3000-2850 |
| C-D Stretch | - | ~2200-2100 |
| C=O Stretch (aldehyde) | ~1730 (weak) | ~1730 (weak) |
| C-O Stretch | 1200-1000 | 1200-1000 |
| C-H Bend | 1450-1350 | 1450-1350 |
| C-D Bend | - | ~1300-1000 |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential impurities, including its non-deuterated counterpart.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of carbohydrates.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: Use a column suitable for carbohydrate analysis, such as an amino-based column or a ligand-exchange column.
-
Detector: A Refractive Index (RI) detector is commonly used for non-UV absorbing compounds like sugars. An Evaporative Light Scattering Detector (ELSD) can also be used.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns. For ligand-exchange columns, water is the mobile phase.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Often elevated (e.g., 30-80 °C) to improve peak shape.
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component. The retention time should be consistent with a D-Mannose standard.
Under isocratic conditions, this compound is expected to have a very similar, if not identical, retention time to D-Mannose. The primary use of this method is to assess purity by detecting any other sugar or non-sugar impurities.
| Parameter | Expected Value |
| Retention Time | Similar to D-Mannose standard |
| Purity | ≥ 98% (as per supplier specifications) |
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to confirm its identity, structure, and purity. The combination of NMR spectroscopy, mass spectrometry, and FTIR provides unambiguous structural elucidation and confirms the position of the deuterium label. HPLC is crucial for assessing the purity of the material. The detailed protocols and expected data presented in this guide serve as a comprehensive resource for researchers and professionals involved in the use and quality control of this important isotopically labeled compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | C6H12O6 | CID 165412921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Mannose(3458-28-4) 1H NMR [m.chemicalbook.com]
- 4. D-Mannose | C6H12O6 | CID 18950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. D-Mannose | 3458-28-4 [chemicalbook.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]
- 8. D-(+)-Mannose(3458-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to D-Mannose-d-4 for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology, understanding the dynamics of glycan biosynthesis, metabolism, and function is paramount. Isotope-labeled monosaccharides are invaluable tools for tracing the fate of sugars through complex metabolic pathways and for quantifying their incorporation into glycoproteins and other glycoconjugates. D-Mannose-d-4, a deuterated isotopologue of the C2 epimer of glucose, D-mannose, offers a stable, non-radioactive probe for investigating the multifaceted roles of mannose in cellular processes. This technical guide provides a comprehensive overview of the development and application of this compound in glycobiology research, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.
D-Mannose is a critical monosaccharide in protein glycosylation and is a precursor for other sugars.[1] Its metabolism is central to the proper folding, stability, and function of a vast array of proteins.[2] The introduction of a deuterium atom at the C4 position of D-mannose creates a "heavy" version of the sugar that can be distinguished from its endogenous, "light" counterpart by mass spectrometry. This enables researchers to perform metabolic flux analysis, quantify glycan turnover, and elucidate the contributions of exogenous mannose to various glycosylation pathways.
Synthesis and Characterization of this compound
While the precise, detailed synthesis of this compound is not extensively documented in publicly available literature, a feasible synthetic route can be extrapolated from established methods for the deuteration of monosaccharides. A common strategy involves the selective oxidation of a protected mannose derivative at the C4 position, followed by reduction with a deuterium source.
Proposed Synthetic Pathway for this compound:
A plausible approach would start with a suitably protected D-mannose derivative, for instance, methyl 2,3:6-di-O-benzyl-α-D-mannopyranoside. The free hydroxyl group at C4 can be oxidized to a ketone using a mild oxidizing agent. Subsequent reduction of the ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), would introduce the deuterium atom at the C4 position. Finally, deprotection of the hydroxyl groups would yield this compound.
Characterization:
The successful synthesis of this compound would be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy would be used to confirm the overall structure and the position of the deuterium label. The absence of a proton signal and a characteristic shift in the 13C NMR spectrum at the C4 position would indicate successful deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the correct molecular weight of the deuterated compound.
Experimental Protocols
The application of this compound in glycobiology research primarily involves metabolic labeling of cells or organisms, followed by the analysis of labeled glycans and glycoproteins. The following are detailed methodologies for key experiments.
Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incorporation of this compound into the glycans of cultured mammalian cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate cell culture medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration is 50-100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will influence the degree of isotopic enrichment.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate or detach them using a cell scraper in ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet is now ready for downstream applications such as protein extraction and glycan analysis.
-
Analysis of this compound Incorporation into N-Glycans by Mass Spectrometry
This protocol outlines the release of N-glycans from glycoproteins, their derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the incorporation of this compound.
Materials:
-
Cell pellet from metabolic labeling experiment
-
Lysis buffer (e.g., RIPA buffer)
-
PNGase F
-
Trifluoroacetic acid (TFA)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
GC-MS system
Procedure:
-
Protein Extraction:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cellular proteins.
-
-
N-Glycan Release:
-
Denature a known amount of protein (e.g., 50-100 µg) by heating at 95°C for 5 minutes in the presence of a denaturing buffer.
-
Cool the sample to room temperature.
-
Add PNGase F and incubate at 37°C for 16-24 hours to release the N-glycans.
-
-
Monosaccharide Hydrolysis:
-
Hydrolyze the released glycans to their constituent monosaccharides by adding 2M TFA and incubating at 100°C for 4 hours.
-
Dry the sample under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization for GC-MS Analysis:
-
To the dried monosaccharides, add a solution of hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes to form oximes.
-
Add acetic anhydride and incubate at 90°C for 1 hour to form aldononitrile acetate derivatives.
-
Extract the derivatives with dichloromethane.
-
Dry the organic phase and reconstitute in a suitable solvent for GC-MS injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature gradient to separate the different monosaccharide derivatives.
-
Acquire mass spectra in full scan mode or using selected ion monitoring (SIM) to detect the fragments corresponding to both the light (unlabeled) and heavy (this compound) mannose derivatives.
-
The degree of this compound incorporation can be calculated from the relative peak areas of the heavy and light mannose isotopes.
-
Quantitative Data Presentation
The use of this compound allows for the precise quantification of mannose incorporation into glycoproteins. While specific data for this compound is not widely published, the following table presents hypothetical data based on typical results from metabolic labeling experiments with other isotopically labeled mannose species to illustrate the expected outcomes.
| Cell Line | Treatment Condition | This compound Concentration (µM) | Labeling Time (hours) | % this compound Incorporation in N-Glycans (Mean ± SD) |
| HEK293T | Control | 100 | 24 | 35.2 ± 3.1 |
| HEK293T | Control | 100 | 48 | 58.7 ± 4.5 |
| HeLa | Control | 100 | 24 | 28.9 ± 2.7 |
| HeLa | Tunicamycin (2 µg/mL) | 100 | 24 | 5.4 ± 1.1 |
| CHO | Control | 50 | 48 | 42.1 ± 3.8 |
| CHO | Control | 200 | 48 | 75.3 ± 6.2 |
This table presents illustrative data. Actual incorporation rates will vary depending on the cell line, experimental conditions, and the specific glycoproteins being analyzed.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of this compound and a typical experimental workflow for its use in quantitative glycoproteomics.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
References
Spectroscopic Analysis of D-Mannose: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: D-Mannose, a C-2 epimer of glucose, is a naturally occurring simple sugar that plays a vital role in human metabolism and various biological processes, including protein glycosylation and immune modulation. Its unique stereochemistry imparts specific biological activities, making it a molecule of interest for therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of D-Mannose, with a particular focus on D-Mannose-d-4, a deuterated isotopologue valuable for mechanistic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural analysis of this important monosaccharide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For D-Mannose, which exists in equilibrium as α and β anomers in solution, NMR is indispensable for characterizing these forms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy of D-Mannose reveals distinct signals for each proton, with the anomeric proton (H-1) being the most downfield due to its unique chemical environment. The coupling constants (J-couplings) between adjacent protons are crucial for determining their dihedral angles and thus the stereochemistry of the molecule.
Experimental Protocol for ¹H NMR of D-Mannose:
-
Sample Preparation: Dissolve approximately 5-10 mg of D-Mannose in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the spectrum.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
Data Acquisition: Use a standard one-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to an internal standard, such as DSS or TSP, at 0.00 ppm.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-D-Mannopyranose and β-D-Mannopyranose in D₂O.
| Proton | α-D-Mannopyranose δ (ppm) | α-D-Mannopyranose J (Hz) | β-D-Mannopyranose δ (ppm) | β-D-Mannopyranose J (Hz) |
| H-1 | 5.17 | J1,2 = 1.7 | 4.89 | J1,2 = 1.0 |
| H-2 | 3.92 | J2,3 = 3.4 | 3.88 | J2,3 = 3.3 |
| H-3 | 3.85 | J3,4 = 9.1 | 3.73 | J3,4 = 9.5 |
| H-4 | 3.64 | J4,5 = 9.1 | 3.56 | J4,5 = 9.5 |
| H-5 | 3.81 | J5,6a = 2.3 | 3.37 | J5,6a = 2.4 |
| H-6a | 3.88 | J5,6b = 5.7 | 3.81 | J5,6b = 5.5 |
| H-6b | 3.73 | J6a,6b = -12.2 | 3.64 | J6a,6b = -12.1 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, temperature, and pH.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in D-Mannose gives a distinct signal, with the anomeric carbon (C-1) appearing at the lowest field.
Experimental Protocol for ¹³C NMR of D-Mannose:
The sample preparation and instrumentation are similar to that for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each carbon, simplifying the spectrum.
Table 2: ¹³C NMR Chemical Shifts (δ) for α-D-Mannopyranose and β-D-Mannopyranose in D₂O.
| Carbon | α-D-Mannopyranose δ (ppm) | β-D-Mannopyranose δ (ppm) |
| C-1 | 95.5 | 95.2 |
| C-2 | 72.2 | 72.7 |
| C-3 | 71.7 | 74.5 |
| C-4 | 68.4 | 68.1 |
| C-5 | 73.9 | 77.6 |
| C-6 | 62.5 | 62.5 |
Note: These values are based on data from Omicron Biochemicals, Inc.[1]
2D NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning all proton and carbon signals, especially for complex oligosaccharides containing mannose.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is useful for identifying linkages in oligosaccharides.
Workflow for 2D NMR Analysis of D-Mannose:
Spectroscopic Analysis of this compound
The introduction of a deuterium atom at the C-4 position of D-Mannose will have predictable and significant effects on its NMR spectra.
-
¹H NMR: The signal corresponding to H-4 will be absent. The signals for the adjacent protons, H-3 and H-5, will simplify from a doublet of doublets to a doublet, as the coupling to H-4 is removed.
-
¹³C NMR: The signal for C-4 will exhibit a characteristic triplet fine structure due to coupling with the deuterium nucleus (spin I=1). The chemical shift of C-4 will also experience a slight upfield isotopic shift. The signals for the adjacent carbons, C-3 and C-5, may also show small isotopic shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide structural information.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)
For a polar molecule like D-Mannose, soft ionization techniques such as ESI and MALDI are typically employed to generate intact molecular ions. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed. In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions like chloride ([M+Cl]⁻) can be formed.
Tandem Mass Spectrometry (MS/MS)
Collision-induced dissociation (CID) of the D-Mannose molecular ion results in a characteristic fragmentation pattern. A common fragmentation pathway involves the loss of water molecules and cross-ring cleavages. For D-Mannose, a frequently observed transition in negative ion mode is m/z 179 → 59[2][3].
Experimental Protocol for LC-MS/MS of D-Mannose:
-
Sample Preparation: Dissolve the D-Mannose sample in a suitable solvent, such as a mixture of water and acetonitrile. For complex matrices like plasma or serum, a protein precipitation step followed by supernatant evaporation and reconstitution is necessary.
-
Chromatographic Separation: Use a liquid chromatography (LC) system, often with a column designed for polar compounds (e.g., HILIC or a specific carbohydrate column), to separate D-Mannose from other components.
-
Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. For quantitative analysis, selected reaction monitoring (SRM) is often used, where a specific precursor ion is selected and a characteristic product ion is monitored.
Table 3: Key Mass Spectrometric Data for D-Mannose.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Monoisotopic Mass | 180.06339 u | |
| Common Adducts (Positive) | [M+Na]⁺ (m/z 203.05) | |
| Common Adducts (Negative) | [M-H]⁻ (m/z 179.05) | [2] |
| Characteristic Fragmentation (Negative) | m/z 179 → 59 | [2] |
Mass Spectrometry of this compound
The presence of a deuterium atom at C-4 will increase the monoisotopic mass of D-Mannose by approximately 1.0063 Da. Therefore, the molecular ion and any fragments containing the C-4 position will be shifted by this mass difference. For example, the [M-H]⁻ ion would be observed at m/z 180.06.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are sensitive to its functional groups and overall structure. These techniques are particularly useful for analyzing the solid-state form of D-Mannose and for studying hydrogen bonding.
Experimental Protocol for FTIR and Raman Spectroscopy of D-Mannose:
-
FTIR (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Raman: The solid sample is placed on a microscope slide and irradiated with a laser. The scattered light is then collected and analyzed.
Table 4: Key Vibrational Band Assignments for D-Mannose.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretching |
| ~2900 | C-H stretching |
| 1450-1200 | C-H bending, O-H bending |
| 1150-1000 | C-O stretching, C-C stretching |
| < 950 | Ring vibrations, anomeric region |
Note: Specific peak positions can vary depending on the physical state of the sample and intermolecular interactions.
D-Mannose in Signaling Pathways
D-Mannose is not only a structural component but also an active signaling molecule. One notable pathway involves the induction of regulatory T cells (Tregs) through the activation of transforming growth factor-beta (TGF-β)[4]. This has significant implications for autoimmune diseases and inflammation.
Conclusion
The structural elucidation of D-Mannose and its isotopologues like this compound relies on a multi-faceted spectroscopic approach. NMR spectroscopy provides the most detailed structural and stereochemical information, while mass spectrometry is crucial for determining molecular weight and fragmentation patterns. Vibrational spectroscopy offers complementary information about functional groups and the solid-state structure. A thorough understanding of these techniques and the interpretation of the resulting data is essential for researchers and professionals in drug development and related fields who are investigating the biological roles and therapeutic potential of D-Mannose.
References
- 1. omicronbio.com [omicronbio.com]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. | Sigma-Aldrich [sigmaaldrich.com]
- 4. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles and Methodologies of D-Mannose Stable Isotope Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in glycoprotein synthesis and other metabolic pathways. Understanding its metabolic fate is paramount for research in glycosylation, cancer metabolism, and therapeutic development. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and precise method to trace the journey of D-mannose through complex biological systems. This technical guide delves into the foundational papers and core methodologies that underpin the use of D-mannose stable isotope labeling for metabolic analysis, providing researchers with the essential knowledge to design, execute, and interpret these sophisticated experiments.
Core Concepts in D-Mannose Metabolism
The metabolic pathways of D-mannose are intricately linked with those of glucose. Exogenous mannose is taken up by cells and phosphorylated to mannose-6-phosphate (Man-6-P) by hexokinase. Man-6-P stands at a critical metabolic juncture: it can be isomerized to fructose-6-phosphate (Fru-6-P) by mannose phosphate isomerase (MPI), thereby entering glycolysis, or it can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2), committing it to the synthesis of GDP-mannose and subsequent incorporation into glycoproteins.[1][2]
Stable isotope labeling allows for the precise quantification of mannose flux through these competing pathways. By using isotopically labeled D-mannose (e.g., 13C-labeled D-mannose), researchers can distinguish exogenous mannose from endogenously synthesized mannose (derived from glucose) and track its incorporation into various biomolecules.[1][3]
Key Experimental Protocols
Stable Isotope Labeling of Cultured Cells
This protocol outlines the general procedure for labeling cultured cells with stable isotope-labeled D-mannose to trace its metabolic fate.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Dialyzed fetal bovine serum (FBS)
-
Stable isotope-labeled D-mannose (e.g., [U-13C6]-D-mannose)
-
Unlabeled D-glucose and D-mannose
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Medium Preparation: Prepare the labeling medium by supplementing basal medium with dialyzed FBS and the desired concentrations of stable isotope-labeled D-mannose and unlabeled glucose. Physiological concentrations often used are 5 mM glucose and 50 µM mannose.[1][2]
-
Labeling: Aspirate the growth medium from the cells, wash once with PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The duration depends on the metabolic pathway of interest, with shorter times for upstream metabolites and longer times (e.g., 24-72 hours) for incorporation into macromolecules like glycoproteins.[1]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent to the plate and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: The extracted metabolites are then dried and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Analysis of Isotopic Enrichment by GC-MS
This protocol describes the analysis of labeled monosaccharides from hydrolyzed glycoproteins.
Materials:
-
Dried cell extracts or purified glycoproteins
-
Hydrochloric acid (HCl)
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
GC-MS system
Procedure:
-
Hydrolysis: If analyzing glycoproteins, hydrolyze the protein pellet in HCl to release the monosaccharides.
-
Derivatization:
-
Resuspend the dried metabolite extract or hydrolyzed monosaccharides in a solution of methoxyamine hydrochloride in pyridine.
-
Incubate to form methoxime derivatives.
-
Add MSTFA and incubate to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the monosaccharides on a suitable GC column.
-
Analyze the mass spectra to determine the isotopic enrichment of mannose and other monosaccharides. The mass shift in the fragment ions indicates the number of incorporated stable isotopes.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on D-mannose stable isotope labeling.
| Cell Line | Exogenous Mannose Uptake Rate (nmol/mg protein/h) | Exogenous Glucose Uptake Rate (nmol/mg protein/h) | Reference |
| Fibroblasts | 9.4 - 22 | 1500 - 2200 | [1] |
| Cell Line | Mannose Incorporation into N-glycans (%) | Glucose Contribution to N-glycan Mannose (%) | Reference |
| Fibroblasts | 1 - 2 | 0.01 - 0.03 | [1] |
| Labeled Precursor | Contribution to N-glycan Mannose | Experimental Conditions | Reference |
| [1,2-13C]glucose | ~50% of total N-glycan mannose | 5 mM glucose, 50 µM mannose | [1] |
| [U-13C]mannose | ~50% of total N-glycan mannose | 5 mM glucose, 50 µM mannose | [1] |
| [2-13C]glycerol | Minimal | 1 mM glycerol, 5 mM glucose | [1] |
| [3-13C]pyruvate | Minimal | 1 mM pyruvate, 5 mM glucose | [1] |
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows in D-mannose stable isotope labeling.
Caption: Metabolic fate of D-Mannose and its intersection with glycolysis.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Deuterated Mannose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of deuterated mannose. By leveraging stable isotope labeling, researchers can gain significant insights into mannose metabolism, glycan structure, and drug development processes. This document details experimental methodologies, presents quantitative fragmentation data, and visualizes the core fragmentation pathways.
Introduction
Mannose, a C-2 epimer of glucose, is a critical monosaccharide in a variety of biological processes, including protein glycosylation. The use of deuterated mannose in mass spectrometry-based studies allows for the tracing of metabolic pathways and the elucidation of complex carbohydrate structures. Understanding the specific fragmentation patterns of deuterated mannose is paramount for accurate data interpretation. This guide will focus on the fragmentation behavior of mannose isotopologues, providing a foundational resource for researchers in the field.
Experimental Protocols
The methodologies for analyzing deuterated mannose by mass spectrometry typically involve derivatization followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
2.1. Sample Preparation and Derivatization
A common method for preparing mannose for GC-MS analysis involves reduction and acetylation. For instance, plasma samples containing mannose can be treated with sodium borodeuteride to reduce the aldehyde group to a primary alcohol, forming (1-d)mannitol. This is followed by acetylation to increase volatility for GC analysis.
Experimental Example: Alditol Acetate Derivatization
-
Reduction: Plasma samples are treated with sodium borodeuteride (NaBD₄) to reduce aldoses to their corresponding alditols. This step introduces a deuterium label at the C-1 position of mannose.
-
Acetylation: The resulting alditols are then acetylated using a reagent such as acetic anhydride. This step replaces all hydroxyl groups with acetate esters.
-
Extraction: The derivatized samples are then extracted into an organic solvent suitable for GC-MS injection.
2.2. Mass Spectrometry Analysis
The derivatized and deuterated mannose is then subjected to mass spectrometry to analyze its fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile carbohydrate derivatives. Electron ionization (EI) is a common ionization method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more complex samples and underivatized sugars, LC-MS/MS with electrospray ionization (ESI) is often employed. Collision-induced dissociation (CID) is used to generate fragment ions.
A workflow for the analysis of deuterated mannose is depicted below.
Fragmentation Patterns of Deuterated Mannose
The fragmentation of mannose and its isotopologues in the mass spectrometer is a complex process that yields a series of characteristic ions. The position of the deuterium label significantly influences the mass-to-charge ratio (m/z) of the resulting fragments, allowing for detailed structural elucidation.
3.1. General Fragmentation Pathways
For protonated monosaccharides, a primary fragmentation event is often the loss of water. Subsequent fragmentation can proceed through two main pathways: further sequential losses of water and other small molecules, or ring cleavage to form stable fragment ions. The presence of deuterium atoms will shift the m/z of fragments containing the label.
A generalized fragmentation scheme for a protonated hexose is shown below.
3.2. Quantitative Fragmentation Data
The following table summarizes characteristic ion fragments observed in the GC-MS analysis of deuterated mannitol, the reduction product of mannose. The specific m/z values will depend on the derivatization method used (e.g., acetylation). The table below is illustrative of the types of fragments that can be expected.
| Precursor Ion | Deuteration Position | Key Fragment Ion (m/z) | Putative Structure/Loss |
| (1-d)Mannitol hexaacetate | C-1 | Varies | Loss of CH₂DOAc |
| (1-d)Mannitol hexaacetate | C-1 | Varies | Cleavage between C2-C3 |
| (2-d)Mannitol hexaacetate | C-2 | Varies | Cleavage between C1-C2 |
| (2-d)Mannitol hexaacetate | C-2 | Varies | Cleavage between C3-C4 |
Note: Specific m/z values for fragments of deuterated mannose derivatives are highly dependent on the specific derivatization and ionization methods used and are best determined empirically for each experimental setup. The provided table illustrates the principle of how deuterium labeling affects fragment masses.
Studies on specifically deuterated glucose and mannose have been conducted to probe metabolic pathways. For example, the synthesis of 2-deutero-d-mannose has been reported for use in mass spectrometry-based metabolic studies.[1] The fragmentation of such labeled compounds allows for the precise tracking of the deuterium atom through metabolic transformations.
Applications in Research and Drug Development
The analysis of deuterated mannose fragmentation patterns has several important applications:
-
Metabolic Flux Analysis: By feeding cells with deuterated mannose, researchers can trace its incorporation into various metabolic pathways and quantify the flux through these pathways.[2]
-
Glycan Structural Analysis: Deuterium labeling can aid in the structural elucidation of complex glycans by providing information on the connectivity and branching of mannose residues.[3][4]
-
Drug Metabolism Studies: Deuterated analogs of mannose-containing drugs can be used to study their metabolic fate and identify potential metabolites.
Conclusion
The mass spectrometric analysis of deuterated mannose provides a powerful tool for researchers in various scientific disciplines. A thorough understanding of the specific fragmentation patterns is essential for the accurate interpretation of mass spectral data. This guide has provided an overview of the experimental protocols, key fragmentation pathways, and applications of this technique. As mass spectrometry technologies continue to advance, the utility of stable isotope labeling with deuterium for studying mannose and other carbohydrates is expected to grow.
References
- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Isotopic Enrichment Calculation for D-Mannose-d-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for calculating the isotopic enrichment of D-Mannose-d-4. The accurate determination of isotopic enrichment is crucial for various applications, including metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. This document outlines the theoretical basis, experimental protocols, and data analysis workflows required for precise enrichment determination.
Introduction to Isotopic Enrichment
Isotopic enrichment refers to the mole fraction of a specific isotope at a given atomic position within a molecule, expressed as a percentage. It is distinct from species abundance, which is the percentage of molecules of a specific isotopic composition. For this compound, a deuterium-labeled analogue of D-Mannose, determining the isotopic enrichment is essential for its use as a tracer in drug development and metabolic studies.
Theoretical Framework for Isotopic Enrichment Calculation
The calculation of isotopic enrichment for this compound is predicated on the analysis of its mass isotopologue distribution (MID) obtained from mass spectrometry. The MID is the distribution of the relative abundances of all the isotopic variants of the molecule.
For a molecule with four deuterium labels, such as this compound, the theoretical distribution of isotopologues can be predicted using the binomial expansion, often visualized with Pascal's triangle. This distribution is dependent on the isotopic enrichment of the deuterium at the labeled positions.
Table 1: Theoretical Isotopologue Distribution for this compound at 99% Isotopic Enrichment
| Isotopologue | Number of Deuterium Atoms | Formula | Theoretical Abundance (%) |
| M+0 | 0 | C₆H₁₂O₆ | 0.000001 |
| M+1 | 1 | C₆H₁₁DO₆ | 0.000396 |
| M+2 | 2 | C₆H₁₀D₂O₆ | 0.058806 |
| M+3 | 3 | C₆H₉D₃O₆ | 3.881196 |
| M+4 | 4 | C₆H₈D₄O₆ | 96.059601 |
Note: This table represents a simplified model. The actual mass spectrum will also include contributions from the natural abundance of ¹³C and ¹⁸O, which must be corrected for in the final calculation.
Experimental Protocol: Isotopic Enrichment Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of D-Mannose and its isotopologues. The following protocol provides a general framework that can be adapted to specific instrumentation.
Sample Preparation
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of unlabeled D-Mannose and this compound.
-
Sample Derivatization (Optional but Recommended): Derivatization can improve chromatographic separation and ionization efficiency. A common method for sugars is reductive amination.
-
Matrix Spiking: For analysis in biological matrices, spike the standards into a surrogate matrix (e.g., charcoal-stripped serum) to mimic the sample environment.
LC-MS/MS Analysis
A robust and reproducible LC-MS/MS method is crucial for accurate quantification.[1][2][3][4]
Table 2: Example LC-MS/MS Parameters for D-Mannose Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Hypercarb (or similar porous graphitic carbon column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (unlabeled) | e.g., m/z 179.1 (for [M-H]⁻) |
| Precursor Ion (this compound) | e.g., m/z 183.1 (for [M-H]⁻) |
| Product Ions (for MRM) | To be determined by infusion and fragmentation analysis |
Experimental Workflow Diagram
Isotopic Enrichment Calculation: A Step-by-Step Guide
The following section outlines the process for calculating the isotopic enrichment of this compound from the raw mass spectrometry data. This method involves correcting for the natural abundance of heavy isotopes and comparing the measured isotopologue distribution to theoretical distributions.[5][6]
Data Extraction
From the mass spectrum, extract the integrated peak areas (or intensities) for each isotopologue of this compound. This will typically be a cluster of peaks around the expected mass of the labeled compound.
Correction for Natural Abundance of ¹³C and ¹⁸O
The measured isotopologue distribution is a convolution of the deuterium labeling and the natural abundance of other heavy isotopes (primarily ¹³C and ¹⁸O). This contribution must be mathematically removed to isolate the effect of the deuterium labels. This can be achieved using algorithms that employ matrix calculations to deconvolve the spectra.
Calculation of Isotopic Enrichment
Once the corrected isotopologue distribution is obtained, the isotopic enrichment can be calculated. One common method is to use a least-squares fitting approach to find the enrichment value that provides the best fit between the theoretical and the experimentally determined isotopologue distributions.
Table 3: Hypothetical Mass Spectrometry Data and Enrichment Calculation
| Mass Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) | Theoretical Abundance (98.5% Enrichment) |
| M+0 | 0.01 | 0.00 | 0.00 |
| M+1 | 0.20 | 0.15 | 0.15 |
| M+2 | 1.50 | 1.40 | 1.41 |
| M+3 | 8.00 | 7.85 | 7.84 |
| M+4 | 90.29 | 90.60 | 90.60 |
| Calculated Enrichment | 98.5% |
Logical Flow for Calculation
Conclusion
The accurate calculation of isotopic enrichment for this compound is a multi-step process that requires careful experimental design and rigorous data analysis. By following the protocols and computational steps outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the isotopic enrichment of their labeled compounds, ensuring the integrity and reliability of their experimental results. The use of appropriate stable isotope-labeled internal standards and validated analytical methods is paramount for achieving high accuracy and precision.[1][2][3][4]
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker. | Sigma-Aldrich [sigmaaldrich.com]
- 4. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Selectively Deuterated D-Mannose Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and chemoenzymatic methodologies for the synthesis of selectively deuterated D-mannose isomers. These isotopically labeled carbohydrates are invaluable tools in metabolic research, drug development, and advanced analytical studies, enabling the precise tracing of mannose metabolic pathways and its flux into glycoproteins. This document details experimental protocols, presents quantitative data for key synthetic steps, and visualizes relevant biochemical pathways and experimental workflows.
Introduction to Deuterated D-Mannose in Research
D-mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and other metabolic processes.[1] Selectively replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, creates a "heavy" version of the molecule that can be traced and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This isotopic labeling allows researchers to investigate the metabolic fate of mannose, including its uptake, conversion to other sugars, and incorporation into N-glycans, without altering its fundamental chemical properties.[4] The use of deuterated mannose isomers is particularly important for understanding the pathophysiology of diseases related to glycosylation and for the development of therapeutic interventions.[2]
Chemical Synthesis of Selectively Deuterated D-Mannose Isomers
Chemical synthesis offers precise control over the position of deuterium labeling. The following sections detail the established protocols for the synthesis of 2-deutero-D-mannose and 6-deutero-D-mannose.
Synthesis of 2-Deutero-D-mannose
The synthesis of 2-deutero-D-mannose can be achieved through a multi-step process starting from a protected D-glucose derivative.[2] The key step involves the stereoselective reduction of a ketone at the C-2 position using a deuterated reducing agent.[2]
Experimental Protocol:
The synthesis of 2-deutero-D-mannose (13) is based on the stereoselective reduction of a β-D-arabino-hexopyranoside-2-ulose derivative.[2]
-
Preparation of 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal (10): 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-d-glucose (9) is reacted with a 33% solution of HBr in acetic acid to form the corresponding glycosyl bromide. Subsequent treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane yields the glucal (10).[2]
-
Formation of the Ketone (11): The 2-acetoxy-d-glucal (10) is transformed into the ketone (11) using a method described by Lichtenthaler.[2]
-
Deuterium Introduction: The ketone (11) is reduced with sodium borodeuteride (NaBD₄) in a mixture of dichloromethane and methanol. This step introduces the deuterium atom at the C-2 position, yielding benzyl 3,4,6-tri-O-benzyl-β-d-mannopyranoside (12) with high yield (90%).[2]
-
Deprotection: The final compound, 2-deutero-D-mannose (13), is obtained by hydrogenation of (12) using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2]
Quantitative Data for Synthesis of 2-Deutero-D-mannose
| Step | Product | Reagents and Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |
| 1. Glycosyl Bromide Formation and Elimination | 2-O-acetoxy-3,4,6-tri-O-benzyl-d-glucal (10) | HBr/AcOH, CH₂Cl₂; then DBU, CH₂Cl₂ | N/A | N/A | [2] |
| 2. Ketone Formation | Benzyl 3,4,6-tri-O-benzyl-β-d-arabino-hexopyranosid-2-ulose (11) | N-bromosuccinimide (NBS), ethanol, CH₂Cl₂ | N/A | N/A | [2] |
| 3. Stereoselective Reduction | Benzyl 3,4,6-tri-O-benzyl-2-deutero-β-d-mannopyranoside (12) | NaBD₄, CH₂Cl₂, MeOH | 90 | >98 (inferred from NMR) | [2] |
| 4. Deprotection | 2-Deutero-D-mannose (13) | H₂, Pd/C | N/A | >98 (inferred from NMR) | [2] |
N/A: Data not explicitly provided in the cited literature.
Synthesis of 6-Deutero-D-mannose
The synthesis of 6-deutero-D-mannose involves the oxidation of the primary alcohol at the C-6 position to an aldehyde, followed by reduction with a deuterated reagent.[2]
Experimental Protocol:
-
Protection of Hydroxyl Groups: Starting from benzyl α-d-mannopyranoside (20), the 6-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The remaining hydroxyl groups at positions 2, 3, and 4 are then benzylated.[2]
-
Selective Deprotection: The TBDMS group at the C-6 position is selectively removed using sulfuric acid in methanol to yield benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside (23).[2]
-
Oxidation to Aldehyde: The primary hydroxyl group at C-6 of compound (23) is oxidized to an aldehyde (24) using Swern oxidation, which typically shows a high yield.[2]
-
Deuterium Introduction: The aldehyde (24) is reduced with sodium borodeuteride (NaBD₄) in a mixture of dichloromethane and methanol to introduce the deuterium at the C-6 position, forming benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside as a mixture of (R) and (S) isomers (25).[2]
-
Deprotection: The final product, 6-deutero-D-mannose (26), is obtained by catalytic hydrogenation to remove the benzyl protecting groups.[2]
Quantitative Data for Synthesis of 6-Deutero-D-mannose
| Step | Product | Reagents and Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |
| 1. Protection | Benzyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-d-mannopyranoside | t-BuMe₂SiCl, imidazole, DMF; then NaH, BnBr, DMF | N/A | N/A | [2] |
| 2. Selective Deprotection | Benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranoside (23) | H₂SO₄, MeOH | N/A | N/A | [2] |
| 3. Swern Oxidation | Benzyl 2,3,4-tri-O-benzyl-α-d-mannopyranosid-6-ulose (24) | Swern oxidation (oxalyl chloride, DMSO, Et₃N) | High | N/A | [2] |
| 4. Reduction with Deuteride | Benzyl 2,3,4-tri-O-benzyl-6-deutero-α-d-mannopyranoside (25) | NaBD₄, CH₂Cl₂, MeOH | N/A | >98 (inferred from NMR) | [2] |
| 5. Deprotection | 6-Deutero-D-mannose (26) | H₂, Pd/C | N/A | >98 (inferred from NMR) | [2] |
N/A: Data not explicitly provided in the cited literature.
Biocatalytic Synthesis of Multiply Deuterated D-Mannose
Biocatalytic methods offer an alternative route to deuterated sugars, often with high stereoselectivity and under milder reaction conditions. A notable example is the synthesis of D-mannose-d₅ and D-mannose-d₇.[5]
Experimental Protocol Overview:
While detailed step-by-step protocols are proprietary, the general approach involves the use of enzymes to catalyze the exchange of hydrogen for deuterium from a deuterium-rich solvent (e.g., D₂O) onto the carbohydrate backbone. This can be coupled with enzymatic reductions using deuterated cofactors to achieve high levels of deuterium incorporation across multiple positions.[5][6]
Metabolic Fate and Experimental Workflow of Deuterated D-Mannose
Selectively deuterated D-mannose isomers are powerful tools for tracing metabolic pathways. Once introduced into a biological system, they can be tracked as they are processed through various enzymatic reactions.
Metabolic Fate of D-Mannose
Exogenous mannose is transported into the cell and phosphorylated to mannose-6-phosphate. From there, it can enter the N-glycan biosynthesis pathway via conversion to mannose-1-phosphate and then GDP-mannose. Alternatively, it can be isomerized to fructose-6-phosphate and enter glycolysis.[1] The use of deuterated mannose allows for the quantification of the flux through these competing pathways.[4]
Caption: Metabolic fate of deuterated D-mannose in the cell.
Experimental Workflow for Metabolic Labeling and Analysis
A typical workflow for studying glycoprotein biosynthesis using deuterated mannose involves several key steps, from cell culture to mass spectrometric analysis.
Caption: Experimental workflow for glycoprotein analysis.
Conclusion
The synthesis of selectively deuterated D-mannose isomers provides researchers with powerful tools to dissect complex metabolic pathways. The chemical and biocatalytic methods described in this guide offer routes to a variety of labeled mannose species. By combining these synthetic approaches with modern analytical techniques such as mass spectrometry, it is possible to gain unprecedented insights into the role of mannose in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
An In-depth Technical Guide on the Thermodynamic Properties of D-Mannose
Executive Summary
D-Mannose is a C-2 epimer of glucose and a fundamentally important monosaccharide in various biological processes, including the glycosylation of proteins.[1] Understanding its thermodynamic properties is crucial for applications in drug development, food science, and biotechnology. This document provides a detailed overview of the key thermodynamic parameters of D-Mannose, outlines the experimental protocols for their determination, and illustrates relevant experimental and biological pathways.
Thermodynamic Data of D-Mannose
The thermodynamic properties of D-Mannose have been characterized over a broad range of temperatures. The quantitative data, including heat capacity, enthalpy, entropy, and Gibbs free energy, are summarized below.
Heat Capacity and Thermodynamic Functions
The heat capacity of D-Mannose has been measured from near absolute zero to above its melting point. These measurements are fundamental for deriving other thermodynamic functions.[2][3]
Table 1: Molar Heat Capacity and Derived Thermodynamic Functions of D-Mannose at Standard Temperature (T = 298.15 K)
| Property | Symbol | Value | Unit |
| Molar Heat Capacity (Solid) | Cp,m | 216 | J·K-1·mol-1 |
| Molar Entropy | Sm | 217.1 | J·K-1·mol-1 |
| Enthalpy Increment | Hm(T) - Hm(0) | 38.89 | kJ·mol-1 |
| Gibbs Free Energy Function | Φm | -86.51 | J·K-1·mol-1 |
Data sourced from a comprehensive study on the heat capacities of D-Mannose from 1.9 K to 440 K.[2]
Enthalpies of Transition and Formation
The enthalpies associated with phase changes and the formation of the compound from its constituent elements are critical thermodynamic parameters.
Table 2: Enthalpy Data for D-Mannose
| Property | Symbol | Value | Unit |
| Standard Molar Enthalpy of Combustion (Solid) | ΔcH°solid | -2813 ± 2 | kJ·mol-1 |
| Standard Molar Enthalpy of Formation (Solid) | ΔfH°solid | -1004.5 ± 2.1 | kJ·mol-1 |
| Enthalpy of Fusion | ΔfusH° | 26.41 | kJ·mol-1 |
| Melting Temperature | Tfus | 412.26 K (139.11 °C) | K |
Data compiled from various sources.[2][4][5]
Gibbs Free Energy of Formation
The Gibbs free energy of formation provides insight into the spontaneity of forming D-Mannose under standard conditions.
Table 3: Gibbs Free Energy of Formation for D-Mannose
| Property | Symbol | Value | Unit |
| Standard Gibbs Free Energy of Formation (Estimated) | ΔfG'° | -389.6 ± 2.1 | kJ·mol-1 |
Data sourced from eQuilibrator.[6]
Experimental Protocols
The determination of the thermodynamic properties of D-Mannose involves precise calorimetric techniques. The primary methods cited in the literature are detailed below.[2]
Low-Temperature Heat Capacity Measurement (1.9 K to 300 K)
Methodology: Quantum Design Physical Property Measurement System (PPMS)
-
Sample Preparation: A precise mass (e.g., 0.02228 g) of high-purity D-Mannose is pressed into a pellet.[2]
-
Calorimeter Setup: The pellet is affixed to the sample platform of the PPMS calorimeter using Apiezon N grease to ensure good thermal contact.
-
Measurement Principle: The PPMS employs a thermal relaxation method. A known amount of heat is applied to the sample, causing its temperature to rise. The heat source is then turned off, and the system relaxes back to the base temperature. The heat capacity is determined by analyzing the time constant of this thermal relaxation.
-
Temperature Range and Steps: Measurements are typically performed with a logarithmic spacing from 1.9 K to 100 K and then at fixed temperature intervals (e.g., 10 K) from 100 K to 300 K.[2]
-
Accuracy: The accuracy of this method is generally within ±3% for temperatures between 1.9 K and 20 K, and improves to ±1% from 20 K to 300 K.[2]
High-Temperature Heat Capacity and Enthalpy of Fusion Measurement (183 K to 440 K)
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of D-Mannose (e.g., 0.00880 g) is hermetically sealed in an aluminum pan.[2] An empty pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.
-
Measurement Principle: The sample and reference pans are heated at a constant rate (e.g., 10 K·min-1). The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Data Analysis:
-
Heat Capacity: The heat capacity is calculated from the differential heat flow signal.
-
Phase Transitions: Endothermic or exothermic events, such as melting, appear as peaks in the DSC curve. The temperature at the peak maximum is taken as the transition temperature (Tpeak), and the area under the peak corresponds to the enthalpy of the transition (e.g., enthalpy of fusion).[2]
-
-
Accuracy: The accuracy for heat capacity measurements is typically within ±3%, and for enthalpy measurements, it is also within ±3%.[2]
Visualizations
Experimental Workflow for Thermodynamic Characterization
The following diagram illustrates the workflow for determining the thermodynamic properties of a carbohydrate like D-Mannose using a combination of calorimetric techniques.
Caption: Workflow for Calorimetric Analysis of D-Mannose.
Logical Pathway: D-Mannose in the Prevention of Urinary Tract Infections (UTIs)
D-Mannose is investigated for its role in preventing UTIs by inhibiting bacterial adhesion to the uroepithelial cells. This logical relationship is a key area of research for drug development professionals.[7][8]
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. d-Mannose (CAS 3458-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. d-Mannose [webbook.nist.gov]
- 6. D-Mannose [equilibrator.weizmann.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
A Technical Guide to Quantum Mechanics in Deuterated Mannose Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the quantum mechanical effects of isotopic substitution on mannose, a C-2 epimer of glucose crucial in various biological processes. By replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D), researchers can probe and manipulate the quantum underpinnings of molecular behavior. This technique is particularly powerful for elucidating reaction mechanisms, understanding molecular dynamics, and informing the design of novel therapeutics with enhanced metabolic stability. This document outlines the theoretical basis, key experimental methodologies, and practical applications relevant to the study of deuterated mannose.
Core Principles: The Quantum Effect of Deuteration
The substitution of hydrogen with deuterium introduces significant changes at the quantum level primarily due to the mass difference. The nucleus of deuterium is approximately twice as heavy as that of protium (¹H). This mass increase fundamentally alters the zero-point vibrational energy (ZPVE) of covalent bonds involving hydrogen.
The ZPVE is the lowest possible energy that a quantum mechanical system may have. For a C-H bond, the ZPVE is higher than that of a C-D bond. Consequently, breaking a C-D bond requires more energy than breaking an equivalent C-H bond. This energy difference manifests as the Kinetic Isotope Effect (KIE) , a change in the rate of a chemical reaction upon isotopic substitution.[1] The KIE is a powerful tool for determining reaction mechanisms, as the magnitude of the effect can indicate whether a specific C-H bond is broken in the rate-determining step of a reaction.[1][2]
-
Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H vs C-D bonds, this effect can be significant, with reaction rates being 6-10 times faster for the hydrogen-containing compound.[1]
-
Secondary KIE: A smaller effect observed when the bond to the isotope is not broken but is located at or near the reaction center.[1] This effect arises from changes in hybridization and vibrational modes between the ground state and the transition state.
These quantum effects can be observed and quantified using a variety of experimental and computational techniques.
Quantitative Analysis: Kinetic Isotope Effects in Mannose Mutarotation
A foundational study investigated the primary and secondary deuterium isotope effects on the rate of mutarotation of fully deuterated D-mannose.[3] Mutarotation is the change in optical rotation that occurs when the α- and β-anomers of a sugar interconvert in solution. This process involves the breaking and forming of O-H (or O-D) bonds, making it an ideal system for studying isotope effects.
The study revealed a decrease in the rate of mutarotation in heavy water (D₂O), which represents a primary isotope effect. Furthermore, the presence of C-D bonds in the deuterated mannose molecule, instead of C-H bonds, resulted in a secondary isotope effect, which also decreased the reaction rate.[3]
Below is a summary of the key quantitative findings from this research.
| Compound | Solvent | Isotope Effect Type | Rate Change Observation |
| D-Mannose | D₂O vs H₂O | Primary | Decrease in mutarotation rate in D₂O[3] |
| Fully Deuterated D-Mannose | H₂O | Secondary | ~17% decrease in mutarotation rate[3] |
| Fully Deuterated D-Mannose | D₂O | Secondary | ~16% decrease in mutarotation rate[3] |
| D-Glucose-1-d | H₂O / D₂O | Secondary | The effect is principally due to D substitution at C1[3] |
The logical relationship for understanding these isotope effects in the context of mutarotation is illustrated below.
Caption: Logical flow from isotopic mass difference to observable kinetic effects.
Experimental Protocols & Methodologies
A multi-faceted approach is required to fully characterize the quantum mechanics of deuterated mannose. The following sections detail key experimental protocols.
The synthesis of selectively or fully deuterated mannose is the prerequisite for any study. While specific protocols for mannose were not detailed in the search results, a general and versatile method for synthesizing selectively deuterated amines has been described, which involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane (e.g., triethylsilane-d).[4] For carbohydrates like mannose, established methods often involve catalytic exchange reactions in D₂O or enzymatic synthesis using deuterated precursors.
General Protocol for Deuterium Labeling via Catalytic Exchange:
-
Dissolution: Dissolve D-mannose in high-purity D₂O.
-
Catalyst Addition: Add a suitable catalyst (e.g., a supported platinum or palladium catalyst).
-
Heating: Heat the mixture under pressure for a specified time to facilitate H-D exchange at non-acidic C-H positions.
-
Purification: Remove the catalyst via filtration. Lyophilize the D₂O to obtain the deuterated mannose solid.
-
Analysis: Confirm the degree and sites of deuteration using Mass Spectrometry and NMR spectroscopy.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are highly sensitive to isotopic substitution.[5] The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Replacing hydrogen with deuterium significantly increases the reduced mass, leading to a predictable decrease (downshift) in the vibrational frequency of the C-D bond compared to the C-H bond.[5][6] This allows for the precise analysis of deuteration and its effect on the molecule's vibrational modes.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the deuterated mannose sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for solution-state studies, dissolve the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., D₂O).
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the 4000-400 cm⁻¹ range.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic vibrational bands. Compare the spectrum of deuterated mannose with that of its non-deuterated counterpart to quantify the isotopic shifts. For a C-H stretch typically found around 3000 cm⁻¹, the corresponding C-D stretch is expected near 2200 cm⁻¹.
Caption: General workflow for FT-IR spectroscopic analysis of deuterated samples.
Neutron scattering is a powerful technique for studying the structure and dynamics of biological molecules, and it uniquely benefits from deuterium labeling.[7][8] Hydrogen and deuterium have markedly different neutron scattering lengths (-3.74 fm for ¹H and +6.67 fm for ²H).[7] This large difference allows for "contrast matching." By performing experiments in varying H₂O/D₂O mixtures, researchers can make specific components of a complex "invisible" to neutrons, thereby highlighting the structure of the deuterated component.[7][8] For example, one could study a deuterated mannose molecule bound to a non-deuterated (hydrogenated) protein. By adjusting the solvent to match the scattering length density of the protein, only the deuterated mannose will be visible in the experiment.
Experimental Workflow for Small-Angle Neutron Scattering (SANS):
Caption: Workflow for a contrast-matching SANS experiment.
Computational Chemistry Workflow
Theoretical calculations are essential for interpreting experimental data and providing a deeper understanding of the quantum mechanics involved. Density Functional Theory (DFT) is a common method used to calculate molecular properties.
A typical computational workflow to predict the KIE for a mannose-related reaction involves:
-
Structure Optimization: Finding the lowest energy geometries for the reactants and the transition state for both the hydrogenated and deuterated species.
-
Frequency Calculation: Calculating the vibrational frequencies at these optimized geometries. This step is crucial to confirm that the reactant structures are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The frequencies are also used to calculate the Zero-Point Vibrational Energies (ZPVE).
-
KIE Calculation: Using the ZPVEs from the frequency calculations, the KIE is computed using principles of transition state theory.
Caption: Computational workflow for calculating the Kinetic Isotope Effect.
Applications in Drug Development
The study of deuterated molecules, including sugars like mannose, has direct implications for drug development. The "deuterium effect" is now a recognized strategy for improving the pharmacokinetic profiles of drugs.
-
Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves the breaking of a C-H bond. By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced. This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by altering the formation of metabolites.
-
Mechanism of Action Studies: Deuterated analogs of drugs or substrates can be used to probe the mechanism of action of enzymes and receptors, similar to the fundamental studies on mannose mutarotation.
Understanding the quantum mechanics of deuteration in a fundamental molecule like mannose provides a model for how this strategy can be applied to more complex drug candidates, enabling rational drug design based on predictable isotopic effects.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIMARY AND SECONDARY DEUTERIUM ISOTOPE EFFECTS ON RATE OF MUTAROTATION OF FULLY DEUTERIATED GLUCOSE AND MANNOSE (Journal Article) | OSTI.GOV [osti.gov]
- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigations of D-Mannose in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the current understanding of D-Mannose in cell culture studies. As of the latest literature review, specific in-depth investigations into the biological effects of D-Mannose-d-4 in cell culture are limited. The information presented herein on D-Mannose serves as a foundational resource for researchers and professionals interested in the potential applications and mechanisms of its deuterated analogue, this compound. The synthesis of deuterated D-mannose has been documented, primarily for its use as a metabolic probe.[1][2]
Core Summary
D-Mannose, a C-2 epimer of glucose, has garnered significant interest in cell culture research, particularly for its potential anti-cancer properties.[3][4][5][6] Unlike glucose, which is a primary fuel source for rapidly proliferating cells, D-mannose can interfere with glucose metabolism, leading to growth inhibition and enhanced sensitivity to chemotherapy in various cancer cell lines.[3][4] This guide provides a comprehensive overview of the key findings from preliminary in vitro investigations of D-Mannose, including quantitative data on its biological effects, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of D-Mannose on various cell lines as reported in the literature.
Table 1: Effect of D-Mannose on Cancer Cell Viability and Growth
| Cell Line | Cancer Type | D-Mannose Concentration | Effect | Reference |
| HCT116 | Colorectal Cancer | Not specified | Significant decrease in cell viability | [7] |
| HCT116 p53-/- | Colorectal Cancer | Not specified | Significant decrease in cell viability | [7] |
| HCT116-5FUR | Colorectal Cancer | Not specified | Significant decrease in cell viability | [7] |
| NCM460D | Normal-like Colon Cells | Not specified | No significant effect on cell viability | [7] |
| Various Tumor Types | Not specified | Not specified | Growth retardation | [3][4] |
Table 2: D-Mannose in Combination with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent | D-Mannose Effect | Reference |
| Various Tumor Types | Not specified | Not specified | Enhances cell death | [3][4] |
Key Signaling Pathways and Mechanisms of Action
D-Mannose exerts its effects on cells through several interconnected pathways, primarily by interfering with glucose metabolism. Once transported into the cell, D-mannose is phosphorylated to mannose-6-phosphate. In cells with low levels of the enzyme phosphomannose isomerase (PMI), the accumulation of mannose-6-phosphate disrupts glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[3][4]
D-Mannose Metabolism and Interference with Glycolysis
Caption: Intracellular metabolism of D-Mannose and its inhibitory effect on glycolysis.
D-Mannose and T-Cell Regulation
In addition to its effects on cancer cell metabolism, D-mannose has been shown to play a role in regulating T-cell differentiation. It can promote the generation of regulatory T cells (Tregs) by activating TGF-β. This suggests a potential role for D-mannose in modulating immune responses.
Caption: D-Mannose promotes the differentiation of regulatory T cells.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on D-Mannose in cell culture. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.
Cell Viability Assay (MTT or WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-Mannose (e.g., 0-100 mM). Include a vehicle control (medium without D-Mannose).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
For MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
-
For WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with D-Mannose, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., antibodies against proteins involved in glycolysis or apoptosis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Investigating D-Mannose Effects
Caption: A general experimental workflow for studying the effects of D-Mannose in cell culture.
Future Directions for this compound Research
The synthesis of deuterated D-mannose opens up new avenues for research.[1][2] Future in vitro studies could utilize this compound to:
-
Trace Metabolic Fates: Use mass spectrometry to precisely track the metabolic fate of this compound within cells and understand how it is processed differently from its non-deuterated counterpart.
-
Investigate Isotope Effects: Determine if the deuterium substitution alters the rate of enzymatic reactions involved in mannose metabolism, potentially leading to more pronounced biological effects.
-
Enhance Therapeutic Potential: Explore whether the altered metabolism of this compound could lead to a more potent anti-cancer effect or improved synergy with existing chemotherapies.
This technical guide provides a solid foundation for researchers embarking on studies of D-Mannose and its deuterated analogues. The provided data, protocols, and pathway diagrams are intended to facilitate the design of new experiments and to accelerate our understanding of the therapeutic potential of these fascinating molecules.
References
- 1. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
D-Mannose-d-4 Metabolic Labeling: A Detailed Protocol for Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the metabolic labeling of mammalian cells using D-Mannose-d-4, a stable isotope-labeled monosaccharide. This technique is a powerful tool for tracing the metabolic fate of mannose in cellular glycosylation pathways, enabling the quantitative analysis of glycoprotein synthesis and turnover. The protocols outlined below are intended for an audience with experience in cell culture and biochemical analysis.
Application Notes
Metabolic labeling with stable isotopes offers a non-radioactive and quantitative approach to study dynamic cellular processes. D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in the synthesis of N-linked glycans, which are essential for protein folding, stability, and function. By introducing this compound into cell culture media, researchers can track its incorporation into newly synthesized glycoproteins.
Key Applications:
-
Quantitative Glycoproteomics: In conjunction with mass spectrometry, this compound labeling allows for the precise quantification of glycoprotein expression and turnover under various experimental conditions.
-
Flux Analysis of Glycosylation Pathways: This method can be used to study the metabolic flux of mannose through different glycosylation pathways and to understand how this is altered in disease states such as cancer or congenital disorders of glycosylation.[1]
-
Drug Discovery and Development: Evaluating the effect of therapeutic compounds on glycoprotein synthesis and metabolism is facilitated by this labeling approach.
Principle of the Method:
Mammalian cells are cultured in a medium where standard D-mannose is replaced with this compound. The cells take up the labeled mannose and incorporate it into the N-glycan biosynthetic pathway. Following a period of incubation, cellular glycoproteins will be labeled with the deuterated mannose. These labeled glycoproteins can then be isolated, and the extent of this compound incorporation can be quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
The following protocols are adapted from established methods for stable isotope labeling of glycoproteins and provide a framework for a typical this compound labeling experiment.[2]
I. Cell Culture and Metabolic Labeling
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucose-free and Mannose-free cell culture medium
-
This compound
-
Unlabeled D-Mannose (for control cultures)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
6-well or 10 cm cell culture dishes
Procedure:
-
Cell Seeding: Seed mammalian cells in 6-well or 10 cm dishes at a density that will result in approximately 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS (typically 10%), the desired concentration of glucose (e.g., 5 mM), and either this compound or unlabeled D-Mannose for the control group. The concentration of mannose should be optimized for the specific cell line, but a starting point of 50 µM can be used.[1]
-
Metabolic Labeling:
-
Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with sterile PBS.
-
Add the prepared labeling medium (with either this compound or unlabeled D-Mannose) to the cells.
-
Incubate the cells for a period of 24 to 72 hours. The optimal labeling time will depend on the cell line and the turnover rate of the glycoproteins of interest.
-
-
Cell Harvest:
-
After the labeling period, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) or by scraping the cells into PBS for downstream processing.
-
Collect the cell lysate or cell suspension and store at -80°C until further analysis.
-
II. Glycoprotein Isolation and Analysis by GC-MS
Materials:
-
Cell lysate from labeled and unlabeled cells
-
Protein precipitation reagents (e.g., chloroform, methanol, water)
-
N-glycosidase F (PNGase F)
-
Acid for hydrolysis (e.g., trifluoroacetic acid)
-
Derivatization reagents (e.g., for aldonitrile acetate derivatives)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Protein Precipitation and Glycan Release:
-
Precipitate proteins from the cell lysate using a method such as chloroform/methanol/water extraction.[2]
-
Resuspend the protein pellet and denature the proteins.
-
Release the N-linked glycans by treating the glycoproteins with PNGase F.
-
-
Hydrolysis and Derivatization:
-
Hydrolyze the released glycans into monosaccharides using a mild acid (e.g., 2 M trifluoroacetic acid).
-
Convert the resulting monosaccharides into volatile derivatives suitable for GC-MS analysis, such as aldonitrile acetate derivatives.[2]
-
-
GC-MS Analysis:
-
Analyze the derivatized monosaccharides by GC-MS. The mass spectrometer will detect the mass shift between the unlabeled mannose and the this compound, allowing for quantification of the isotopic enrichment.
-
The relative abundance of the labeled and unlabeled mannose provides a measure of the incorporation of exogenous mannose into the glycoprotein pool.
-
Quantitative Data Summary
The following table provides an example of the type of quantitative data that can be obtained from a this compound metabolic labeling experiment. The values are hypothetical and will vary depending on the experimental conditions.
| Parameter | Control Cells (Unlabeled Mannose) | Labeled Cells (this compound) |
| Cell Viability | >95% | >95% |
| Total Protein Yield (mg) | 1.5 | 1.4 |
| Mannose Abundance (Unlabeled) | 100% | 60% |
| Mannose Abundance (this compound) | 0% | 40% |
| Calculated Mannose Incorporation | N/A | 40% |
Visualizations
The following diagrams illustrate the metabolic pathway of mannose and the experimental workflow for this compound labeling.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: Experimental workflow for this compound metabolic labeling.
References
Quantifying Mannose Flux: An Application Note on the Use of D-Mannose-d-4 and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, playing a pivotal role in glycolysis, protein glycosylation, and the synthesis of other essential biomolecules.[1][2] The dynamic flow, or flux, of mannose through these metabolic pathways is increasingly recognized as a key factor in various physiological and pathological states, including cancer and metabolic disorders.[3][4] Understanding and quantifying mannose flux provides invaluable insights into cellular reprogramming and can unveil novel therapeutic targets. This application note details a robust methodology for tracing the metabolic fate of mannose using a stable isotope-labeled tracer, D-Mannose-d-4, coupled with the high sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS).
Stable isotope tracing is a powerful technique to dissect metabolic pathways and quantify their activities. By introducing a labeled substrate, such as this compound, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.[3] This allows for the precise measurement of flux through specific pathways, offering a more dynamic view of metabolism compared to static measurements of metabolite concentrations.[5] The use of deuterated (d-4) mannose provides a distinct mass shift that is readily detectable by mass spectrometry, enabling clear differentiation from endogenous, unlabeled metabolites.[6]
This document provides detailed protocols for cell culture and labeling, metabolite extraction, and LC-MS analysis. Additionally, it presents a framework for data analysis and visualization to facilitate the interpretation of mannose flux experiments.
Metabolic Pathways of Mannose
Mannose enters the cell and is rapidly phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P).[7] From this branch point, Man-6-P can enter two major pathways:
-
Glycolysis: Phosphomannose isomerase (PMI) converts Man-6-P to fructose-6-phosphate (Fru-6-P), a key intermediate in the glycolytic pathway.[7]
-
Glycosylation: Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate, which is subsequently activated to GDP-mannose, the primary donor for N-linked glycosylation of proteins.[8]
The relative flux of mannose into these pathways is cell-type dependent and can be altered in disease states, making it a crucial area of investigation.
Experimental Protocols
Cell Culture and this compound Labeling
This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Glucose-free and mannose-free DMEM
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed FBS
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate at 37°C in a 5% CO2 incubator.
-
Preparation of Labeling Medium: Prepare glucose-free and mannose-free DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, a physiological concentration of glucose (e.g., 5 mM), and the desired concentration of this compound (e.g., 50 µM to 1 mM).
-
Washing: Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with sterile PBS.
-
Labeling: Add the pre-warmed this compound labeling medium to each well.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching and Washing: At each time point, place the culture plate on ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at maximum speed (>15,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)[9]
-
Triple quadrupole mass spectrometer (e.g., AB Sciex 6500+ or equivalent)[10]
LC Conditions (HILIC):
-
Column: SeQuant® ZIC®-cHILIC, 150 x 4.6 mm, 5 µm[11]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.0
-
Gradient:
-
0-2 min: 80% A
-
2-17 min: Linear gradient to 20% A
-
17-20 min: Hold at 20% A
-
20-21 min: Linear gradient to 80% A
-
21-28 min: Hold at 80% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for unlabeled and this compound labeled metabolites.
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite pellets in 100 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex briefly and centrifuge at maximum speed for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials for analysis.
Data Presentation and Analysis
The primary output of the LC-MS analysis will be the peak areas for the unlabeled (M+0) and labeled (M+4) isotopologues of mannose and its downstream metabolites.
Isotope Labeling Incorporation
The percentage of labeling for a given metabolite can be calculated as:
% Labeling = [ (Peak Area of Labeled Metabolite) / (Peak Area of Labeled Metabolite + Peak Area of Unlabeled Metabolite) ] * 100
This calculation should be performed for each metabolite at each time point to observe the kinetics of label incorporation.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from a this compound tracing experiment.
Table 1: LC-MS/MS MRM Transitions for Mannose Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Mannose (M+0) | 179.1 | 89.0 | Negative |
| Mannose-d-4 (M+4) | 183.1 | 91.0 | Negative |
| Mannose-6-P (M+0) | 259.0 | 97.0 | Negative |
| Mannose-6-P-d-4 (M+4) | 263.0 | 97.0 | Negative |
| Fructose-6-P (M+0) | 259.0 | 97.0 | Negative |
| Fructose-6-P-d-4 (M+4) | 263.0 | 97.0 | Negative |
| GDP-Mannose (M+0) | 604.0 | 344.0 | Negative |
| GDP-Mannose-d-4 (M+4) | 608.0 | 344.0 | Negative |
Note: Specific MRM transitions should be optimized for the instrument used.
Table 2: Fractional Enrichment of Mannose-Related Metabolites Over Time
| Time (hours) | % Labeling in Mannose-6-P | % Labeling in Fructose-6-P | % Labeling in GDP-Mannose |
| 0 | 0 | 0 | 0 |
| 1 | 25.3 ± 2.1 | 5.2 ± 0.8 | 15.8 ± 1.5 |
| 4 | 68.9 ± 5.4 | 18.7 ± 2.3 | 55.1 ± 4.9 |
| 8 | 85.1 ± 6.2 | 35.4 ± 3.1 | 78.6 ± 6.7 |
| 24 | 92.5 ± 4.8 | 58.2 ± 5.5 | 90.3 ± 4.3 |
Data are presented as mean ± standard deviation and are representative examples.
Conclusion
The methodology outlined in this application note provides a comprehensive framework for quantifying mannose flux in biological systems using this compound and LC-MS. By tracing the metabolic fate of labeled mannose, researchers can gain a deeper understanding of cellular metabolism in health and disease. This approach is particularly valuable for identifying metabolic vulnerabilities in cancer and for evaluating the mechanism of action of drugs that target metabolic pathways. The detailed protocols and data analysis guidelines provided herein will enable researchers to implement this powerful technique in their own studies.
References
- 1. Fructose and Mannose Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease [mdpi.com]
- 6. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS Analysis of D-Mannose on SeQuant® ZIC-HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo D-Mannose-d-4 Tracer Studies
Introduction
D-Mannose is a C-2 epimer of glucose that plays a critical role in metabolism, particularly in the glycosylation of proteins.[1] While it can be synthesized from glucose, a significant portion of mannose for glycoprotein biosynthesis is derived from extracellular sources, making dietary mannose an important contributor to this process throughout the body.[1] Stable isotope tracers, such as D-Mannose-d-4, are invaluable tools for in vivo studies as they are non-radioactive and allow for the quantitative analysis of metabolic fluxes.[2] These tracers enable researchers to track the fate of mannose through various metabolic pathways, providing insights into health and diseases like congenital disorders of glycosylation (CDG), diabetes, and certain viral infections.[3][4]
This document provides a detailed guide to the experimental design, protocols, and data interpretation for in vivo tracer studies using this compound.
Metabolic Pathway of D-Mannose
D-Mannose enters mammalian cells via facilitated diffusion using hexose transporters (GLUTs).[3] Once inside the cell, it is phosphorylated by Hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P). This intermediate is at a crucial metabolic branch point:
-
Glycolysis: Phosphomannose Isomerase (MPI) converts Man-6-P to Fructose-6-Phosphate, which then enters the glycolytic pathway to be used for energy.[1] In most mammalian cells, the majority of intracellular mannose (95-98%) is catabolized through this pathway.[3]
-
Glycosylation: Phosphomannomutase (PMM2) converts Man-6-P to Mannose-1-Phosphate (Man-1-P). Man-1-P is then used to synthesize GDP-Mannose and Dolichol-Phosphate-Mannose, which are essential donors for the synthesis of N-linked glycans attached to proteins.[5]
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tracking Glycosylation Pathways with D-Mannose-d-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. D-mannose is a key monosaccharide that serves as a precursor for various glycosylation pathways, most notably N-glycosylation, O-mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors.[1][2] The use of stable isotope-labeled D-mannose, such as D-Mannose-d-4, provides a powerful tool for tracing the flux of mannose through these intricate metabolic pathways. By employing mass spectrometry-based techniques, researchers can quantitatively analyze the incorporation of the labeled mannose into glycoproteins, offering insights into the dynamics of glycan biosynthesis and turnover under various physiological and pathological conditions.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to track glycosylation pathways in mammalian cells.
Applications in Research and Drug Development
The ability to trace glycosylation pathways using this compound has significant applications in both basic research and pharmaceutical development:
-
Understanding Disease Mechanisms: Elucidating how glycosylation pathways are altered in diseases like cancer, neurodegenerative disorders, and congenital disorders of glycosylation can reveal novel disease biomarkers and therapeutic targets.[4][5]
-
Drug Discovery and Development: this compound can be used to assess the on-target and off-target effects of drugs that modulate glycosylation pathways. This is crucial for the development of targeted therapies.[[“]][7]
-
Biopharmaceutical Production: Monitoring the glycosylation of recombinant therapeutic proteins is essential for ensuring their efficacy and safety. This compound can be used to optimize cell culture conditions to achieve desired glycan profiles on biologics.[5]
-
Metabolic Flux Analysis: Quantifying the contribution of exogenous mannose versus glucose-derived mannose to glycosylation provides a deeper understanding of cellular metabolism and its regulation.[3]
Key Glycosylation Pathways Involving D-Mannose
D-Mannose is a central building block for several major glycosylation pathways. Once transported into the cell, it is phosphorylated to Mannose-6-phosphate and then converted to Mannose-1-phosphate, which is subsequently activated to GDP-Mannose and Dolichol-P-Mannose, the donor substrates for various glycosyltransferases.
N-Linked Glycosylation
N-linked glycosylation is initiated in the endoplasmic reticulum (ER) with the transfer of a pre-assembled oligosaccharide precursor (Glc3Man9GlcNAc2) from a dolichol phosphate carrier to an asparagine residue of a nascent polypeptide. D-Mannose is a major component of this precursor. The N-glycans are subsequently processed in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.
O-Linked Mannosylation
O-linked mannosylation (O-mannosylation) is initiated in the ER by the transfer of mannose from Dolichol-P-Mannose to serine or threonine residues of proteins.[8] This is catalyzed by the protein O-mannosyltransferase (POMT) complex. The O-mannose glycans can then be extended in the Golgi apparatus.[1][2]
Quantitative Data Presentation
The following tables summarize quantitative data on the contribution of exogenous mannose to N-glycan synthesis in various cell lines, as determined by stable isotope labeling and mass spectrometry.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Different Cell Lines
| Cell Line | Exogenous Mannose (µM) | Contribution from Mannose (%) | Contribution from Glucose (%) |
| Control Human Fibroblasts | 50 | 25-30 | 70-75 |
| MPI-CDG Fibroblasts | 50 | 80 | 20 |
| HeLa | 100 | ~40 | ~60 |
| CHO | 100 | ~35 | ~65 |
Data adapted from Ichikawa et al. (2014) The Metabolic Origins of Mannose in Glycoproteins. J. Biol. Chem. 289, 836-846.[3]
Table 2: Effect of Exogenous Mannose Concentration on N-Glycan Composition in Control Fibroblasts
| Exogenous Mannose (µM) | Mannose Contribution to N-Glycan Mannose (%) | Mannose Contribution to N-Glycan Galactose (%) | Mannose Contribution to N-Glycan GlcNAc (%) |
| 50 | 25-30 | Undetectable | Undetectable |
| 1000 | >95 | ~30 | ~50 |
Data adapted from Ichikawa et al. (2014) The Metabolic Origins of Mannose in Glycoproteins. J. Biol. Chem. 289, 836-846.[3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic labeling of adherent mammalian cells with this compound for the analysis of its incorporation into glycoproteins.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, CHO, human fibroblasts)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glucose-free and mannose-free cell culture medium
-
This compound (deuterated at position 4)
-
Unlabeled D-Mannose
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Conical tubes (15 mL and 50 mL)
-
Sterile tissue culture plates or flasks
Procedure:
-
Cell Seeding: Seed the mammalian cells in tissue culture plates or flasks at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free and mannose-free medium with the desired concentrations of glucose and this compound. A common starting point is 5 mM glucose and 50-100 µM this compound. Prepare a control medium with unlabeled D-Mannose at the same concentration.
-
Pre-incubation Wash: When cells reach the desired confluency, aspirate the growth medium and wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled monosaccharides.
-
Metabolic Labeling: Add the pre-warmed labeling medium (containing this compound) or control medium to the cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) in a humidified incubator at 37°C with 5% CO2. The optimal labeling time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting: After the labeling period, aspirate the labeling medium. Wash the cells twice with ice-cold PBS.
-
Cell Lysis/Harvesting: Add ice-cold PBS to the plate and harvest the cells by scraping. Transfer the cell suspension to a pre-chilled conical tube.
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation.
-
Storage: The cell pellet can be stored at -80°C until further processing for glycoprotein extraction and analysis.
Protocol 2: Sample Preparation and GC-MS Analysis of this compound Labeled N-Glycans
This protocol outlines the steps for the hydrolysis of N-glycans from glycoproteins, derivatization of the resulting monosaccharides, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Materials:
-
Labeled cell pellet from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Acetic anhydride
-
Pyridine
-
Hydroxylamine hydrochloride
-
Anion exchange resin (e.g., Dowex 1x8)
-
Cation exchange resin (e.g., Dowex 50Wx8)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Protein Precipitation and Delipidation: Resuspend the cell pellet in methanol and centrifuge to precipitate proteins and remove lipids. Repeat this step.
-
N-Glycan Release: Resuspend the protein pellet in 2 M TFA and heat at 100°C for 4 hours to hydrolyze the N-glycans and release the constituent monosaccharides.
-
Acid Removal: Dry the sample under a stream of nitrogen to remove the TFA.
-
Derivatization to Aldononitrile Acetates:
-
Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat at 90°C for 30 minutes.
-
Cool the sample and add acetic anhydride. Heat at 90°C for 1 hour.
-
-
Purification: Partition the derivatized monosaccharides between water and dichloromethane. Collect the organic phase.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the different monosaccharide derivatives.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan for the characteristic fragment ions of the mannose aldononitrile acetate derivative. The incorporation of deuterium from this compound will result in a mass shift of +4 Da in the corresponding fragment ions.
-
-
Data Analysis: Quantify the relative abundance of the labeled and unlabeled mannose by integrating the peak areas of the corresponding ions in the mass chromatograms.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for tracking glycosylation pathways using this compound.
References
- 1. Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Mannose: Properties, Production, and Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Measuring D-Mannose-d-4 Incorporation into Glycoproteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose is a C-2 epimer of glucose crucial for glycoprotein synthesis. The incorporation of isotopically labeled mannose analogues, such as D-Mannose-d-4, into the cellular glycosylation machinery provides a powerful tool for studying glycan biosynthesis, turnover, and the overall dynamics of glycoproteins. This metabolic labeling approach allows for the sensitive and specific tracking of mannose-containing glycoconjugates in various biological systems. These application notes provide detailed protocols for the metabolic labeling of cells with this compound, subsequent enrichment of labeled glycoproteins or glycopeptides, and their analysis by mass spectrometry and fluorescence microscopy.
Core Concepts
The fundamental principle involves introducing this compound into cell culture media. The cells uptake this deuterated sugar and incorporate it into the biosynthesis of N-linked and O-linked glycans. The deuterium label serves as a unique mass signature that can be detected by mass spectrometry, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) glycoproteins. Alternatively, if the mannose analog is functionalized with a bioorthogonal handle (e.g., an azide group), it can be visualized using fluorescence microscopy after covalent attachment of a fluorescent probe via click chemistry.
I. Metabolic Labeling of Glycoproteins with this compound
This protocol describes the metabolic incorporation of this compound into glycoproteins in cultured mammalian cells.
Materials:
-
This compound (or other deuterated mannose isomer)
-
Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Centrifuge
Protocol:
-
Cell Culture: Culture the mammalian cells of interest in their appropriate complete medium supplemented with 10% FBS until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a glucose-free version of the complete cell culture medium. Supplement this medium with dialyzed FBS to minimize the concentration of unlabeled monosaccharides. Add this compound to the desired final concentration (typically in the range of 50-200 µM). The optimal concentration may need to be determined empirically for each cell line.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells for a period ranging from 24 to 72 hours. The incubation time will depend on the turnover rate of the glycoproteins of interest.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) or by scraping the cells into PBS.
-
Harvest the cell lysate or cell suspension and proceed with glycoprotein enrichment or other downstream applications.
-
II. Enrichment of this compound Labeled Glycoproteins and Glycopeptides
Due to the low abundance of glycoproteins relative to other cellular proteins, an enrichment step is often necessary prior to mass spectrometric analysis.[1] Two common methods are Lectin Affinity Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]
A. Lectin Affinity Chromatography
Lectins are proteins that bind specifically to certain carbohydrate structures. A lectin column can be used to capture glycoproteins.
Materials:
-
Lectin-agarose beads (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for sialic acid and N-acetylglucosamine)
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4)
-
Elution Buffer (Binding/Wash Buffer containing a competitive sugar, e.g., 0.5 M methyl-α-D-mannopyranoside for Concanavalin A)
-
Chromatography column
Protocol:
-
Column Preparation: Pack a chromatography column with the lectin-agarose beads and equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the cell lysate containing the this compound labeled glycoproteins onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins with 3-5 column volumes of Elution Buffer.
-
Sample Preparation for MS: The eluted glycoproteins can be further processed by protein digestion to generate glycopeptides.
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique that separates compounds based on their hydrophilicity. Glycopeptides are generally more hydrophilic than non-glycosylated peptides and can be effectively enriched using HILIC.[4]
Materials:
-
HILIC solid-phase extraction (SPE) cartridge
-
Loading/Wash Buffer (e.g., 80% acetonitrile, 1% trifluoroacetic acid)
-
Elution Buffer (e.g., 20% acetonitrile, 1% trifluoroacetic acid)
Protocol:
-
Protein Digestion: The protein sample is first digested with a protease (e.g., trypsin) to generate a mixture of peptides and glycopeptides.
-
Cartridge Equilibration: Equilibrate the HILIC SPE cartridge with the Loading/Wash Buffer.
-
Sample Loading: Dissolve the peptide mixture in the Loading/Wash Buffer and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with the Loading/Wash Buffer to remove the more hydrophobic, non-glycosylated peptides.
-
Elution: Elute the enriched glycopeptides with the Elution Buffer.
-
Sample Preparation for MS: The eluted glycopeptides are dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
III. Analysis of this compound Incorporation
A. Mass Spectrometry
Protocol:
-
Sample Preparation:
-
For intact glycoprotein analysis, the enriched glycoproteins are desalted.
-
For glycopeptide analysis, the enriched glycoproteins are reduced, alkylated, and digested with trypsin. The resulting glycopeptides are then enriched using HILIC.[5]
-
-
LC-MS/MS Analysis:
-
The prepared samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation.
-
The incorporation of this compound will result in a mass shift in the glycan or glycopeptide ions, which can be identified in the MS1 spectra. The number of incorporated this compound residues can be determined from the magnitude of the mass shift.
-
MS/MS fragmentation (e.g., using Collision-Induced Dissociation - CID, Higher-energy Collisional Dissociation - HCD, or Electron Transfer Dissociation - ETD) of the labeled glycopeptides can provide information on the peptide sequence and the glycan structure.[6]
-
-
Data Analysis:
-
Specialized software is used to identify the glycopeptides and quantify the extent of this compound incorporation. The relative abundance of the labeled versus unlabeled glycopeptides can be determined by comparing the peak areas of their respective extracted ion chromatograms.
-
B. Fluorescence Microscopy
This method is applicable if a mannose analog with a bioorthogonal handle (e.g., an azido group) is used in conjunction with this compound or as a standalone probe.
Materials:
-
Cells metabolically labeled with an azido-mannose analog.
-
Fluorescently tagged alkyne or cyclooctyne probe (e.g., DBCO-Fluor 488).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), for intracellular staining.
-
Fluorescence microscope.
Protocol:
-
Cell Labeling and Fixation:
-
Metabolically label the cells with the azido-mannose analog as described in Section I.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Wash the fixed cells with PBS.
-
If imaging intracellular glycoproteins, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Incubate the cells with the fluorescently tagged alkyne or cyclooctyne probe in a biocompatible buffer for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS to remove the unreacted probe.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets. The fluorescence signal will indicate the localization of the newly synthesized glycoproteins.
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from this compound incorporation experiments can be presented.
Table 1: Quantification of this compound Incorporation into a Specific Glycoprotein by LC-MS/MS
| Glycopeptide Sequence | Glycan Composition | Unlabeled (M) Intensity (Arbitrary Units) | Labeled (M+4) Intensity (Arbitrary Units) | % Incorporation |
| TNYTLLER | HexNAc(2)Hex(5) | 1.2 x 10^6 | 8.5 x 10^5 | 41.5% |
| VVSVLPR | HexNAc(2)Hex(6) | 9.8 x 10^5 | 1.1 x 10^6 | 52.9% |
| ... | ... | ... | ... | ... |
Table 2: Relative Contribution of Exogenous Mannose to N-Glycans in Different Cell Lines
| Cell Line | Exogenous Mannose Concentration | % Mannose Contribution to N-Glycans[4] |
| Normal Human Fibroblasts | 50 µM | 25-30% |
| MPI-deficient Fibroblasts | 50 µM | 80% |
| HEK293 | 100 µM | ~45% |
| CHO | 100 µM | ~35% |
Visualizations
Caption: Metabolic pathway of this compound incorporation into N-linked glycoproteins.
Caption: Experimental workflow for mass spectrometry-based analysis.
Caption: Experimental workflow for fluorescence microscopy analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 3. hilicon.com [hilicon.com]
- 4. HILIC-based glycopeptide enrichment [bio-protocol.org]
- 5. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 6. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]
D-Mannose-d-4 in Congenital Disorders of Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Congenital Disorders of Glycosylation (CDG) and the Role of D-Mannose
Congenital Disorders of Glycosylation (CDG) are a group of over 160 inherited metabolic disorders caused by defects in the synthesis and attachment of glycans (sugar chains) to proteins and lipids. These defects can lead to a wide range of clinical symptoms affecting multiple organ systems, with neurological impairment being a common feature.
D-mannose is a simple sugar that plays a crucial role in the N-linked glycosylation pathway. It serves as a precursor for the synthesis of dolichol-linked oligosaccharides, which are then transferred to nascent proteins in the endoplasmic reticulum. In certain types of CDG, supplementation with D-mannose can bypass the genetic defect and provide the necessary substrate to improve glycosylation. This has been shown to be an effective therapy for some CDG subtypes. While "D-Mannose-d-4" is a deuterated form of D-mannose, its primary application in research is as a stable isotope tracer to study the pharmacokinetics and metabolism of D-mannose, rather than as a direct therapeutic agent itself. These tracer studies are vital for understanding how orally administered mannose is absorbed, distributed, and utilized in the body, which is critical for optimizing therapeutic strategies for CDG patients.
Applications of D-Mannose in CDG Research and Therapy
D-mannose supplementation has shown therapeutic benefits in several CDG subtypes by providing an alternative source for mannose-1-phosphate, a key substrate in the glycosylation pathway.
-
MPI-CDG (CDG-Ib): This is the most well-established application of D-mannose therapy. In MPI-CDG, the enzyme phosphomannose isomerase, which converts fructose-6-phosphate to mannose-6-phosphate, is deficient. Oral D-mannose supplementation bypasses this block by providing mannose that can be directly phosphorylated to mannose-6-phosphate by hexokinase. This treatment has been shown to resolve life-threatening symptoms such as protein-losing enteropathy, hypoglycemia, and coagulopathy.
-
ALG1-CDG (CDG-Ik): ALG1 is a mannosyltransferase involved in the assembly of the lipid-linked oligosaccharide precursor. In vitro studies using patient-derived fibroblasts have shown that D-mannose supplementation can partially correct the glycosylation defect. The proposed mechanism is that increasing the intracellular concentration of GDP-mannose, the substrate for ALG1, can help to drive the residual enzyme activity.
-
PMM2-CDG (CDG-Ia): PMM2 deficiency is the most common type of CDG. The enzyme phosphomannomutase 2 converts mannose-6-phosphate to mannose-1-phosphate. While the rationale for mannose therapy is less direct than in MPI-CDG, some studies suggest that high doses of D-mannose may provide a substrate for the deficient enzyme and lead to modest improvements in glycosylation. However, clinical outcomes have been variable, and this remains an area of active research.
-
FCSK-CDG: Fucokinase deficiency-related CDG is a rare subtype where a recent study has shown that D-mannose supplementation, rather than L-fucose, led to a marked increase in fucosylation in patient fibroblasts and significant clinical improvement in a patient.[1][2] This suggests a complex interplay between different monosaccharide salvage pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on D-mannose in CDG.
| CDG Subtype | Model System | D-Mannose Dosage | Key Outcome | Reference |
| MPI-CDG | Human Patients | 100-150 mg/kg, 3-5 times daily | Normalization of transferrin glycosylation, resolution of clinical symptoms. | [3] |
| ALG1-CDG | Patient Fibroblasts | 1 mM in culture medium | Partial correction of N-glycan profile. | [4] |
| PMM2-CDG | Human Patients | 0.8 g/kg/day (intravenous) | No significant clinical or biochemical improvement in a single case study. | [5] |
| PMM2-CDG | Human Patients | 1-2 g/kg/day (oral, long-term) | Significant improvements in protein glycosylation in the majority of patients after >1 year. | [6] |
| FCSK-CDG | Human Patient | 850 mg/kg/day | Resolution of chronic diarrhea, improved weight gain, and developmental gains. | [1][2] |
| Parameter | Normal Fibroblasts | PMM-deficient Fibroblasts (untreated) | PMM-deficient Fibroblasts (+1 mM Mannose) | PMI-deficient Fibroblasts (untreated) | PMI-deficient Fibroblasts (+1 mM Mannose) | Reference |
| GDP-Mannose (pmol/10⁶ cells) | 23.5 | 2.3-2.7 | ~15.5 | 4.6 | 24.6 | [7] |
Experimental Protocols
Protocol 1: In Vitro D-Mannose Treatment of Patient-Derived Fibroblasts
This protocol outlines the procedure for assessing the efficacy of D-mannose in correcting glycosylation defects in fibroblasts derived from CDG patients.
Materials:
-
Patient-derived dermal fibroblasts
-
Control human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
D-Mannose powder (sterile)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (T-25 or T-75)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Materials for N-glycan analysis (see Protocol 3)
Procedure:
-
Cell Culture:
-
Culture patient and control fibroblasts in T-75 flasks with fibroblast growth medium in a 37°C, 5% CO₂ incubator.
-
Passage the cells when they reach 80-90% confluency.
-
-
Seeding for Experiment:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density of 5 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
D-Mannose Treatment:
-
Prepare a sterile stock solution of D-mannose in PBS (e.g., 100 mM).
-
Aspirate the growth medium from the wells.
-
Add fresh growth medium containing the desired final concentration of D-mannose (e.g., 1 mM). For control wells, add medium with an equivalent volume of PBS.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
The cell pellet is now ready for N-glycan analysis.
-
Protocol 2: Oral Administration of D-Mannose in a Mouse Model of CDG
This protocol describes the oral gavage administration of D-mannose to a mouse model of a Congenital Disorder of Glycosylation.
Materials:
-
CDG mouse model and wild-type control mice
-
D-Mannose powder
-
Sterile water for injection
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of D-Mannose Solution:
-
Dissolve D-mannose in sterile water to the desired concentration (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume. A typical dose is 1 g/kg body weight, which would be 0.2 mL of a 100 mg/mL solution for a 20 g mouse.
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, allowing the mouse to swallow it. Gently advance the needle into the esophagus to the predetermined depth. Do not force the needle.
-
Slowly administer the D-mannose solution.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture or tail vein for N-glycan analysis of serum proteins.
-
Tissues can also be harvested for further analysis.
-
Protocol 3: N-Glycan Analysis of Cultured Fibroblasts or Serum by Mass Spectrometry
This protocol provides a general workflow for the analysis of N-glycans.
Materials:
-
Cell pellets or serum samples
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer (e.g., containing SDS)
-
Reaction buffer (e.g., containing NP-40)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
Labeling reagent (e.g., procainamide)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Procedure:
-
Protein Denaturation:
-
Resuspend cell pellets or dilute serum in denaturing buffer and heat to denature the proteins.
-
-
N-Glycan Release:
-
Add reaction buffer and PNGase F to the denatured protein sample.
-
Incubate at 37°C overnight to release the N-glycans.
-
-
Purification of Released N-Glycans:
-
Use SPE cartridges to separate the released N-glycans from proteins, peptides, and salts.
-
-
Fluorescent Labeling (Optional but Recommended for LC-MS):
-
Label the reducing end of the released N-glycans with a fluorescent tag like procainamide. This improves ionization efficiency for mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified (and labeled) N-glycans using MALDI-TOF-MS or LC-ESI-MS.
-
The resulting mass spectrum will show the profile of different N-glycan structures present in the sample.
-
-
Data Analysis:
-
Compare the N-glycan profiles of treated versus untreated patient cells, and patient cells versus control cells. Look for a shift from truncated or abnormal glycans to more complete, mature glycan structures.
-
Visualizations
Caption: D-Mannose metabolism and its role in bypassing enzymatic defects in select CDGs.
Caption: Workflow for in vitro evaluation of D-Mannose in CDG patient fibroblasts.
Caption: Logical flow from CDG diagnosis to D-Mannose therapy and monitoring.
References
- 1. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Array-based Approach to N-glycan Profiling of Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Metabolic Flux Analysis Using D-Mannose-d-4 in Cancer Cells
Introduction
D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent. It exerts its effects by interfering with glucose metabolism, particularly in cancer cells with low levels of phosphomannose isomerase (MPI).[1][2][3] This leads to the accumulation of mannose-6-phosphate, which can inhibit key glycolytic enzymes and impact downstream metabolic pathways such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[4][5][6] Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the metabolic rewiring induced by D-mannose. This application note describes the use of D-Mannose-d-4, a deuterated analog of D-mannose, as a tracer to investigate its metabolic fate and its impact on central carbon metabolism in cancer cells.
Principle
Cancer cells are cultured in a medium where standard D-mannose is replaced with this compound. The deuterium atoms from this compound are incorporated into downstream metabolites as it is processed through various metabolic pathways. By using liquid chromatography-mass spectrometry (LC-MS), the mass isotopologue distribution (MID) of these metabolites can be determined. The pattern and extent of deuterium incorporation provide quantitative insights into the activity of metabolic pathways originating from mannose, allowing researchers to map and quantify the metabolic flux. This approach can elucidate how D-mannose contributes to energy production, biosynthesis of macromolecules, and redox balance, and how it perturbs glucose metabolism in cancer cells.
Applications
-
Elucidating the metabolic fate of D-mannose: Tracing the path of the deuterium label from this compound allows for the direct visualization and quantification of its conversion into various metabolic intermediates within glycolysis, the PPP, and the TCA cycle.
-
Quantifying the impact on glucose metabolism: By comparing the flux maps of cells grown with and without D-mannose treatment, researchers can quantify the inhibitory effect of mannose on glycolysis and other glucose-dependent pathways.[6]
-
Identifying metabolic vulnerabilities: Understanding how cancer cells rewire their metabolism in response to D-mannose can reveal novel metabolic dependencies that can be targeted for therapeutic intervention.
-
Drug development and screening: This method can be used to screen for drugs that enhance the anti-cancer effects of D-mannose by further targeting the metabolic adaptations of cancer cells. For instance, it can be used to evaluate the synergistic effects of D-mannose with conventional chemotherapies like cisplatin and doxorubicin.[7]
-
Investigating mechanisms of chemoresistance: Metabolic flux analysis can help to understand if alterations in mannose metabolism contribute to the development of resistance to chemotherapy.
Experimental Protocols
Protocol 1: Cancer Cell Culture and this compound Labeling
-
Cell Culture:
-
Culture cancer cells of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in standard growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.[6]
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
-
Isotope Labeling:
-
Prepare labeling medium by replacing the glucose and mannose in the standard medium with physiological concentrations of glucose (e.g., 5 mM) and the desired concentration of this compound (e.g., 1 mM).
-
Aspirate the standard growth medium from the cells and wash twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a specified period to achieve isotopic steady-state. The labeling duration depends on the pathways of interest, typically ranging from a few hours for glycolysis to 24 hours for nucleotide biosynthesis.[8]
-
Protocol 2: Intracellular Metabolite Extraction
-
Quenching Metabolism:
-
Place the cell culture plates on ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (v/v) to each well of a 6-well plate.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites into a new, clean tube.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis for this compound Labeled Metabolites
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a buffer compatible with the chromatography method.
-
-
Liquid Chromatography:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with additives such as ammonium acetate or ammonium hydroxide to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Perform analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
-
Operate the mass spectrometer in negative ion mode for the detection of phosphorylated sugars and organic acids.
-
Use a targeted approach (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) or an untargeted data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra for metabolite identification and confirmation.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify metabolites based on their accurate mass and retention time, and to determine the mass isotopologue distribution (MID) for each metabolite.
-
Correct the raw MID data for the natural abundance of stable isotopes.
-
Use the corrected MIDs to calculate metabolic fluxes using software such as INCA or Metran.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Central Carbon Metabolism in Cancer Cells
| Metabolite | Condition | Fractional Enrichment from this compound | Relative Pool Size (Fold Change vs. Control) |
| Glycolysis | |||
| Mannose-6-Phosphate | This compound | 0.95 | 5.2 |
| Fructose-6-Phosphate | This compound | 0.45 | 1.8 |
| Lactate | This compound | 0.15 | 0.7 |
| Pentose Phosphate Pathway | |||
| Ribose-5-Phosphate | This compound | 0.10 | 0.6 |
| NADPH | This compound | 0.05 | 0.8 |
| TCA Cycle | |||
| Citrate | This compound | 0.08 | 0.9 |
| α-Ketoglutarate | This compound | 0.05 | 0.85 |
Mandatory Visualization
Metabolic fate of this compound in cancer cells.
Experimental workflow for metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | Sciety [sciety.org]
- 6. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Mannose-d-4 in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable methodology for the quantitative analysis of deuterium-labeled D-Mannose (D-Mannose-d-4) in biological samples, such as plasma or serum, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of monosaccharides, a crucial two-step derivatization process involving methoximation followed by trimethylsilylation is employed to ensure sample volatility for GC-MS analysis. This method provides high sensitivity and specificity, making it suitable for pharmacokinetic studies, metabolic research, and various applications in drug development. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Introduction
D-Mannose and its isotopically labeled variants are of significant interest in biomedical research and drug development. Accurate and precise quantification of these compounds in biological matrices is essential for understanding their metabolism, pharmacokinetics, and therapeutic potential. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing excellent chromatographic resolution and mass selectivity.[1] However, the inherent low volatility of sugars necessitates a chemical derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[2][3]
This document provides a detailed protocol for the sample preparation of this compound from biological fluids, its subsequent derivatization, and analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (e.g., 13C6-D-Mannose)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
Sample Preparation: Protein Precipitation
-
Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 400 µL of ice-cold methanol (or a 3:1 ratio of organic solvent to plasma) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted metabolites to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
Derivatization: Methoximation and Trimethylsilylation
This two-step process is critical for preparing the sugar for GC-MS analysis.[1][4][5]
Step 1: Methoximation
-
To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex the mixture for 1 minute to ensure complete dissolution of the residue.
-
Incubate the sample at 60°C for 60 minutes with shaking.[6] This step converts the aldehyde and keto groups of the sugar into their oximes, which prevents the formation of multiple derivatives in the subsequent silylation step.[4]
Step 2: Trimethylsilylation (TMS)
-
After the methoximation reaction, add 80 µL of MSTFA (with 1% TMCS) to the sample.
-
Vortex the mixture for 1 minute.
-
Incubate the sample at 60°C for 30 minutes with shaking. This reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[4][7]
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for this compound (as TMS derivative): The specific m/z values will depend on the position and number of deuterium atoms. A full scan analysis should be performed initially to determine the characteristic fragment ions of the derivatized this compound standard.
Data Presentation
The following tables provide representative quantitative data for monosaccharide analysis by GC-MS. These values can be used as a benchmark for method validation.
Table 1: Method Performance Characteristics for Monosaccharide Analysis by GC-MS
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 0.6–2.7 µg/mL | [8] |
| Limit of Quantification (LOQ) | 3.1–13.3 µg/mL | [8] |
| Linearity (R²) | > 0.99 | [8] |
Table 2: Recovery and Precision for Sugar Analysis by GC-MS
| Parameter | Representative Value | Reference |
| Recovery | 95.8% - 121.9% | [9] |
| Imprecision (RSD) | < 15% | [9] |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by GC-MS.
Signaling Pathway Diagram (Illustrative)
While D-Mannose metabolism is complex and not a linear signaling pathway in the traditional sense, the following diagram illustrates its entry into glycolysis.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. youtube.com [youtube.com]
- 5. palsystem.com [palsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Mannose-d-4 Labeling for NMR Studies of Protein Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of glycoproteins at an atomic level.[1][2][3] Isotopic labeling of glycans is often essential to simplify complex NMR spectra and to selectively observe the carbohydrate moieties. This document provides detailed application notes and protocols for the use of D-Mannose-d-4, a stable isotope-labeled monosaccharide, for in-depth NMR studies of protein glycosylation.
Metabolic labeling with this compound involves introducing this deuterated sugar into cell culture media. The cells then incorporate it into the glycan structures of newly synthesized glycoproteins. The primary advantage of using a deuterated sugar analogue is the simplification of ¹H NMR spectra due to the absence of a proton signal at the deuterated position (C4), which can aid in resonance assignment and the analysis of glycan conformation and dynamics.
Key Applications
-
Simplification of ¹H NMR Spectra: Reduces signal overlap and spectral complexity, facilitating the assignment of other glycan resonances.
-
Probing Glycan Conformation and Dynamics: The absence of the H4 proton allows for the unambiguous measurement of nuclear Overhauser effects (NOEs) and scalar couplings involving neighboring protons, providing critical constraints for structural modeling.
-
Investigating Protein-Glycan Interactions: Simplification of the glycan spectra can help in identifying and characterizing interactions between the carbohydrate and the protein surface.
-
Quantitative Analysis of Glycoform Heterogeneity: While direct quantification from the deuterated position is not possible via ¹H NMR, the resulting spectral simplification can aid in the resolution and quantification of signals from different glycoforms.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides insight into its purity and potential applications. A plausible synthetic route for the selective deuteration of D-mannose at the C4 position can be adapted from established methods for the synthesis of other specifically deuterated monosaccharides. A general strategy involves the oxidation of a protected mannose derivative at the C4 position to a ketone, followed by stereoselective reduction with a deuterium source.
A potential, though not definitively published, synthetic pathway could involve:
-
Protection of D-Mannose: Protection of all hydroxyl groups except at the C4 position. This can be achieved through a series of protection and deprotection steps using standard carbohydrate chemistry.
-
Oxidation: Oxidation of the free hydroxyl group at C4 to a ketone using a mild oxidizing agent.
-
Stereoselective Reduction with Deuteride: Reduction of the C4-keto intermediate using a stereoselective deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the C4 position with the correct stereochemistry.
-
Deprotection: Removal of all protecting groups to yield this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Mammalian Cells with this compound
This protocol is designed for the metabolic incorporation of this compound into glycoproteins expressed in mammalian cell lines, such as HEK293 or CHO cells.
Materials:
-
Mammalian cell line of choice (e.g., HEK293F)
-
Appropriate cell culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
Glucose-free and mannose-free cell culture medium
-
This compound
-
Standard cell culture reagents and equipment (flasks, incubators, etc.)
-
Plasmid DNA for transfection (if applicable)
-
Transfection reagent (e.g., PEI)
Procedure:
-
Cell Culture: Culture the mammalian cells under standard conditions to the desired density for transfection or labeling.
-
Medium Exchange: Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes) and gently resuspend them in pre-warmed glucose-free and mannose-free medium. Repeat this washing step once to remove residual glucose and mannose.
-
Labeling: Resuspend the cells in the glucose-free and mannose-free medium supplemented with this compound. The optimal concentration of this compound may need to be determined empirically but a starting point of 0.5 to 2 mM is recommended. If required for cell viability and protein expression, a minimal amount of glucose can be added.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 8% CO₂) for 48-72 hours to allow for protein expression and incorporation of the deuterated mannose.
-
Harvesting: Harvest the cells (for intracellular proteins) or the culture supernatant (for secreted proteins) for subsequent purification.
Protocol 2: Purification of this compound Labeled Glycoprotein
This protocol describes a general method for the purification of a secreted, His-tagged glycoprotein from the cell culture supernatant. This will need to be adapted based on the specific protein and affinity tag used.
Materials:
-
Cell culture supernatant containing the labeled glycoprotein
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Centrifugal concentrators
Procedure:
-
Clarification of Supernatant: Centrifuge the cell culture supernatant at a high speed (e.g., 10,000 x g for 20 minutes) to remove any remaining cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Affinity Chromatography:
-
Equilibrate the affinity resin with wash buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the glycoprotein with elution buffer.
-
-
Buffer Exchange and Concentration:
-
Dialyze the eluted fractions against a suitable buffer for NMR analysis (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to the desired concentration for NMR (typically 0.1 - 1 mM) using centrifugal concentrators.
-
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.
Protocol 3: NMR Data Acquisition and Analysis
Materials:
-
Purified this compound labeled glycoprotein in a suitable NMR buffer (containing 5-10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR data processing software
Procedure:
-
NMR Sample Preparation: Prepare the NMR sample by transferring the concentrated, purified glycoprotein into an NMR tube.
-
NMR Experiments: Acquire a series of NMR experiments to analyze the glycoprotein. Useful experiments include:
-
1D ¹H NMR: To assess the overall quality of the sample and to observe the general features of the spectrum. The reduction in signal intensity in the region where the H4 proton of mannose would resonate can be an initial indicator of successful labeling.
-
2D ¹H-¹³C HSQC: This is a key experiment to observe the correlation between protons and their directly attached carbons. The absence of a cross-peak for the C4-H4 correlation of mannose residues will confirm the site-specific deuteration.
-
2D ¹H-¹H TOCSY: To identify coupled proton spin systems within each sugar residue.
-
2D ¹H-¹H NOESY: To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure of the glycans and their interactions with the protein.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances of the glycan moieties using the combination of HSQC, TOCSY, and NOESY spectra. The known chemical shifts of mannose residues in various glycan structures can be used as a starting point.
-
Analyze the NOE patterns to determine the conformation of the glycosidic linkages and the overall glycan structure.
-
Compare the spectra of the labeled and unlabeled glycoprotein to identify chemical shift perturbations that may indicate protein-glycan interactions.
-
Data Presentation
The following tables provide representative data that could be obtained from NMR analysis of a glycoprotein metabolically labeled with an isotopically labeled mannose. The chemical shift values are hypothetical and will vary depending on the specific glycoprotein and glycan structure.
Table 1: Representative ¹H and ¹³C Chemical Shifts for Mannose Residues in a Glycoprotein
| Mannose Residue | Position | Unlabeled ¹H (ppm) | Unlabeled ¹³C (ppm) | This compound Labeled ¹H (ppm) | This compound Labeled ¹³C (ppm) |
| Man-1 | H1/C1 | 5.25 | 101.2 | 5.25 | 101.2 |
| H2/C2 | 4.15 | 71.5 | 4.15 | 71.5 | |
| H3/C3 | 3.90 | 72.8 | 3.90 | 72.8 | |
| H4/C4 | 3.75 | 67.9 | N/A | 67.5 (shifted due to isotope effect) | |
| H5/C5 | 3.85 | 74.3 | 3.85 | 74.3 | |
| Man-2 | H1/C1 | 5.10 | 102.5 | 5.10 | 102.5 |
| H2/C2 | 4.22 | 71.8 | 4.22 | 71.8 | |
| H3/C3 | 3.98 | 73.1 | 3.98 | 73.1 | |
| H4/C4 | 3.80 | 68.2 | N/A | 67.8 (shifted due to isotope effect) | |
| H5/C5 | 3.95 | 74.8 | 3.95 | 74.8 |
N/A: Not Applicable due to deuteration.
Table 2: Example of NOE Contacts Involving Mannose Residues
| Proton 1 | Proton 2 | Unlabeled Glycoprotein | This compound Labeled Glycoprotein | Interpretation |
| Man-1 H1 | Man-1 H2 | Strong | Strong | Intra-residue contact |
| Man-1 H1 | Protein Residue X Hα | Weak | Weak | Protein-glycan interaction |
| Man-1 H3 | Man-1 H5 | Medium | Medium | Intra-residue contact |
| Man-1 H3 | Man-1 H4 | Medium | Absent | Confirms deuteration and simplifies analysis of other NOEs to H3 |
| Man-2 H1 | Man-1 H3 | Medium | Medium | Inter-residue contact, defines glycosidic linkage |
Visualizations
References
- 1. Stable isotope labeling approaches for NMR characterization of glycoproteins using eukaryotic expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for Studying the Hexosamine Biosynthetic Pathway using D-Mannose-d-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Its end-product, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the essential substrate for N-linked and O-linked glycosylation of proteins and lipids, post-translational modifications that are vital for a myriad of cellular processes.[1][2] Dysregulation of the HBP has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[3] D-Mannose-d-4, a deuterated form of D-mannose, serves as a valuable metabolic probe for investigating the HBP. When introduced into cellular systems, this compound is metabolized and incorporated into HBP intermediates and downstream glycoconjugates. By tracking the deuterium label using mass spectrometry, researchers can quantitatively measure the flux through the pathway and gain insights into its regulation under various physiological and pathological conditions.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the HBP.
Application: Tracing Metabolic Flux through the Hexosamine Biosynthetic Pathway
Principle:
D-Mannose can enter the HBP after being phosphorylated to mannose-6-phosphate by hexokinase.[4] Mannose-6-phosphate is then isomerized to fructose-6-phosphate, a key glycolytic intermediate that also serves as a substrate for the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate and subsequently to GDP-mannose, a precursor for N-glycan synthesis.[4] By using this compound, the deuterium label is incorporated into these intermediates and ultimately into UDP-GlcNAc and subsequent glycans. The extent of deuterium enrichment in these molecules, as measured by mass spectrometry, provides a direct readout of the metabolic flux through the pathway.
Advantages of using this compound:
-
Direct Measurement of Flux: Provides a quantitative measure of the rate of substrate conversion through the HBP.[5]
-
High Specificity: The deuterium label allows for precise tracking of the mannose-derived carbon skeleton.
-
Minimal Perturbation: Stable isotopes are non-radioactive and generally do not alter the biological activity of the molecule.[6]
-
Versatility: Can be applied to various cell culture and in vivo models.
Quantitative Data Summary
The following table presents representative data from a hypothetical experiment using this compound to assess HBP flux in a cancer cell line under control and treatment conditions (e.g., with an inhibitor of a key metabolic enzyme). The data illustrates the expected changes in isotopic enrichment in key HBP metabolites.
| Metabolite | Isotopic Enrichment (M+4) - Control (%) | Isotopic Enrichment (M+4) - Treated (%) | Fold Change |
| Mannose-6-phosphate | 85.2 ± 4.1 | 83.9 ± 3.8 | 0.98 |
| Fructose-6-phosphate | 35.7 ± 2.5 | 15.3 ± 1.8 | 0.43 |
| Glucosamine-6-phosphate | 28.1 ± 1.9 | 10.2 ± 1.1 | 0.36 |
| UDP-GlcNAc | 25.4 ± 2.2 | 8.9 ± 0.9 | 0.35 |
| N-glycan precursor (Man5GlcNAc2) | 18.9 ± 1.5 | 6.5 ± 0.7 | 0.34 |
Data are presented as mean ± standard deviation (n=3). Isotopic enrichment refers to the percentage of the metabolite pool containing four deuterium atoms.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
This protocol details the steps for labeling cultured mammalian cells with this compound to trace its incorporation into the HBP.[7][8]
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free and mannose-free cell culture medium
-
This compound (sterile solution)
-
Unlabeled D-Mannose (sterile solution, for control)
-
6-well tissue culture plates
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cold methanol (80% in water)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in 6-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Culture the cells in their complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of this compound (e.g., 5 mM).
-
Prepare a control medium with the same components but with unlabeled D-mannose at the same concentration.
-
-
Metabolic Labeling:
-
On the day of the experiment, aspirate the growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium (or control medium) to the respective wells.
-
Incubate the cells for the desired labeling period (e.g., 0, 1, 3, 6, 24 hours) at 37°C and 5% CO2. The optimal labeling time should be determined empirically for the specific cell line and pathway of interest.[8]
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 20 minutes.
-
Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
The extracts can be stored at -80°C until analysis.
-
Protocol 2: Analysis of this compound Incorporation into HBP Metabolites by LC-MS
This protocol provides a general workflow for the analysis of deuterated HBP intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phase solvents (e.g., acetonitrile, water with ammonium hydroxide)
-
Standards for HBP metabolites (e.g., UDP-GlcNAc)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto the HILIC column.
-
Separate the metabolites using a gradient of mobile phase solvents. A method using an amide column with an optimized water-acetonitrile ratio and ammonium hydroxide can achieve good separation of UDP-GlcNAc and its epimer UDP-GalNAc.[9]
-
Analyze the eluting compounds using the mass spectrometer in negative ion mode.
-
Acquire full scan mass spectra to identify the different isotopologues of the HBP metabolites based on their mass-to-charge ratio (m/z). The incorporation of four deuterium atoms from this compound will result in a mass shift of +4 Da.
-
-
Data Analysis:
-
Identify the peaks corresponding to the HBP metabolites of interest by comparing their retention times and m/z values to authentic standards.
-
Quantify the peak areas for each isotopologue (e.g., M+0 for unlabeled and M+4 for the deuterated species).
-
Calculate the isotopic enrichment for each metabolite as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.
-
Metabolic flux can be calculated based on the rate of incorporation of the deuterium label over time.[5]
-
Visualizations
Hexosamine Biosynthetic Pathway
Caption: The Hexosamine Biosynthetic Pathway.
Experimental Workflow for HBP Flux Analysis
References
- 1. herbs-tech.com [herbs-tech.com]
- 2. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: D-Mannose-d-4 as a Tool for Studying the Mannose Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose is a C-2 epimer of glucose that plays a critical role in cellular metabolism, particularly in the synthesis of glycoproteins.[1] Mammalian cells obtain mannose through two primary routes: the de novo pathway, where it is synthesized from glucose, and the salvage pathway, which utilizes extracellular mannose.[2] The salvage pathway is of significant interest as it provides a direct route for mannose incorporation into vital cellular processes and represents a potential therapeutic target. D-Mannose-d-4, a stable isotope-labeled form of mannose, serves as a powerful tool for elucidating the dynamics of the mannose salvage pathway. By tracing the metabolic fate of this compound, researchers can quantify its uptake, conversion to key intermediates, and incorporation into glycoproteins, providing valuable insights into cellular mannose metabolism in both healthy and diseased states.
Principle of the Method
Stable isotope tracing using this compound allows for the precise tracking of mannose molecules as they are metabolized through the salvage pathway. When cells are cultured in the presence of this compound, it is transported into the cell and phosphorylated by hexokinase to form this compound-6-phosphate. This labeled intermediate can then be converted to other sugar phosphates and ultimately incorporated into glycoproteins. By using mass spectrometry (MS) to detect the mass shift imparted by the deuterium labels, the contribution of the salvage pathway to the total mannose pool and glycoprotein synthesis can be quantified. This technique enables the detailed study of metabolic flux and pathway dynamics without the use of radioactive isotopes.
Applications
-
Quantifying Mannose Salvage Pathway Flux: Determine the rate of extracellular mannose uptake and incorporation into cellular metabolism.[3]
-
Studying Glycoprotein Biosynthesis: Elucidate the contribution of the salvage pathway to the synthesis of N-linked and O-linked glycoproteins.[4][5]
-
Investigating Metabolic Disorders: Analyze alterations in mannose metabolism in congenital disorders of glycosylation (CDG) and other metabolic diseases.[3]
-
Drug Discovery and Development: Screen for compounds that modulate the mannose salvage pathway for therapeutic purposes.
-
Cancer Metabolism Research: Investigate the role of mannose salvage in cancer cell proliferation and survival.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from this compound tracing experiments, based on similar studies using other mannose isotopes. The exact values will vary depending on the cell type, experimental conditions, and the specific research question.
| Parameter | Description | Expected Outcome/Measurement | Reference |
| Cellular Uptake Rate | The rate at which this compound is transported into the cells. | Measured by quantifying intracellular this compound over time using LC-MS/MS. | [5] |
| Contribution to Mannose-6-Phosphate Pool | The percentage of the intracellular Mannose-6-Phosphate pool derived from exogenous this compound. | Determined by the isotopic enrichment of Mannose-6-Phosphate analyzed by GC-MS or LC-MS/MS. | [7] |
| Incorporation into Glycoproteins | The percentage of mannose in glycoproteins that is derived from the salvage pathway. | Quantified by measuring the isotopic enrichment of mannose released from purified glycoproteins. | [3][5] |
| Metabolic Flux Ratio | The relative activity of the mannose salvage pathway compared to the de novo synthesis pathway from glucose. | Calculated from the isotopic labeling patterns of key metabolic intermediates. | [8] |
Experimental Protocols
Protocol 1: this compound Labeling in Mammalian Cell Culture
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the mammalian cells in culture plates at a density that will result in 70-80% confluency at the time of labeling. Allow the cells to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration is 50-100 µM. Prepare a control medium with unlabeled D-mannose at the same concentration.
-
Initiation of Labeling: Aspirate the growth medium from the cell culture plates and wash the cells once with sterile PBS.
-
Add the prepared this compound labeling medium to the experimental wells and the control medium to the control wells.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time can range from a few hours to 24 hours or longer, depending on the metabolic process being studied.[5]
-
Cell Harvesting: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to metabolite extraction (Protocol 2) or glycoprotein analysis (Protocol 3).
Protocol 2: Metabolite Extraction and Analysis by Mass Spectrometry
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
SpeedVac or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Metabolite Quenching and Extraction: After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a SpeedVac or under a gentle stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of sugar phosphates, including this compound-6-phosphate. Monitor the mass transitions specific to the deuterated and non-deuterated forms of the metabolites.
Protocol 3: Glycoprotein Isolation and Analysis
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
PNGase F (Peptide-N-Glycosidase F)
-
Acid hydrolysis reagents (e.g., 2M trifluoroacetic acid)
-
Derivatization reagents (for GC-MS analysis)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Glycoprotein Precipitation: Precipitate the total protein from the lysate using a method such as acetone or trichloroacetic acid (TCA) precipitation.
-
N-Glycan Release: Resuspend the protein pellet and treat with PNGase F to release N-linked glycans.
-
Acid Hydrolysis: Hydrolyze the released glycans or the remaining protein pellet (for O-linked glycans) using acid hydrolysis to release the individual monosaccharides.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the released monosaccharides (e.g., aldonitrile acetate derivatives) to make them volatile.[5]
-
MS Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of mannose. Compare the abundance of this compound to unlabeled mannose to quantify the contribution of the salvage pathway.
Visualizations
Caption: Mannose salvage and de novo pathways.
Caption: Experimental workflow for this compound tracing.
Caption: Logical relationship of this compound tracing.
References
- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 2. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing isotopic scrambling in D-Mannose-d-4 experiments
Welcome to the technical support center for D-Mannose-d-4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound experiments?
A1: Isotopic scrambling refers to the undesired loss or exchange of the deuterium label from the this compound molecule during an experiment. This can occur through enzymatic or chemical processes, leading to the incorporation of the label into other molecules or its replacement by hydrogen from the surrounding environment. This phenomenon can compromise the integrity of metabolic labeling studies, leading to inaccurate measurements of mannose metabolism and flux.
Q2: What is the primary cause of isotopic scrambling with this compound?
A2: The primary cause of isotopic scrambling in this compound experiments is the enzymatic activity of Phosphomannose Isomerase (PMI). PMI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. This reaction can involve the exchange of the deuterium atom at the C4 position with a proton from the aqueous environment, leading to the loss of the isotopic label.
Q3: How can I detect if isotopic scrambling is occurring in my experiment?
A3: Isotopic scrambling can be detected using mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By analyzing the mass isotopologue distribution of mannose and its downstream metabolites, you can identify the presence of unlabeled or partially labeled species that would not be expected if the this compound tracer remained intact. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position and extent of deuterium labeling.
Q4: Is this compound stable in cell culture media?
A4: D-Mannose is generally stable in standard cell culture media under typical incubation conditions. However, the presence of cellular enzymes, once the tracer is taken up by the cells, is the main driver of isotopic scrambling. Stability studies of D-mannose in human serum have shown it to be stable for 24 hours at room temperature and for at least 14 days at -80°C[1].
Troubleshooting Guide
Issue 1: Significant loss of deuterium label from this compound.
Symptoms:
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Mass spectrometry data shows a high abundance of unlabeled mannose (M+0) or mannose with fewer deuterium atoms than expected.
-
Inaccurate and inconsistent results in metabolic flux analysis.
Possible Cause:
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High activity of Phosphomannose Isomerase (PMI) in the experimental system (e.g., cell line).
Solutions:
-
Inhibition of PMI: The use of a PMI inhibitor is a primary strategy to prevent the enzymatic exchange of the deuterium label.
-
Cell Line Selection: If possible, choose a cell line with known low PMI activity.
-
Shorten Incubation Time: Reducing the duration of the labeling experiment can minimize the extent of scrambling.
-
Optimize Tracer Concentration: Use the lowest effective concentration of this compound to avoid saturating metabolic pathways, which might lead to increased scrambling.
Issue 2: Inconsistent isotopic labeling patterns across replicates.
Symptoms:
-
High variability in the mass isotopologue distribution of mannose and its metabolites between identical experimental runs.
Possible Causes:
-
Inconsistent cell culture conditions (e.g., cell density, passage number, media composition).
-
Variability in the concentration or activity of PMI inhibitors.
-
Inconsistent sample preparation and extraction procedures.
Solutions:
-
Standardize Cell Culture: Maintain strict control over all cell culture parameters.
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Consistent Inhibitor Preparation: Prepare fresh solutions of PMI inhibitors for each experiment and ensure accurate dosing.
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Uniform Sample Handling: Follow a standardized protocol for quenching metabolism, extracting metabolites, and preparing samples for analysis to minimize variability.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to D-Mannose experiments.
Table 1: Stability of D-Mannose in Human Serum [1]
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | Within 6% |
| Three Freeze-Thaw Cycles | - | Within 6% |
| Autosampler at 15°C | 24 hours | Within 6% |
| -80°C | 14 days | Within 6% |
Table 2: Performance of a Validated LC-MS/MS Method for D-Mannose Quantification [1]
| Parameter | Value |
| Linearity Range | 1–50 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 μg/mL |
| Intra-day Accuracy | Within 15% |
| Inter-day Accuracy | Within 15% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Mean Extraction Recovery | 104.13% - 105.53% |
| Matrix Effect (RSD) | < 4% |
Experimental Protocols
Protocol 1: Minimizing Isotopic Scrambling in this compound Metabolic Labeling Experiments
Objective: To perform a stable isotope labeling experiment using this compound while minimizing the loss of the deuterium label.
Materials:
-
This compound
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Cell culture medium (e.g., DMEM)
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Phosphomannose Isomerase (PMI) inhibitor (e.g., MLS0315771)[2]
-
Cultured cells of interest
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Quenching solution (e.g., ice-cold saline)
-
Metabolite extraction solvent (e.g., 80% methanol)
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LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
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Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. If using a PMI inhibitor, add it to the medium at its effective concentration.
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Pre-incubation with Inhibitor (Optional but Recommended): To ensure effective inhibition of PMI, pre-incubate the cells with medium containing the PMI inhibitor for a short period (e.g., 30-60 minutes) before adding the labeling medium.
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Metabolic Labeling: Remove the existing medium and replace it with the prepared this compound labeling medium.
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Incubation: Incubate the cells for the desired labeling period. This should be optimized to be long enough to achieve sufficient labeling of downstream metabolites but short enough to minimize scrambling.
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Quenching Metabolism: At the end of the incubation period, rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold quenching solution.
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Metabolite Extraction: Immediately add the cold metabolite extraction solvent to the cells. Scrape the cells and collect the cell lysate.
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Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
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LC-MS/MS Analysis: Analyze the extracted metabolites using a validated LC-MS/MS method to determine the isotopic enrichment of mannose and its downstream metabolites.
Protocol 2: Quantification of Isotopic Purity of this compound by LC-MS/MS
Objective: To determine the isotopic purity of a this compound standard.
Materials:
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This compound standard
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Unlabeled D-Mannose standard
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High-resolution LC-MS/MS system
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Appropriate solvents for LC
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., water or methanol). Prepare a series of dilutions if necessary.
-
LC-MS/MS Method Setup: Develop or use a validated LC-MS/MS method capable of separating mannose from its isomers. The mass spectrometer should be operated in full scan mode or SIM mode to acquire data for all relevant mass isotopologues (M+0 to M+4).
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Data Acquisition: Inject the this compound standard solution into the LC-MS/MS system and acquire the data.
-
Data Analysis:
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Extract the ion chromatograms for each expected mass isotopologue of mannose (e.g., m/z for [M-H]⁻ or [M+H]⁺ of unlabeled mannose and its deuterated counterparts).
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Integrate the peak area for each isotopologue.
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Correct for the natural abundance of isotopes (e.g., ¹³C) in the unlabeled mannose.
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Calculate the isotopic purity by determining the percentage of the this compound isotopologue relative to the sum of all mannose isotopologues.
-
Visualizations
Caption: Metabolic pathway of this compound highlighting the scrambling point.
Caption: Workflow for minimizing isotopic scrambling in this compound experiments.
Caption: Logical relationship for troubleshooting isotopic scrambling.
References
Technical Support Center: Troubleshooting D-Mannose-d-4 Incorporation
Welcome to the technical support center for troubleshooting issues related to the metabolic labeling of glycoproteins with D-Mannose-d-4. This guide provides answers to frequently asked questions and detailed troubleshooting for common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
This compound is a stable isotope-labeled version of D-Mannose, where four hydrogen atoms have been replaced by deuterium. Its primary use is as a metabolic tracer to study the biosynthesis and turnover of glycoproteins. By incorporating this compound into the cellular glycosylation pathways, researchers can track its presence in newly synthesized glycoproteins using techniques like mass spectrometry.
Q2: How does this compound get incorporated into glycoproteins?
This compound follows the same metabolic pathway as endogenous D-Mannose. It is taken up by cells and phosphorylated to Mannose-6-phosphate, which is then converted to Mannose-1-phosphate and subsequently to GDP-Mannose. GDP-Mannose is the donor substrate used by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to add mannose residues to growing glycan chains on proteins.
Q3: What are the expected outcomes of a successful this compound labeling experiment?
A successful experiment will result in the detectable and quantifiable incorporation of this compound into the N-glycans of glycoproteins. This is typically measured by a mass shift in glycan fragments in mass spectrometry analysis, corresponding to the number of incorporated deuterated mannose residues. The level of incorporation will depend on factors such as cell type, metabolic activity, and experimental conditions.
Q4: Can high concentrations of this compound be toxic to cells?
While D-Mannose is generally well-tolerated by most cell lines, high concentrations of any sugar can alter cellular physiology. Some studies on azido-sugars, which are also used for metabolic labeling, have shown that high concentrations can affect cell proliferation, migration, and metabolism.[1][2] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Troubleshooting Guide for Low this compound Incorporation
This guide addresses the common issue of lower-than-expected incorporation of this compound into glycoproteins.
Issue 1: Suboptimal Cell Culture Conditions
Cell health and the culture environment play a critical role in metabolic labeling efficiency.
Question: My this compound incorporation is low. Could my cell culture conditions be the cause?
Answer: Yes, several cell culture parameters can significantly impact mannose metabolism and glycoprotein synthesis.
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High Media Osmolality: Increased osmolality in the culture media has been shown to increase the levels of high-mannose glycoforms, which might dilute the incorporation of your labeled mannose into more complex glycans.[3][4]
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Culture Duration: The length of the cell culture can also affect the glycosylation profile.[3][4]
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Media Composition: The presence of other sugars, like glucose, can compete with this compound for uptake and entry into the glycosylation pathway. Glucose is the primary source of mannose for N-glycans in many cell types.[5] The relative concentrations of glucose and mannose in the media will influence the flux of each into the glycosylation pathway.[5][6]
Recommendations:
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Maintain a consistent and optimal osmolality for your cell line.
-
Optimize the duration of labeling. A time-course experiment can help determine the optimal labeling window.
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Consider using media with a lower glucose concentration during the labeling period to enhance the uptake and utilization of this compound. However, be mindful that glucose deprivation can also stress the cells.
Issue 2: Inefficient Cellular Uptake or Metabolism
Problems with the transport of this compound into the cell or its subsequent metabolic activation can lead to poor incorporation.
Question: How can I determine if poor cellular uptake or metabolism is the reason for low incorporation?
Answer: The efficiency of this compound incorporation is dependent on its transport into the cell and its conversion to GDP-Mannose.
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Competition for Transporters: Mannose and glucose can compete for the same glucose transporters. High concentrations of glucose in the medium can reduce the uptake of mannose.
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Enzymatic Activity: The enzymes responsible for converting mannose to GDP-mannose, such as hexokinase, phosphomannose isomerase (MPI), and phosphomannomutase (PMM2), must be active.[6][7] Deficiencies in these enzymes can lead to congenital disorders of glycosylation and would also affect the incorporation of labeled mannose.[7][8]
Recommendations:
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Reduce Glucose Competition: As mentioned previously, lowering the glucose concentration in the culture medium during labeling can increase this compound uptake.
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Supplement with Manganese: Manganese chloride (MnCl2) supplementation has been shown to reduce high mannose glycoforms in some cases, which may indicate an alteration of glycosyltransferase activity that could be modulated.[4]
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Verify Enzyme Activity: While direct measurement of enzyme activity is complex, ensuring cells are healthy and not under stress can help maintain normal enzymatic function.
Experimental Protocols
General Protocol for Metabolic Labeling with this compound
This is a generalized protocol that should be optimized for your specific cell line and experimental goals.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
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Media Preparation: Prepare labeling medium. This is often a custom medium where the concentration of glucose may be reduced, and it is supplemented with the desired concentration of this compound. A common starting point is a 1:10 ratio of mannose to glucose.
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Pre-incubation (Optional): Some protocols recommend a pre-incubation period in sugar-free media to deplete intracellular sugar pools before adding the labeling medium. This can enhance the incorporation of the labeled sugar.
-
Labeling: Remove the standard culture medium and wash the cells with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. This can range from a few hours to over 24 hours, depending on the turnover rate of the glycoproteins of interest.
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Cell Lysis and Protein Extraction: After labeling, wash the cells with ice-cold PBS to remove any unincorporated this compound. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Glycoprotein Analysis: The extracted proteins can then be processed for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based glycoproteomics.
Data Presentation
Table 1: Factors Influencing Mannose Incorporation into Glycoproteins
| Parameter | Observation | Potential Impact on this compound Incorporation | Reference |
| Media Osmolality | High osmolality increases Man5 glycoforms. | May alter the distribution of the label among different glycan structures. | [3][4] |
| Culture Duration | Extended culture duration can increase high mannose levels. | Could affect the overall glycosylation profile and label incorporation over time. | [3][4] |
| Glucose Concentration | Glucose is the primary source of mannose for N-glycans. | High glucose levels will compete with and reduce this compound uptake and incorporation. | [5] |
| Mannose Concentration | Exogenous mannose is efficiently incorporated into N-glycans. | Increasing this compound concentration can increase incorporation, but potential toxicity should be monitored. | [5][6] |
| MnCl2 Supplementation | Can reduce high mannose levels in some CHO cell lines. | May modulate glycosyltransferase activity, potentially altering the final location of the label. | [4] |
Visualizations
D-Mannose Metabolic Pathway for Glycosylation
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cell culture conditions on antibody N‐linked glycosylation—what affects high mannose 5 glycoform | Semantic Scholar [semanticscholar.org]
- 4. Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannose-d-4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of D-Mannose-d-4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. In complex biological matrices, components like salts, phospholipids, and endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used, and can it completely eliminate matrix effects?
A2: A SIL-IS, such as this compound, is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled D-Mannose. This similarity ensures that it co-elutes and experiences similar matrix effects as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, variations in sample preparation, injection volume, and ionization efficiency can be compensated for. However, a SIL-IS may not always completely eliminate inaccuracies, especially if the matrix effect is severe or if the SIL-IS itself is subject to issues like isotopic exchange.
Q3: Are there any specific issues associated with using a deuterium-labeled internal standard like this compound?
A3: Yes, while effective, deuterium-labeled standards can present unique challenges. One potential issue is the possibility of deuterium-hydrogen exchange, where deuterium atoms on the labeled standard are replaced by protons from the solvent or matrix. This can lead to a decrease in the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, compromising accuracy. Another consideration is the "isotope effect," which can sometimes cause a slight difference in chromatographic retention time between the deuterated standard and the native analyte. If this shift occurs in a region of variable ion suppression, the analyte and internal standard may not experience the same degree of matrix effect, leading to quantification errors.
Q4: What are the most common sample preparation techniques to mitigate matrix effects for D-Mannose analysis?
A4: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.
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Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away. The purified analyte is then eluted with a different solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Ensure the use of a stable isotope-labeled internal standard (SIL-IS) like this compound in all samples, calibrators, and quality controls. - Optimize the sample preparation method to more effectively remove interfering matrix components. Consider switching from PPT to a more rigorous method like SPE. |
| Signal suppression or enhancement observed | Co-eluting matrix components are interfering with the ionization of this compound. | - Improve chromatographic separation to resolve this compound from interfering peaks. - Evaluate different sample cleanup procedures (see Experimental Protocols section). - Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. |
| Inaccurate quantification despite using this compound IS | - Deuterium-hydrogen exchange may be occurring. - Chromatographic shift between D-Mannose and this compound in a region of high matrix effect. | - Investigate the stability of the deuterium label in your sample and solvent conditions. Avoid strongly acidic or basic conditions if possible. - If chromatographic shift is observed, adjust the chromatography to ensure co-elution or consider using a 13C-labeled mannose internal standard if the issue persists. |
| Low recovery of this compound | The chosen sample preparation method is not suitable for extracting mannose. | - Re-evaluate the sample preparation protocol. For example, if using LLE, ensure the solvent polarity is appropriate for mannose. If using SPE, verify that the sorbent chemistry and elution solvent are optimal. |
Quantitative Data on Sample Preparation Methods
The effectiveness of a sample preparation method is assessed by measuring the analyte recovery and the extent of the matrix effect. The following tables summarize validation data from published studies on D-mannose analysis in human serum/plasma.
Table 1: Method Performance of a Protein Precipitation (PPT) based LC-MS/MS Assay for D-Mannose
| Quality Control (QC) Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 104.1 | 100.0 |
| Medium | 105.5 | 96.9 |
| High | 104.8 | 97.0 |
| Data from a study using protein precipitation with acetonitrile and a ¹³C₆-D-mannose internal standard. A matrix effect close to 100% indicates minimal ion suppression or enhancement.[1] |
Table 2: Matrix Effect and Recovery in an HPLC-MS/MS Method for D-Mannose in Human Plasma
| Parameter | Result |
| Matrix Effect (%) | 62.2 ± 5.4 |
| Recovery in Human Plasma (%) | 62.5 ± 4.5 |
| This study observed a signal suppression of approximately 38% (100% - 62.2%).[2] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for removing the bulk of proteins from biological samples like serum or plasma.
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Sample Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.
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Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each tube.
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Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
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Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup than PPT and is effective at removing salts and other polar interferences. A mixed-mode cation exchange SPE is often suitable for polar compounds like mannose.
-
Sample Pre-treatment: Dilute 100 µL of the sample with 200 µL of an acidic solution (e.g., 2% formic acid in water). Add the this compound internal standard.
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Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute the D-Mannose and this compound from the cartridge with 1 mL of a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Key contributors to matrix effects in mass spectrometry.
References
improving sensitivity for detecting D-Mannose-d-4 labeled metabolites
Welcome to the technical support center for D-Mannose-d-4 labeled metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound metabolic labeling?
A1: this compound is a stable isotope-labeled sugar used as a metabolic probe. When introduced to cells or organisms, it is taken up and incorporated into various metabolic pathways, particularly glycosylation pathways. The deuterium (d-4) label allows for the differentiation and tracking of mannose-containing metabolites from the endogenous, unlabeled pool using techniques like mass spectrometry. This enables the study of glycan biosynthesis, flux, and the impact of various stimuli on these pathways.
Q2: What are the primary applications of this compound labeling?
A2: The primary applications include:
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Tracing the flux of mannose through glycosylation pathways.
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Quantifying the rate of synthesis of specific glycoproteins and other glycoconjugates.
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Studying the effects of drugs or genetic modifications on glycan metabolism.
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Identifying and characterizing novel mannose-containing metabolites.
Q3: Which analytical techniques are most suitable for detecting this compound labeled metabolites?
A3: Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) is the most powerful and commonly used method. LC-MS/MS allows for the separation, detection, and quantification of labeled metabolites with high sensitivity and specificity. Other techniques like nuclear magnetic resonance (NMR) spectroscopy can also be used but are generally less sensitive than MS.
Q4: What is the expected mass shift for metabolites labeled with this compound?
A4: The deuterium label at the C4 position of D-Mannose will result in a mass increase of approximately 4 Daltons (Da) for the intact monosaccharide and any downstream metabolite that retains this labeled portion. This mass shift is the key feature used to distinguish labeled from unlabeled species in mass spectrometry.
Troubleshooting Guide
Low signal or poor sensitivity is a common challenge in metabolic labeling experiments. This guide provides a structured approach to identifying and resolving potential issues.
Experimental Workflow for this compound Labeling and Analysis
Caption: A generalized workflow for this compound metabolic labeling experiments.
Problem: Low or No Detectable Labeled Metabolites
This is a frequent issue that can arise from multiple stages of the experimental process. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| 1. Inefficient Cellular Uptake of this compound | - Optimize labeling time and concentration. Start with a concentration range of 50 µM to 1 mM.[1] - Ensure cells are healthy and in the exponential growth phase. - Check for competitive inhibition from high glucose concentrations in the media. Consider using glucose-free or low-glucose media during labeling. | Increased abundance of intracellular this compound phosphate. |
| 2. Insufficient Labeling Time | - Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell type and pathway of interest. | A clear time-dependent increase in the signal of labeled downstream metabolites. |
| 3. Metabolite Degradation During Sample Preparation | - Ensure rapid and effective quenching of metabolism, typically by using ice-cold solutions. - Keep samples on ice or at 4°C throughout the extraction process. - Use appropriate extraction solvents and protocols optimized for your metabolites of interest. | Consistent and reproducible metabolite profiles across replicate samples. |
| 4. Low Abundance of Target Metabolites | - Increase the starting number of cells or amount of tissue. - Enrich for your target metabolites using techniques like affinity purification if they are part of a specific class of molecules (e.g., glycoproteins).[2] | Signal-to-noise ratio of the target metabolite peak improves significantly. |
| 5. Suboptimal Mass Spectrometry Settings | - Optimize MS parameters for your specific labeled metabolites, including precursor and fragment ion selection in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) modes. - Perform a direct infusion of a this compound standard to confirm instrument sensitivity and mass accuracy. | A strong and clear signal from the this compound standard. |
| 6. Inefficient Ionization of Labeled Metabolites | - Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). - Adjust mobile phase composition (e.g., pH, organic solvent) to improve ionization efficiency. | Increased intensity of the target metabolite peaks in the mass spectrum. |
Experimental Protocols
Protocol 1: Basic this compound Metabolic Labeling of Cultured Cells
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling (typically 60-70% confluency).
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Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. If necessary, use a glucose-free or low-glucose medium to enhance uptake.
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Labeling: Remove the existing medium from the cells, wash once with PBS, and add the prepared labeling medium.
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Incubation: Incubate the cells for the predetermined optimal time in a standard cell culture incubator.
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Metabolism Quenching and Harvesting:
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Aspirate the labeling medium.
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Immediately wash the cells with ice-cold PBS.
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Add an ice-cold quenching solution (e.g., 80% methanol) and scrape the cells.
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Collect the cell suspension in a microcentrifuge tube.
-
-
Metabolite Extraction:
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Lyse the cells by freeze-thawing or sonication.
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Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
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Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
Signaling Pathway: Incorporation of D-Mannose into N-Glycosylation
The following diagram illustrates the initial steps of how D-Mannose is incorporated into the N-glycosylation pathway.
Caption: Initial steps of this compound incorporation into the N-glycosylation pathway.
This technical support guide is intended for research purposes only. Experimental conditions should be optimized for specific cell lines and research questions.
References
Technical Support Center: D-Mannose-d-4 Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and overcoming common challenges in D-Mannose-d-4 tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic purity of commercially available this compound, and how can I verify it?
A1: Commercially available D-Mannose tracers, such as D-Mannose-¹³C₆, typically have a stated isotopic purity of 98-99 atom % ¹³C. It is crucial to verify the isotopic purity upon receiving a new lot of tracer. This can be done by dissolving a small amount of the tracer in a suitable solvent and analyzing it by high-resolution mass spectrometry. The resulting mass spectrum will show the distribution of isotopologues, allowing you to calculate the actual enrichment and identify the presence of any unlabeled D-Mannose.
Q2: What are the potential sources of unlabeled D-Mannose contamination in my experiment?
A2: Unlabeled D-Mannose can be introduced from several sources:
-
Tracer Impurity: The tracer itself may contain a small percentage of unlabeled D-Mannose.
-
Biological Samples: Endogenous D-Mannose is present in most biological matrices, including plasma, serum, and cell culture media.[1]
-
Lab Environment and Reagents: Mannose is a component of some polysaccharides and glycoproteins, which can be present in dust, lab reagents, or be shed from personnel.
Q3: How can I minimize background noise from endogenous D-Mannose in my samples?
A3: To minimize the impact of endogenous D-Mannose, it is important to:
-
Measure Baseline Levels: Always analyze a set of control samples that have not been treated with the this compound tracer to determine the baseline endogenous levels.
-
Optimize Tracer Concentration: Use a tracer concentration that results in isotopic enrichment significantly above the natural abundance background.
-
Thorough Sample Preparation: Employ a robust sample preparation protocol to remove interfering substances.
Troubleshooting Guide
Issue 1: High Background Signal of Unlabeled D-Mannose in Blank Samples
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. Test individual solvents and reagents for mannose contamination. |
| Contaminated Labware | Use dedicated glassware for tracer studies. Avoid detergents containing sugars. Thoroughly rinse all labware with high-purity water followed by an organic solvent. |
| Carryover from Previous Injections | Implement a rigorous needle and system wash protocol between sample injections. Inject a series of blank samples to ensure the system is clean before running your experimental samples. |
| Environmental Contamination | Prepare samples in a clean environment, such as a laminar flow hood, to minimize dust contamination. |
Issue 2: Low Isotopic Enrichment of this compound in Experimental Samples
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Tracer Incubation Time | Optimize the incubation time to allow for sufficient uptake and metabolism of the tracer. For in vitro studies, isotopic steady state for glycolysis is typically reached in ~10 minutes, while the TCA cycle may take up to 2 hours.[2] |
| Low Tracer Concentration | Increase the concentration of the this compound tracer. The goal is to achieve an enrichment of 10-30% in the circulation for in vivo studies.[2] |
| Metabolic Dilution | The tracer can be diluted by endogenous production of the metabolite. Account for this by measuring the total pool size of D-Mannose. |
| Poor Cell Viability or Uptake | Ensure cells are healthy and in the exponential growth phase. Check for potential issues with the tracer delivery method (e.g., precipitation of the tracer in the media). |
Issue 3: Unexpected Peaks or Isotopic Patterns in Mass Spectrometry Data
Possible Causes & Solutions
| Cause | Solution |
| Isobaric Interference | D-Mannose has several isomers, including glucose, galactose, and fructose.[1] Ensure your chromatographic method provides adequate separation of these sugars. High-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass but different elemental compositions.[2] |
| In-source Fragmentation or Adduct Formation | Optimize the mass spectrometer source conditions (e.g., voltages, temperatures) to minimize in-source fragmentation. Be aware of common adducts (e.g., sodium, potassium) and include them in your data analysis. |
| Natural Isotope Abundance | The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) can complicate the interpretation of mass isotopologue distributions. Use a correction algorithm to account for the contribution of natural abundance to your measured isotopic patterns. |
| Metabolic Scrambling | The deuterium atoms on this compound can potentially be exchanged or lost through certain metabolic reactions. Analyze the full isotopic distribution of downstream metabolites to understand these metabolic transformations. |
Quantitative Data Summary
Table 1: Endogenous D-Mannose Concentrations in Human Plasma
| Study Population | Mean D-Mannose Concentration (μmol/L) | Reference |
| Normal Glucose Tolerance | ~40-50 | [3] |
| Impaired Glucose Metabolism | Higher than normal | [3] |
| Diabetes Mellitus | Higher than normal | [3] |
Table 2: Performance of a Validated LC-MS/MS Method for D-Mannose Quantification in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 1–50 μg/mL | [1] |
| Intra-day Precision (RSD) | <2% | [1] |
| Inter-day Precision (RSD) | <2% | [1] |
| Extraction Recovery | 104.1%–105.5% | [1] |
| Matrix Effect | 97.0%–100.0% | [1] |
Experimental Protocols
Protocol 1: Quantification of D-Mannose in Human Serum by LC-MS/MS
This protocol is adapted from a validated method for the quantification of D-mannose in human serum.[1]
1. Sample Preparation a. To 50 μL of serum sample, add 5 μL of an internal standard working solution (e.g., D-Mannose-¹³C₆). b. Add 200 μL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 μL of HPLC-grade water.
2. LC-MS/MS Analysis
-
HPLC System: Agilent 1200 series or equivalent.[1]
-
Column: SUPELCOGELTM Pb, 6% Crosslinked column.[1]
-
Mobile Phase: 100% HPLC water.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 80 °C.[1]
-
Injection Volume: 5 μL.[1]
-
Mass Spectrometer: API 3200 QTRAP or equivalent triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Negative Ion Electrospray.[1]
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for D-Mannose and the internal standard.
Visualizations
Caption: Experimental workflow for this compound tracer studies.
Caption: Troubleshooting decision tree for this compound tracer studies.
Caption: Simplified metabolic fate of this compound.
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
optimization of derivatization for D-Mannose-d-4 GC-MS analysis
Welcome to the technical support center for the optimization of derivatization for D-Mannose-d-4 Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the GC-MS analysis of this compound derivatives. For general GC-MS troubleshooting, it is also recommended to consult the instrument's user manual.[1][2][3][4][5]
Issue 1: No Peaks or Very Small Peaks in the Chromatogram
-
Possible Causes & Solutions:
Cause Recommended Solution Incomplete Derivatization Ensure derivatization reagents are fresh and have been stored correctly. Optimize reaction time and temperature. For trimethylsilylation (TMS), ensure anhydrous conditions as TMS reagents are sensitive to moisture.[6][7] Sample Degradation This compound may degrade at excessively high temperatures. Verify the injector and oven temperature programs are appropriate.[2] Injector Problems Check for a blocked syringe or incorrect injection volume. Ensure the injector temperature is suitable for the derivative.[1][3] Column Issues The column may be broken or improperly installed. Check for leaks at the column fittings.[2][3] MS Detector Issues Verify the MS is properly tuned and the detector is turned on. Ensure the mass range is set correctly to detect the this compound derivative.[1]
Issue 2: Tailing or Broad Peaks
-
Possible Causes & Solutions:
Cause Recommended Solution Active Sites in the GC System Free silanol groups in the injector liner, column, or packing material can interact with the polar sugar derivatives. Use a deactivated liner and a high-quality, well-conditioned column.[2] Column Overload Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume.[5] Suboptimal Flow Rate The carrier gas flow rate may not be optimal for the column and analytical conditions. Verify and adjust the flow rate. Dead Volume Improper column installation can create dead volume, leading to peak broadening. Ensure the column is installed correctly according to the manufacturer's instructions.[2]
Issue 3: Ghost Peaks or Carryover
-
Possible Causes & Solutions:
Cause Recommended Solution Contaminated Syringe Thoroughly clean the syringe with an appropriate solvent between injections. Septum Bleed Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[2] Carryover from Previous Injection High-boiling components from a previous sample may elute in a subsequent run. Implement a bake-out step at the end of each run to clean the column.[5]
Issue 4: Multiple Peaks for this compound
-
Possible Causes & Solutions:
Cause Recommended Solution Formation of Anomers Sugars like D-Mannose can exist as different anomers (α and β), which can be separated by GC, resulting in multiple peaks. An oximation step prior to silylation can reduce the number of isomers to two (syn and anti).[8] Incomplete Derivatization Partial derivatization can lead to multiple products with varying numbers of derivative groups. Optimize the derivatization conditions (reagent volume, temperature, and time).
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for this compound analysis by GC-MS?
A1: The most common and effective method is a two-step derivatization involving oximation followed by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[7] The initial oximation step converts the reactive carbonyl group of this compound to an oxime, which reduces the number of anomeric peaks in the chromatogram. The subsequent silylation of the hydroxyl groups increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[8] Alditol acetate derivatization is another option that produces a single peak per sugar but involves a more complex sample preparation.[8]
Q2: What are the typical derivatization conditions for this compound?
A2: While optimization is always recommended, a general starting point for a two-step oximation-silylation is:
-
Oximation: Dissolve the dried this compound sample in pyridine containing methoxyamine hydrochloride (or a similar oximation reagent). Heat at 60-80°C for 30-60 minutes.
-
Silylation: Add a silylating reagent such as MSTFA (with or without a catalyst like TMCS) to the reaction mixture. Heat at 60-80°C for 30-60 minutes.[9]
Q3: How can I confirm that the peak I am seeing is the this compound derivative?
A3: The identity of the peak can be confirmed by its mass spectrum. The trimethylsilyl (TMS) derivative of D-Mannose will have a characteristic fragmentation pattern.[10] You should observe the molecular ion (M+) and characteristic fragment ions. For a methoxime-trimethylsilyl derivative, you will need to account for the mass of the added groups. Comparing the obtained spectrum with a known standard of derivatized D-Mannose or with a library spectrum is the best approach for confirmation.
Q4: My derivatized samples seem to be unstable. How can I improve their stability?
A4: Silyl derivatives can be sensitive to moisture. It is crucial to perform the derivatization in anhydrous conditions and to cap the vials tightly.[11] Analyze the samples as soon as possible after derivatization. If storage is necessary, store them at a low temperature (e.g., 4°C) in a desiccator.[7] The stability of derivatized metabolites can vary, so it is important to assess this during method development.[7]
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation for this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or drying under a stream of nitrogen are common methods.
-
Oximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of this solution to the dried sample in a GC vial.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Quantitative Data Summary
The following tables represent example data that could be generated during the optimization of the derivatization protocol.
Table 1: Effect of Silylation Time on Peak Area of this compound Derivative
| Silylation Time (minutes) | Average Peak Area (n=3) | Relative Standard Deviation (%) |
| 15 | 1,250,000 | 5.8 |
| 30 | 2,100,000 | 3.2 |
| 45 | 2,150,000 | 3.5 |
| 60 | 2,050,000 | 4.1 |
This table illustrates that a silylation time of 30-45 minutes provides the highest and most consistent peak area under these hypothetical conditions.
Table 2: Effect of Silylation Temperature on Peak Area of this compound Derivative
| Silylation Temperature (°C) | Average Peak Area (n=3) | Relative Standard Deviation (%) |
| 60 | 1,850,000 | 4.5 |
| 70 | 2,120,000 | 3.1 |
| 80 | 1,980,000 | 5.2 |
| 90 | 1,500,000 (degradation observed) | 8.7 |
This table suggests that 70°C is the optimal silylation temperature, with higher temperatures potentially leading to derivative degradation.
Visualizations
Caption: Experimental workflow for this compound GC-MS analysis.
Caption: Troubleshooting logic for this compound GC-MS analysis.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. stepbio.it [stepbio.it]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Mannose, 5TMS derivative [webbook.nist.gov]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
correcting for natural isotope abundance in D-Mannose-d-4 experiments
Technical Support Center: D-Mannose-d-4 Isotope Tracing Experiments
Welcome to the technical support center for this compound isotope tracing experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance and ensuring the integrity of their experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for the natural abundance of isotopes in my this compound experiment?
A1: All elements, including those in your this compound tracer and biological samples, have naturally occurring stable isotopes. For instance, carbon has ¹³C (around 1.1% abundance) and hydrogen has deuterium (²H or D, approximately 0.0156% abundance).[1][2][] When using mass spectrometry to analyze your samples, these naturally occurring heavy isotopes contribute to the mass isotopomer distribution (MID) of your target metabolites. Failing to correct for this natural abundance will lead to an overestimation of the incorporation of the deuterium label from your this compound tracer, resulting in inaccurate calculations of metabolic flux and pathway contributions.[4][5][6]
Q2: What are the main sources of error when correcting for natural isotope abundance?
A2: The primary sources of error include:
-
Incorrect Natural Abundance Values: Using inaccurate natural abundance percentages for the elements in your molecule (C, H, O, N, etc.) will lead to systematic errors in your corrections.
-
Ignoring the Isotopic Purity of the Tracer: The this compound tracer itself is not 100% pure and will contain a fraction of unlabeled (d-0) and other isotopologues. This impurity must be accounted for in your correction calculations.
-
Mathematical Errors in Correction Algorithms: The correction calculations can be complex. It is crucial to use validated software or a well-documented mathematical approach to avoid errors.[4][7]
-
Instrumental Noise and Low Signal Intensity: Low abundance of certain isotopologues can lead to a poor signal-to-noise ratio, making accurate quantification difficult.
Q3: Can you provide a simplified explanation of how the correction calculation works?
A3: The correction process mathematically "subtracts" the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution (MID). This is typically done using a matrix-based approach.[5]
Imagine a simplified scenario for a small molecule. The measured MID is a combination of the true labeling pattern from your this compound tracer and the natural abundance of heavy isotopes. The correction algorithm uses the known natural abundances of all isotopes in the molecule to calculate the probability of each mass isotopomer occurring naturally. This theoretical "natural" MID is then used to deconvolute the measured MID, leaving you with the true enrichment from your tracer.
Q4: What software tools are available to perform these corrections?
A4: Several software tools can help automate the correction for natural isotope abundance. Some commonly used options include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural stable isotope abundance and tracer impurity.[4]
-
Python-based IsoCor: Another popular tool for isotope correction.
-
Proprietary software: Many mass spectrometer manufacturers provide software with built-in tools for isotope correction.
It is essential to understand the underlying principles of the software you choose and to validate its performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Corrected data shows negative enrichment for some isotopologues. | Over-correction due to incorrect natural abundance values or tracer impurity information. Background noise being higher than the actual signal for low-abundance isotopologues. | Double-check the elemental composition of the derivatized metabolite used in the correction algorithm. Accurately determine the isotopic purity of your this compound tracer by running a standard. Set a threshold for low-intensity peaks to be excluded from the analysis. |
| High variability in corrected data between replicate samples. | Inconsistent sample preparation or derivatization. Fluctuations in the mass spectrometer's performance. Inconsistent cell culture conditions affecting metabolism. | Standardize all sample preparation and derivatization steps. Run quality control standards to monitor instrument performance. Ensure consistent cell seeding density, media composition, and incubation times. |
| The sum of corrected fractional abundances is not equal to 1. | Mathematical error in the correction algorithm. Incomplete measurement of all relevant mass isotopologues. | Use a validated correction software or double-check your manual calculations. Ensure your mass spectrometer is scanning a wide enough mass range to detect all expected isotopologues. |
Experimental Protocol: this compound Labeling and Sample Preparation for LC-MS/MS
This protocol provides a general workflow for a this compound labeling experiment in cultured cells, followed by sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Materials:
-
This compound (ensure isotopic purity is known)
-
Cell culture medium (glucose-free and mannose-free, if possible)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade
-
Centrifuge capable of reaching -9°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The next day, replace the growth medium with a medium containing this compound at the desired concentration. The concentration will depend on the cell type and experimental goals.
-
Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled mannose. This time can range from minutes to hours.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent mixture of methanol:water:chloroform (e.g., in a 5:2:2 ratio) to the cells.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 10 minutes at 4°C.
-
Centrifuge the samples at 16,000 x g for 10 minutes at -9°C to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS method (e.g., a mixture of water and acetonitrile).
-
Centrifuge the reconstituted samples to remove any remaining particulates before transferring to autosampler vials.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method for the separation and detection of mannose and its downstream metabolites. A common method involves using a hydrophilic interaction liquid chromatography (HILIC) column.
-
The mass spectrometer should be operated in a mode that allows for the detection of the different mass isotopologues of your target metabolites (e.g., Selected Reaction Monitoring (SRM) or full scan mode).[8]
-
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9844 |
| ²H (D) | 0.0156 | |
| Carbon | ¹²C | 98.89 |
| ¹³C | 1.11 | |
| Nitrogen | ¹⁴N | 99.64 |
| ¹⁵N | 0.36 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Table 2: Example of Uncorrected vs. Corrected Mass Isotopomer Distribution (MID) for a Hypothetical Mannose-Derived Metabolite (C₆H₁₂O₆)
| Mass Isotopomer | Uncorrected Fractional Abundance (%) | Corrected Fractional Abundance (%) |
| M+0 | 25.4 | 20.1 |
| M+1 | 35.2 | 32.5 |
| M+2 | 22.1 | 24.8 |
| M+3 | 10.3 | 14.2 |
| M+4 | 5.1 | 6.5 |
| M+5 | 1.5 | 1.5 |
| M+6 | 0.4 | 0.4 |
Visualizations
Caption: Workflow for this compound labeling experiments.
Caption: Conceptual diagram of the isotope correction process.
Caption: Simplified metabolic fate of this compound.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. qlarivia.com [qlarivia.com]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Level D-Mannose-d-4 Enrichment
Welcome to the technical support center for the quantification of low-level D-Mannose-d-4 enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during isotopic tracing experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during the quantification of low-level this compound enrichment.
Q1: My this compound enrichment is very low or undetectable. What are the potential causes and how can I troubleshoot this?
A1: Low or undetectable enrichment of this compound can stem from several factors, from sample preparation to data analysis.
Troubleshooting Steps:
-
Verify Tracer Administration and Metabolism:
-
Optimize Sample Preparation:
-
Extraction Efficiency: Evaluate the efficiency of your mannose extraction protocol from the biological matrix. Inefficient extraction will lead to low analyte concentration.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure the derivatization reaction (e.g., silylation or acetylation) has gone to completion. Incomplete derivatization results in poor chromatographic peak shape and reduced signal intensity.[3]
-
-
Enhance Mass Spectrometry Sensitivity:
-
Instrumentation: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) offers higher sensitivity for low isotope enrichment compared to routine GC-MS.[4] For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure the instrument is properly tuned and calibrated.
-
Ionization Mode: For LC-MS, negative ionization has been shown to be less susceptible to matrix effects, potentially improving signal-to-noise for mannose analysis.[5]
-
-
Address Matrix Effects (for LC-MS):
-
Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5]
-
Mitigation Strategies:
-
-
Correct for Natural Isotope Abundance:
-
At low enrichment levels, the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ²H) in both the analyte and derivatizing agents can mask the true enrichment from the this compound tracer.[6][7][8][9]
-
It is crucial to apply a natural abundance correction algorithm to your mass spectrometry data.[6][8][9]
-
Q2: I am having difficulty separating D-Mannose from other sugars like D-Glucose in my samples. How can I improve the resolution?
A2: Co-elution of isomeric sugars, particularly the high abundance of D-Glucose, is a major challenge in D-Mannose quantification.[5]
Troubleshooting Steps:
-
Chromatographic Optimization (LC-MS):
-
Column Selection: Specialized columns, such as those with lead (Pb²⁺) ion-exchange resins, can effectively separate sugar epimers based on the interaction of their hydroxyl groups with the stationary phase.[5]
-
Mobile Phase and Gradient: Adjust the mobile phase composition and gradient elution profile to enhance the separation between D-Mannose and its isomers.
-
Temperature: Operating the column at an elevated temperature (e.g., 80°C) can improve resolution.[5]
-
-
Derivatization and Chromatography (GC-MS):
-
Derivatization Strategy: The choice of derivatization agent can influence the chromatographic separation of sugar isomers. An oximation step prior to silylation can reduce the number of isomers formed and improve separation.[3]
-
GC Column and Temperature Program: Utilize a suitable capillary column (e.g., DB-5MS) and optimize the temperature ramp to achieve baseline separation of the derivatized sugars.[4]
-
Q3: How do I properly correct for the natural abundance of isotopes in my low-level this compound enrichment data?
A3: Correcting for natural isotopic abundance is critical for accurate quantification of low-level enrichment.[6][8][9] Simply subtracting the signal from an unlabeled sample is often insufficient.
Methodology:
-
Understanding Mass Isotopologue Distributions (MIDs): The mass spectrometer measures a distribution of masses for a given molecule due to the presence of naturally occurring heavy isotopes. This is the Mass Isotopologue Distribution (MID).
-
Correction Algorithms: Utilize established algorithms that employ a correction matrix.[6][8][9] This mathematical approach deconvolutes the measured MID to distinguish the enrichment from the tracer from the background of natural isotopes.
-
Software Tools: Several software packages are available to perform natural abundance correction, such as PolyMID-Correct and AccuCor2.[6][10]
Experimental Protocols
Protocol 1: Quantification of D-Mannose by LC-MS/MS
This protocol is adapted from a validated method for quantifying D-mannose in human serum.[5]
1. Sample Preparation:
-
To 50 µL of serum, add an internal standard (e.g., D-Mannose-¹³C₆).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm).
-
Mobile Phase: 100% HPLC grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3200 QTRAP).
-
Ionization Source: Turbo Ion Spray.
-
Ionization Mode: Negative.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Transitions:
-
D-Mannose: m/z 179 → 59
-
D-Mannose-¹³C₆ (IS): m/z 185 → 92
-
4. Data Analysis:
-
Construct a calibration curve using standards of known D-Mannose concentrations.
-
Quantify D-Mannose in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
For this compound enrichment, monitor the appropriate m/z transitions for the deuterated analyte and apply natural abundance correction.
Protocol 2: Quantification of D-Mannose by GC-MS
This protocol outlines a general workflow for D-mannose analysis by GC-MS, which requires derivatization.
1. Sample Preparation and Derivatization:
-
Extract monosaccharides from the biological sample.
-
Oximation: To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate at an elevated temperature (e.g., 70°C) for 30 minutes. This step reduces the number of anomeric isomers.[3]
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at an elevated temperature (e.g., 70°C) for 30 minutes.[3]
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5MS capillary column (e.g., 20 m x 0.18 mm x 0.18 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 0.5 min.
-
Ramp 1: Increase to 220°C at 13°C/min.
-
Ramp 2: Increase to 325°C at 100°C/min, hold for 3.5 min.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 70-800) or Selected Ion Monitoring (SIM) for targeted analysis.
3. Data Analysis:
-
Identify the characteristic fragment ions for the derivatized D-Mannose and this compound.
-
Quantify based on the peak areas of these ions.
-
Apply natural abundance correction to determine the true isotopic enrichment.
Quantitative Data Summary
| Parameter | LC-MS/MS Method[5] | Notes |
| Linearity Range | 1 - 50 µg/mL | |
| Inter-day Accuracy | <2% | |
| Intra-day Accuracy | <2% | |
| Inter-day Precision | <2% | |
| Intra-day Precision | <2% | |
| Extraction Recovery | 104.1% - 105.5% | |
| Matrix Effect | 97.0% - 100.0% |
Table 1: Performance characteristics of a validated LC-MS/MS method for D-Mannose quantification.
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound enrichment.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing gluconeogenesis with deuterated water: measurement of low deuterium enrichments on carbons 6 and 2 of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
ensuring complete cell lysis for D-Mannose-d-4 metabolite extraction
Welcome to the technical support center for metabolite extraction. This guide provides detailed troubleshooting advice and frequently asked questions to help you ensure complete and efficient cell lysis for the extraction of D-Mannose-d-4 and other small molecule metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis critical for accurate metabolite extraction?
Complete cell lysis is fundamental for ensuring that the entire intracellular metabolite pool is released for extraction. Incomplete lysis leads to an underestimation of metabolite concentrations, resulting in inaccurate and non-reproducible data. For quantitative metabolomics, where precise measurements are essential, achieving near-total lysis is a prerequisite for reliable results.
Q2: What are the most common and effective cell lysis methods for small molecule metabolite extraction?
The choice of lysis method depends on the cell type. For metabolite extraction, methods that are rapid and effectively quench metabolic activity are preferred. A combination of physical and chemical methods is often most effective.
-
Physical Methods : These methods use physical force to break open cells.
-
Sonication : Uses high-frequency sound waves to disrupt cell membranes. It is quick and effective but can generate heat, potentially degrading sensitive metabolites if not performed on ice.[1][2]
-
Bead Beating : Agitates cells with small beads to cause mechanical disruption. This method is very effective for tough-to-lyse cells like yeast or bacteria.[1][3]
-
Freeze-Thaw Cycles : Repeatedly freezing and thawing samples disrupts cells through the formation of ice crystals.[1][4] This method is gentle but can be less efficient and time-consuming.[4]
-
-
Chemical Methods : These involve the use of solvents to disrupt cell membranes and precipitate proteins.
Q3: How do I choose the optimal lysis method for my specific cell type?
The optimal lysis method is contingent on the cell's structural characteristics.
-
Mammalian Cells : These cells lack a cell wall and are relatively easy to lyse. Gentle methods like osmotic shock, repeated freeze-thaw cycles, or direct extraction with cold organic solvents are usually sufficient.[2]
-
Bacterial Cells : Gram-positive bacteria have a thick peptidoglycan wall, while Gram-negative bacteria have an outer membrane. They often require more rigorous methods, such as sonication or bead beating, often in combination with enzymatic treatment (e.g., lysozyme).[2][3]
-
Plant Cells : The rigid cellulose wall makes plant cells particularly challenging to lyse. Manual grinding with a mortar and pestle at liquid nitrogen temperatures is a common and effective method.[4]
Q4: How can I confirm that my cell lysis is complete?
Verifying the extent of cell lysis is a critical quality control step. Several methods can be employed:
-
Microscopy : This is the most direct method. A small aliquot of the cell suspension can be observed under a microscope before and after lysis. The absence of intact cells indicates complete lysis. Using a viability stain like Trypan Blue can help differentiate between intact and lysed cells (lysed cells will not be stained, while intact, non-viable cells will).
-
Protein Quantification : The concentration of protein in the lysate can be measured using assays like the Bradford or BCA assay. By comparing the protein yield from a test sample to a sample known to be 100% lysed (e.g., through prolonged, harsh sonication), you can estimate the lysis efficiency.
-
Release of Cytosolic Enzymes : Assays that measure the activity of a specific cytosolic enzyme (e.g., lactate dehydrogenase, LDH) in the extracellular supernatant can be used. Maximum release is determined by a positive control where cells are completely lysed with a detergent.
Q5: What is "metabolic quenching," and why is it important?
Metabolic quenching is the process of rapidly halting all enzymatic activity within the cells to prevent any changes to the metabolite profile during sample harvesting and extraction.[7] This is crucial because cellular metabolism is a dynamic process, and failure to stop it instantly can lead to the artificial accumulation or degradation of metabolites, including this compound.[6] The most common method is to use a cold quenching solution, such as ice-cold methanol or saline, or to snap-freeze the cells in liquid nitrogen.[7][8]
Experimental Workflow for Metabolite Extraction
The following diagram illustrates a standard workflow for extracting small molecule metabolites like this compound from cultured cells.
Caption: General workflow for this compound metabolite extraction.
Troubleshooting Guide
This guide addresses common problems encountered during metabolite extraction experiments.
Problem 1: My this compound yield is consistently low.
Low metabolite yield is often a primary indicator of incomplete cell lysis or metabolite degradation.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | The lysis method may not be robust enough for your cell type. Increase the intensity or duration of the physical lysis method (e.g., longer sonication time, more freeze-thaw cycles). Consider combining a physical method with a solvent-based lysis approach.[2] Verify lysis completeness using microscopy. |
| Metabolite Degradation | Ensure all steps are performed on ice or at 4°C to minimize enzymatic activity.[9] Use a pre-chilled quenching/extraction solvent. Avoid delays between harvesting, quenching, and lysis. |
| Inefficient Extraction | The polarity of the extraction solvent may be suboptimal. For polar metabolites like this compound, a higher proportion of methanol/water is recommended. A common solvent system is a 2:1:1 ratio of methanol:chloroform:water.[5] |
| Metabolite Leakage | During cell harvesting or washing steps, metabolites can leak from cells. Minimize wash steps and use an ice-cold, isotonic wash buffer (like PBS) to reduce leakage.[10] Trypsinization is known to cause significant leakage and should be avoided; scraping is preferred for adherent cells.[5][7] |
Problem 2: I'm seeing high variability between my technical replicates.
High variability can stem from inconsistent sample handling and processing.
| Potential Cause | Recommended Solution |
| Inconsistent Lysis | Ensure that every sample is subjected to the exact same lysis procedure. For sonication, keep the probe at the same depth and use consistent power settings and duration. For bead beating, use the same bead volume and vortexing speed/time. |
| Variable Quenching Time | The time between removing cells from culture conditions and quenching metabolism must be minimized and kept consistent across all samples. Process samples one at a time or in small, manageable batches. |
| Inaccurate Normalization | Cell number or total protein/DNA content can vary between dishes. Normalize your final metabolite data to the cell count, total protein concentration, or DNA content of the initial cell pellet to account for these differences.[11] |
Problem 3: My lysate is very viscous and difficult to pipette.
Viscosity is typically caused by the release of genomic DNA and long-chain nucleic acids from the nucleus upon cell lysis.
| Potential Cause | Recommended Solution |
| DNA Release | The high viscosity from DNA can interfere with subsequent extraction and separation steps. Add DNase I to the lysis buffer to digest the DNA.[9] Alternatively, the lysate can be passed through a syringe with a narrow-gauge needle several times to shear the DNA mechanically. |
Troubleshooting Logic Diagram
Use this decision tree to diagnose the root cause of low metabolite yield.
Caption: Decision tree for troubleshooting low metabolite yield.
Detailed Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol uses a combination of solvent extraction and mechanical scraping for efficient lysis and metabolite recovery.
Materials:
-
Cell culture plates (e.g., 6-well or 10 cm dishes) with adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen (optional, for rapid quenching)
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scrapers, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
Remove the culture medium from the plate.
-
Quickly wash the cells twice with a gentle stream of ice-cold PBS to remove any remaining media. Aspirate the PBS completely.
-
Quenching : Immediately place the plate on a bed of dry ice or float in liquid nitrogen for 10-15 seconds to snap-freeze the cells and halt metabolism.[8]
-
Add 1 mL (for a 10 cm dish) of pre-chilled (-80°C) 80% methanol extraction solvent directly to the frozen cell monolayer.
-
Immediately use a pre-chilled cell scraper to scrape the cells from the plate surface into the methanol solution. Work quickly to keep the sample cold.
-
Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds to ensure complete lysis and extraction.
-
Incubate the lysate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
The sample is now ready for analysis (e.g., by LC-MS) or can be stored at -80°C.
Protocol 2: Quantification of Cell Lysis Efficiency using Microscopy
Materials:
-
Cell suspension before and after lysis
-
Trypan Blue stain (0.4%)
-
Microscope slides and coverslips
-
Hemocytometer or automated cell counter
Procedure:
-
Take a 10 µL aliquot of your cell suspension before performing the lysis procedure.
-
Mix this aliquot with 10 µL of 0.4% Trypan Blue stain.
-
Load the mixture onto a hemocytometer and count the number of total cells and blue (non-viable) cells under a microscope. Calculate the initial cell density (cells/mL).
-
Perform your chosen cell lysis protocol on the remaining cell suspension.
-
Take a 10 µL aliquot of the suspension after the lysis procedure.
-
Load this aliquot directly onto the hemocytometer (staining is not necessary for this step).
-
Count the number of remaining intact cells (both bright and blue cells, if any are visible).
-
Calculate the lysis efficiency using the following formula:
-
Lysis Efficiency (%) = (1 - [Intact Cells Post-Lysis / Total Cells Pre-Lysis]) x 100
-
An efficiency of >95% is generally considered acceptable for metabolomics studies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Technical Support Center: Refinement of D-Mannose-d-4 Separation from Hexose Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the separation of D-Mannose-d-4 from other hexoses. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in monosaccharide separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other hexoses?
The main difficulty lies in the high structural similarity among hexose isomers (e.g., glucose, galactose, fructose) and between this compound and its non-deuterated counterpart. These molecules have identical molecular weights (except for the isotopic labeling) and similar polarities, making them prone to co-elution in standard chromatographic methods.
Q2: How does deuterium labeling on this compound affect its separation from other hexoses?
Deuterium labeling can introduce subtle changes in the physicochemical properties of the molecule. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[1][2] This is known as the chromatographic isotope effect. While this effect is often minimal, it can be leveraged to achieve separation or, conversely, may lead to peak broadening or splitting if not properly managed.
Q3: Which separation techniques are most effective for isolating this compound?
The most effective methods leverage the unique structural features of mannose. These include:
-
Boronate Affinity Chromatography: This technique is highly specific for molecules with cis-diol groups, which are present in D-mannose.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns like amino- or amide-based columns, HPLC can resolve closely related sugar isomers.[6]
-
Enzymatic Assays: These methods offer high specificity for D-mannose and can be used for quantification even in complex mixtures.[7][8][9][10]
Q4: Can I use the same protocol for this compound as for non-deuterated D-Mannose?
Yes, in most cases, the same protocols can be used. The underlying chemical principles of separation are not significantly altered by the deuterium labeling. However, you may observe slight shifts in retention times in chromatography, which might require minor adjustments to your method parameters for optimal resolution.[1][11]
Q5: What are the key considerations for sample preparation before attempting separation?
Proper sample preparation is crucial for successful separation. Key steps include:
-
Removal of interfering substances: Proteins, lipids, and salts can interfere with chromatographic separation and should be removed.
-
Solvent compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase of your chromatography method to prevent peak distortion.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other hexoses | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Flow rate is too high. | - Use a column specifically designed for carbohydrate analysis (e.g., amino, amide, or specialized ion-exchange columns).- Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water) or adding modifiers.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak tailing for this compound | - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system. | - Add a small amount of a competing amine to the mobile phase if using a silica-based column.- Reduce the sample concentration or injection volume.- Check and tighten all fittings to minimize dead volume. |
| Split peaks for this compound | - Anomeric separation (α and β forms of mannose).- Sample solvent incompatible with the mobile phase. | - Increase the column temperature (e.g., to 80°C) to promote faster interconversion between anomers.- Dissolve the sample in the mobile phase. |
| Retention time shift for this compound compared to non-deuterated standard | - Chromatographic isotope effect due to deuterium labeling. | - This is an expected phenomenon. Use a this compound standard for accurate peak identification and quantification.- If co-eluting with another hexose, consider using a different stationary phase or mobile phase to enhance separation.[1][2] |
| Irreproducible retention times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent and store it properly. If the problem persists, the column may need replacement. |
Boronate Affinity Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | - Incomplete binding to the resin.- Inefficient elution. | - Ensure the binding buffer has a pH ≥ 8.0 to facilitate the formation of the boronate ester complex.[12]- Increase the concentration of the eluting agent (e.g., sorbitol or a low pH buffer) or increase the elution volume. |
| Co-elution of other hexoses | - Non-specific binding.- Presence of other sugars with cis-diol groups (e.g., fructose). | - Increase the ionic strength of the binding buffer to reduce non-specific interactions.- Use a shallow elution gradient to selectively elute this compound before other bound sugars. |
| Column clogging | - Particulate matter in the sample.- Precipitation of sample components. | - Filter the sample before loading it onto the column.- Ensure the sample is fully dissolved in the binding buffer. |
| Broad elution peak | - Slow dissociation kinetics.- High sample viscosity. | - Decrease the flow rate during elution.- Dilute the sample to reduce its viscosity. |
| No binding of this compound | - Incorrect pH of the binding buffer.- Inactivated boronate resin. | - Verify that the pH of the binding buffer is in the optimal range (typically pH 8.0-9.0).- Regenerate the resin according to the manufacturer's instructions or use a new column. |
Quantitative Data Summary
| Method | Principle | Typical Recovery | Resolution | Throughput | Notes |
| HPLC (Amide Column) | Differential partitioning | >95% | Good to excellent for isomers | Moderate | Requires method development and optimization. |
| Boronate Affinity Chromatography | Specific binding of cis-diols | 80-95% | Excellent for separating from non-cis-diol sugars | Low to moderate | May require a secondary method to separate from other cis-diol containing sugars. |
| Enzymatic Assay | Enzyme-catalyzed conversion | Not applicable (quantification) | Highly specific for D-mannose | High | Provides quantitative data but not physical separation of the molecule. Recovery of mannose added to serum has been reported as 94% ± 4.4%.[9] |
Experimental Protocols
Protocol 1: Boronate Affinity Chromatography for this compound Separation
This protocol describes the separation of this compound from a mixture of other hexoses using a commercially available boronate affinity resin.
Materials:
-
Boronate affinity chromatography column (e.g., Affi-Gel Boronate Gel)
-
Binding Buffer: 100 mM HEPES, pH 8.5
-
Elution Buffer: 0.1 M Sodium Phosphate, pH 6.0 (or 100 mM Sorbitol in Binding Buffer)
-
Sample containing this compound and other hexoses, dissolved in Binding Buffer
-
Chromatography system (e.g., FPLC or gravity-flow column setup)
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound sugars (e.g., glucose, galactose).
-
Elution: Elute the bound this compound by passing 3-5 CV of Elution Buffer through the column.
-
Fraction Collection: Collect fractions during the elution step.
-
Analysis: Analyze the collected fractions for the presence of this compound using a suitable method (e.g., HPLC, mass spectrometry, or a colorimetric assay).
-
Column Regeneration: Regenerate the column according to the manufacturer's instructions, typically by washing with a low pH buffer followed by the Binding Buffer.
Protocol 2: Enzymatic Assay for D-Mannose Quantification
This protocol provides a method for the specific quantification of D-mannose in a sample, which is useful for analyzing fractions from a separation experiment. This is based on a coupled enzyme reaction.
Materials:
-
Hexokinase (HK)
-
Phosphomannose isomerase (PMI)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP and NADP+
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a microcuvette, prepare a reaction mixture containing the Reaction Buffer, ATP, and NADP+.
-
Sample Addition: Add a known volume of the sample containing D-mannose to the reaction mixture.
-
Glucose and Fructose Measurement (Optional):
-
Add G6PDH and HK to the mixture. Any glucose present will be converted to 6-phosphogluconate, with a stoichiometric production of NADPH. Measure the absorbance at 340 nm until the reaction is complete (A1).
-
Add PGI. Any fructose present will be converted to glucose-6-phosphate and then to 6-phosphogluconate. Measure the absorbance at 340 nm until the reaction is complete (A2).
-
-
Mannose Measurement:
-
Add PMI to the reaction mixture. D-mannose will be converted to fructose-6-phosphate, which then enters the reaction pathway to produce NADPH.
-
Measure the absorbance at 340 nm until the reaction is complete (A3).
-
-
Calculation: The concentration of D-mannose is proportional to the change in absorbance (A3 - A2). A standard curve should be prepared using known concentrations of D-mannose to accurately quantify the amount in the sample.
Visualizations
Caption: Workflow for the separation of this compound using boronate affinity chromatography.
Caption: Signaling pathway for the enzymatic quantification of D-Mannose.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. HPLC/Radiolabeled Analyses - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: D-Mannose-d-4 Uptake Experiments
Welcome to the technical support center for D-Mannose-d-4 uptake experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results. A key focus of this document is to address the potential impact of cell passage number on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it taken up by cells?
This compound is a deuterated form of D-Mannose, a naturally occurring simple sugar. It is primarily taken up by cells through facilitated diffusion mediated by glucose transporters (GLUTs), particularly GLUT1, which is ubiquitously expressed, and GLUT4 in insulin-sensitive tissues. Due to its structural similarity to glucose, it competes for the same transporters.
Q2: How can cell passage number affect my this compound uptake results?
Continuous cell culture leads to progressive changes in cellular characteristics, a phenomenon known as cellular drift. High passage numbers can significantly impact this compound uptake experiments in several ways:
-
Altered Transporter Expression: The expression levels of glucose transporters (GLUTs) can change with increasing passage number. This can lead to either an increase or decrease in the number of transporters on the cell surface, directly affecting the maximal uptake velocity (Vmax) of this compound.
-
Changes in Metabolic State: Cells at high passage numbers can exhibit altered metabolic profiles. For instance, some studies have shown that very old cell passages have an increased metabolic capacity.[1][2][3] This shift in metabolism can influence the demand for sugars and consequently affect their uptake rates.
-
Genotypic and Phenotypic Drift: Prolonged culturing can lead to the selection of faster-growing cell populations and the accumulation of genetic mutations. These changes can result in a heterogeneous cell population with varying transporter expression and metabolic needs, leading to inconsistent results.[4]
-
Reduced Cellular Function: In some cell lines, higher passage numbers are associated with a decline in specific cellular functions and a less differentiated state, which can include altered responses to stimuli that might modulate transporter activity.[4][5]
Q3: Is there an ideal cell passage number range for my experiments?
There is no universal "ideal" passage number, as it is highly dependent on the cell line. However, it is a common practice to use cells within a limited passage range for a series of experiments to ensure consistency. For many commonly used cell lines, working with passages below 20 to 30 is recommended to avoid significant drift. It is crucial to establish a working cell bank of low-passage cells and to regularly thaw new vials to maintain consistency.
Q4: My this compound uptake is lower than expected. What could be the cause?
Low uptake can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include high cell passage number leading to decreased transporter expression, issues with the experimental protocol, or problems with the this compound reagent itself.
Q5: My results are not reproducible. Could cell passage number be the culprit?
Inconsistent results are a hallmark of issues related to cell culture practices, and high passage number is a frequent cause. Using cells from a wide range of passage numbers across experiments can introduce significant variability. It is essential to record the passage number for every experiment and to use cells within a narrow and predefined passage window.
Troubleshooting Guide
Unexpected results in this compound uptake assays can be frustrating. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Low or No this compound Uptake
| Potential Cause | Recommended Action |
| High Cell Passage Number | Verify the passage number of the cells used. If it is high (e.g., >P30), thaw a new vial of low-passage cells from your cell bank. Perform a side-by-side comparison of uptake in low vs. high passage cells. |
| Incorrect Reagent Concentration | Confirm the final concentration of this compound in your assay. Prepare fresh dilutions from your stock solution. |
| Suboptimal Incubation Time | The uptake of this compound is time-dependent. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your cell line. |
| Cell Health Issues | Visually inspect your cells for any signs of stress, contamination, or poor morphology. Perform a viability assay (e.g., trypan blue exclusion) to ensure a healthy cell population. |
| Competition with Glucose | Ensure that the pre-incubation and uptake buffers are glucose-free, as glucose will compete with this compound for transporter binding. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Action |
| Inconsistent Cell Passage Number | Strictly adhere to using cells within a narrow passage range (e.g., P5-P15) for all related experiments. Document the passage number for every experiment. |
| Variable Cell Seeding Density | Ensure that cells are seeded at the same density for all experiments and that they have reached a similar level of confluency at the time of the assay. |
| Inconsistent Washing Steps | Inefficient removal of extracellular this compound can lead to high background. Standardize the number and duration of washing steps with ice-cold buffer. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
Illustrative Impact of Cell Passage Number on Uptake Kinetics
While specific quantitative data for this compound is limited, the following tables illustrate the potential effects of high cell passage number on glucose transporter expression and uptake kinetics, based on general observations in the literature.
Table 1: Illustrative Changes in Glucose Transporter Expression
| Cell Passage | Relative GLUT1 mRNA Expression (Fold Change) | Relative GLUT1 Protein Level (Fold Change) |
| Low (P5-P10) | 1.0 (Baseline) | 1.0 (Baseline) |
| High (P30-P40) | 0.6 | 0.5 |
Note: This is a hypothetical representation. The actual change can be cell-line dependent and may increase in some cases.
Table 2: Illustrative Changes in this compound Uptake Kinetics
| Cell Passage | Vmax (pmol/min/mg protein) | Km (mM) |
| Low (P5-P10) | 1500 | 5 |
| High (P30-P40) | 800 | 5.2 |
Note: Vmax is the maximum rate of uptake and is proportional to the number of transporters. Km is the substrate concentration at half-maximal velocity and reflects the affinity of the transporter. Changes in Vmax are more commonly reported with altered transporter expression.[6][7]
Detailed Experimental Protocols
The following are generalized protocols for radiolabeled and fluorescent this compound uptake assays. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: Radiolabeled [³H]-D-Mannose-d-4 Uptake Assay
This protocol is adapted from standard [³H]-2-deoxy-D-glucose uptake assays.
Materials:
-
Cells of interest at a defined low passage number
-
24-well tissue culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-D-Mannose-d-4
-
Unlabeled D-Mannose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Uptake Initiation: To initiate the uptake, remove the starvation buffer and add KRH buffer containing [³H]-D-Mannose-d-4 (final concentration typically 0.1-1.0 µCi/mL) and unlabeled this compound to the desired final concentration. For non-specific uptake control, add a high concentration of unlabeled D-Mannose (e.g., 100 mM) to a set of wells.
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 15 minutes).
-
Uptake Termination: To stop the uptake, aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Use a small aliquot of the cell lysate to determine the protein concentration (e.g., using a BCA assay) for normalization of the uptake data.
Protocol 2: Fluorescent this compound Analog Uptake Assay (e.g., 2-NBDG-d-4)
This protocol is based on the use of fluorescent glucose analogs like 2-NBDG. A fluorescent version of this compound would be required.
Materials:
-
Cells of interest at a defined low passage number
-
96-well black, clear-bottom tissue culture plates
-
Glucose-free DMEM or other suitable buffer
-
Fluorescent this compound analog (e.g., 2-NBDM-d-4)
-
Hoechst 33342 or other nuclear stain for cell number normalization
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Cell Starvation: Wash the cells twice with glucose-free medium and then incubate in the same medium for 1 hour at 37°C.
-
Uptake Initiation: Add the fluorescent this compound analog to the desired final concentration and incubate for 30-60 minutes at 37°C.
-
Uptake Termination: Remove the uptake medium and wash the cells twice with ice-cold PBS.
-
Staining and Measurement: Add PBS containing a nuclear stain (e.g., Hoechst 33342) to each well. Read the fluorescence of the this compound analog and the nuclear stain using a fluorescence plate reader.
-
Data Analysis: Normalize the this compound analog fluorescence signal to the nuclear stain fluorescence signal to account for variations in cell number.
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow for a this compound uptake assay and key troubleshooting checkpoints.
Signaling Pathways Regulating Glucose Transporter (GLUT) Translocation
GLUT1 Translocation (Constitutive and Stimulated)
Caption: Regulation of GLUT1 expression and translocation to the plasma membrane.
GLUT4 Translocation (Insulin-Mediated)
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
References
- 1. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 2. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic and global gene expression profile changes between low passage and high passage MIN-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin increases the maximum velocity for glucose uptake without altering the Michaelis constant in man. Evidence that insulin increases glucose uptake merely by providing additional transport sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin increases the maximum velocity for glucose uptake without altering the Michaelis constant in man. Evidence that insulin increases glucose uptake merely by providing additional transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannose-d-4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected fragmentation of D-Mannose-d-4 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected fragmentation patterns for D-Mannose in mass spectrometry?
The fragmentation of D-Mannose is highly dependent on the ionization mode and the type of adduct formed.
-
Negative Ion Mode (ESI): This mode is often preferred for detailed structural analysis. Collision-Induced Dissociation (CID) of deprotonated D-Mannose ([M-H]⁻) or its adducts (e.g., [M+Cl]⁻) typically yields informative cross-ring and C-type fragments.[1] A common transition used for quantification is the fragmentation of the [M-H]⁻ precursor ion at m/z 179 to a product ion at m/z 59.[2]
-
Positive Ion Mode (ESI/MALDI): In positive ion mode, D-Mannose readily forms protonated molecules ([M+H]⁺) and adducts with metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][4] Fragmentation of protonated D-Mannose can be complex, involving multiple parallel pathways.[5] Sodiated adducts are often more stable and may fragment differently, yielding primarily B and Y-type glycosidic cleavages in oligosaccharides.[3]
Q2: What does "this compound" signify, and how does it affect the expected mass?
The designation "this compound" can be ambiguous and has two primary interpretations that significantly impact the expected mass and fragmentation:
-
Deuteration at four non-exchangeable positions: This refers to the replacement of four hydrogen atoms on the carbon skeleton with deuterium. The molecular weight will increase by approximately 4.025 Da compared to unlabeled D-Mannose.
-
Deuteration of four labile hydroxyl protons: This involves the exchange of the acidic protons on four of the hydroxyl (-OH) groups with deuterium from a deuterated solvent. The molecular weight will increase by approximately 4.025 Da. This exchange can sometimes occur in the ion source of the mass spectrometer.[6]
It is crucial to confirm the nature of the deuteration from the supplier or the synthesis protocol.
Q3: We are observing fragments that do not correspond to a simple loss of water or known neutral losses from our this compound standard. What could be the cause?
Unexpected fragmentation can arise from several factors. Here are some common causes:
-
In-source Fragmentation: The analyte can fragment in the ion source before mass analysis, especially with "harsher" source conditions (e.g., high temperatures, high voltages). This can be mistaken for true MS/MS fragments.[3]
-
Unexpected Adducts: The presence of unexpected adducts (e.g., metal ions from glassware, solvent contaminants) can lead to different fragmentation pathways.[4][7][8]
-
Rearrangements: Deuterium labeling can sometimes influence molecular rearrangements upon energization, leading to atypical fragmentation patterns.
-
Contaminants: The unexpected fragments may originate from a co-eluting contaminant in your sample.
Troubleshooting Guides
Issue 1: Unexpected Fragments and Low Intensity of the Precursor Ion
If you are observing a series of unexpected fragments and the intensity of your intended precursor ion for this compound is low, you may be experiencing in-source fragmentation or have suboptimal ionization conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected fragmentation.
Experimental Protocol: Optimizing Ion Source Parameters
-
Analyte Infusion: Prepare a standard solution of this compound at a typical concentration (e.g., 1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Adjustment:
-
Source Temperature: Begin with the manufacturer's recommended temperature. Gradually decrease the temperature in 25-50°C increments and observe the effect on the precursor ion intensity and the presence of fragments in the full scan MS1 spectrum.
-
Cone/Fragmentor/Declustering Potential: This voltage influences the energy imparted to the ions as they enter the mass spectrometer. Start with a low value and incrementally increase it. Note the voltage at which fragmentation begins to appear in the MS1 scan. For analysis, use a voltage that maximizes the precursor ion intensity without causing significant fragmentation.
-
-
Solvent Modification: If in-source fragmentation of a protonated species is suspected, consider switching to a mobile phase additive that promotes more stable adducts, such as ammonium acetate.[3]
Issue 2: Observed Fragments Do Not Match Expected Neutral Losses for Deuterated Mannose
If the mass differences between your precursor and fragment ions are not consistent with the loss of water (H₂O, HDO, D₂O), or other expected neutral losses, consider the possibility of unexpected fragmentation pathways influenced by the deuterium labels or the presence of different adducts.
Logical Relationship of Potential Causes:
Caption: Causes of unexpected this compound fragmentation.
Experimental Protocol: Investigating Adduct Effects
-
Positive Ion Mode:
-
To intentionally form sodiated adducts, add a low concentration of sodium acetate (e.g., 100 µM) to your this compound solution.
-
Acquire MS/MS spectra of both the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) precursor ions.
-
Compare the fragmentation patterns. The sodiated species is expected to be more stable and may show simpler fragmentation.[3]
-
-
Negative Ion Mode:
-
Ensure your mobile phase and sample are free of non-volatile salts that could suppress ionization.
-
Acquire MS/MS spectra of the deprotonated molecule ([M-H]⁻).
-
Compare the observed fragments with known cross-ring and C-type fragmentation patterns for carbohydrates.[1]
-
Quantitative Data Summary
The following table summarizes expected m/z values for unlabeled and this compound, along with a common fragmentation transition.
| Analyte | Assumed Deuteration | Ion Type | Precursor m/z (Da) | Common Product Ion m/z (Da) |
| D-Mannose | None | [M-H]⁻ | 179.056 | 59.013 |
| This compound | 4 non-exchangeable Ds | [M-H]⁻ | 183.081 | Varies |
| This compound | 4 exchangeable Ds | [M-H]⁻ | 183.081 | Varies |
| D-Mannose | None | [M+Na]⁺ | 203.053 | Varies |
| This compound | 4 non-exchangeable Ds | [M+Na]⁺ | 207.078 | Varies |
| This compound | 4 exchangeable Ds | [M+Na]⁺ | 207.078 | Varies |
Note: The exact m/z of the product ions for this compound will depend on which part of the molecule the deuterium labels reside in and the fragmentation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. support.waters.com [support.waters.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Quenching Methods for D-Mannose-d-4 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing quenching methods to preserve D-Mannose-d-4 labeling in metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in a this compound labeling experiment?
A1: The primary goal of quenching is to instantly and completely halt all enzymatic activity within the cells. This ensures that the metabolic state of the cells at the time of harvesting is preserved, providing an accurate snapshot of the incorporation and metabolism of this compound.
Q2: Why is the choice of quenching method so critical for preserving the this compound label?
A2: The choice of quenching method is critical because an suboptimal method can lead to two major problems:
-
Metabolite Leakage: The cell membrane can be compromised, causing intracellular metabolites, including this compound and its downstream products, to leak out into the quenching solution. This results in an underestimation of their intracellular concentrations.
-
Incomplete Metabolic Arrest: If quenching is not instantaneous, enzymes can continue to metabolize this compound, altering the isotopic enrichment of various metabolites and skewing the results.
While deuterium labels are generally stable, harsh chemical conditions or prolonged exposure to certain solvents during a slow quenching process could potentially risk the stability of the label.
Q3: Can I use the same quenching protocol for both adherent and suspension cells?
A3: While the principles of rapid cooling and metabolic inactivation are the same, the practical steps differ. Adherent cells require the removal of media and a washing step before quenching directly in the culture dish. Suspension cells are typically pelleted and then rapidly quenched. Using a protocol designed for one cell type with the other will likely lead to inaccurate results.
Q4: I am observing low signal intensity for my this compound labeled metabolites. What could be the cause?
A4: Low signal intensity could be due to several factors:
-
Inefficient Labeling: Ensure that the concentration of this compound and the labeling duration are sufficient for detectable incorporation.
-
Metabolite Leakage: Your quenching method may be causing significant loss of intracellular metabolites. Refer to the troubleshooting guide below to address this.
-
Metabolic Perturbations: High concentrations of D-mannose can interfere with glycolysis, potentially reducing the overall metabolic activity and the abundance of certain downstream metabolites.
-
Instrumental Issues: Ensure your mass spectrometer is properly calibrated and optimized for the detection of your target metabolites.
Q5: Is there a risk of the deuterium label on this compound exchanging with protons from the solvent?
A5: The carbon-deuterium bond is generally stable under the conditions of most quenching and extraction protocols. However, to minimize any potential for exchange, it is crucial to work quickly and keep samples at low temperatures throughout the procedure. For experiments where the absolute stability of the label is paramount, using a ¹³C-labeled mannose tracer is a more robust alternative as carbon-carbon bonds are not susceptible to exchange.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Quenching Time | Ensure that the time from cell harvesting to quenching is identical for all samples. For adherent cells, this includes the duration of media aspiration and washing. For suspension cells, this includes the centrifugation time. |
| Temperature Fluctuations | Pre-cool all solutions and equipment thoroughly. Work on dry ice whenever possible. Avoid any delays that could allow the samples to warm up. |
| Incomplete Removal of Media | For adherent cells, ensure complete aspiration of the culture medium before washing to avoid contamination from extracellular this compound. |
| Cell Clumping (Suspension Cells) | Ensure the cell pellet is fully resuspended in the quenching solution to allow for uniform and rapid metabolic arrest of all cells. |
Issue 2: Suspected Metabolite Leakage (Low Intracellular Metabolite Concentrations)
| Potential Cause | Troubleshooting Step |
| Inappropriate Quenching Solvent | Pure methanol can cause significant metabolite leakage.[1] Consider switching to a buffered methanol solution (e.g., 60% methanol with 70 mM HEPES) or a higher concentration of methanol (e.g., 80%) which has been shown to reduce leakage in some cell types.[2][3] For maximal preservation of intracellular metabolites, liquid nitrogen quenching is often the most effective method.[4][5] |
| Prolonged Contact with Quenching Solution | Minimize the time cells are in contact with the quenching solvent before metabolite extraction. Increased exposure can lead to greater leakage.[6] |
| Suboptimal Temperature | Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C for methanol-based solutions). Quenching at temperatures closer to 0°C can be less effective and may not adequately preserve membrane integrity. |
| Use of Trypsin for Cell Detachment | Trypsinization can damage cell membranes and lead to metabolite loss. If possible, use a cell scraper for adherent cells. |
Issue 3: Unexpected Metabolic Profiles (e.g., Altered Glycolysis)
| Potential Cause | Troubleshooting Step |
| High Concentration of D-Mannose | D-mannose is a C-2 epimer of glucose and can compete for the same transporters and for the enzyme hexokinase. High concentrations of D-mannose can lead to an accumulation of mannose-6-phosphate, which can inhibit key glycolytic enzymes. Consider performing a dose-response experiment to find a this compound concentration that provides sufficient labeling without significantly perturbing glycolysis. |
| Cell-Specific Metabolic Response | The metabolic response to D-mannose can be cell-line dependent, particularly based on the activity of phosphomannose isomerase (PMI), the enzyme that converts mannose-6-phosphate to fructose-6-phosphate. Be aware of the specific metabolic characteristics of your cell line. |
| Incomplete Quenching | If metabolism is not halted instantaneously, the observed metabolic profile will not be representative of the state at the time of harvesting. Review and optimize your quenching procedure for speed and efficiency. |
Data Presentation: Comparison of Quenching Methods
The choice of quenching method significantly impacts the recovery of intracellular metabolites. The following tables summarize quantitative data from studies comparing different quenching approaches.
Table 1: Effect of Methanol Concentration on Metabolite Recovery
| Quenching Solution | Average Metabolite Recovery (%) | Key Findings |
| 40% (v/v) Aqueous Methanol at -25°C | 95.7% (±1.1%) | Minimal metabolite leakage observed in Penicillium chrysogenum. |
| 60% (v/v) Aqueous Methanol at -40°C | 84.3% (±3.1%) | Moderate metabolite leakage. |
| 100% Methanol at -40°C | 49.8% (±6.6%) | Significant metabolite leakage, particularly for organic and amino acids. |
Data adapted from a study on Penicillium chrysogenum.
Table 2: Comparison of Quenching Methods for Adherent Cancer Cells
| Quenching Method | Total Intracellular Metabolite Recovery (nmol per million cells) | Key Findings |
| Liquid Nitrogen | ~295 | Highest recovery of intracellular metabolites.[4][5] |
| -40°C 50% Methanol | ~150 | Moderate metabolite recovery, but significant leakage compared to liquid nitrogen. |
| 0.5°C Normal Saline | ~22 | Ineffective at preserving intracellular metabolites, leading to extensive leakage. |
Data represents a summary of findings from studies on HeLa cells.[4]
Experimental Protocols
Protocol 1: Liquid Nitrogen Quenching for Adherent Cells
This protocol is recommended for achieving the most rapid and complete metabolic arrest with minimal metabolite leakage.[4][7]
Materials:
-
Phosphate-buffered saline (PBS), 37°C
-
Liquid Nitrogen (LN₂)
-
Cell scraper
-
Pre-chilled extraction solvent (e.g., 80% methanol, -80°C)
Procedure:
-
Aspirate the culture medium from the dish.
-
Quickly wash the cells twice with 37°C PBS to remove any remaining extracellular metabolites.
-
Immediately after aspirating the final PBS wash, place the culture dish on a level surface and add liquid nitrogen directly to the dish, ensuring the entire cell monolayer is covered.
-
Allow the liquid nitrogen to evaporate completely in a fume hood. The cell layer should appear frozen.
-
Immediately add the pre-chilled extraction solvent to the dish.
-
Using a pre-chilled cell scraper, scrape the cells into the extraction solvent.
-
Collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Proceed with your established metabolite extraction and analysis protocol.
Protocol 2: Cold Methanol Quenching for Suspension Cells
This protocol is suitable for cells grown in suspension and is effective when optimized for the specific cell type.[6]
Materials:
-
Quenching solution (e.g., 60% methanol in water with 70mM HEPES), pre-chilled to -40°C.
-
Centrifuge pre-cooled to -9°C or lower.
-
Dry ice.
Procedure:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low temperature.
-
Rapidly aspirate the supernatant.
-
Resuspend the cell pellet in 5 volumes of the pre-chilled quenching solution.
-
Immediately pellet the quenched cells by centrifugation at a low temperature.
-
Aspirate the quenching solution. The cell pellet can now be stored at -80°C or immediately used for metabolite extraction.
Visualizations
D-Mannose Metabolism and its Intersection with Glycolysis
Caption: this compound and Glucose metabolic pathways.
Experimental Workflow for Quenching and Metabolite Extraction
Caption: Quenching and extraction workflow overview.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
- 3. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biospec.net [biospec.net]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
A Researcher's Guide to Metabolic Tracing: D-Mannose-d-4 vs. 13C-Glucose
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of molecules through complex biological systems. This guide provides a comprehensive comparison of two such tracers: D-Mannose-d-4 and 13C-glucose, offering insights into their respective applications, methodologies, and data interpretation.
While both are hexose sugars, their distinct metabolic fates and the nature of their isotopic labels (deuterium vs. carbon-13) make them suitable for different research questions. 13C-glucose is a well-established and versatile tracer for probing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] Conversely, this compound offers a more specialized approach, with unique applications in studying glycosylation and related pathways.
At a Glance: Key Differences and Applications
| Feature | This compound | 13C-Glucose |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Primary Use | Tracing mannose-specific pathways, glycosylation, nucleotide sugar biosynthesis. | Gold standard for central carbon metabolism flux analysis (glycolysis, PPP, TCA cycle).[1][2] |
| Metabolic Entry | Enters glycolysis at the level of fructose-6-phosphate after conversion to mannose-6-phosphate.[3] | Enters directly at the beginning of glycolysis as glucose-6-phosphate. |
| Analytical Method | Primarily Gas Chromatography-Mass Spectrometry (GC-MS). | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] |
| Advantages | Lower cost of deuterium oxide for broad labeling, less common metabolic pathways can be traced.[6] | Extensive literature and established protocols, various positional labeling options for specific pathway analysis.[7] |
| Limitations | Potential for kinetic isotope effects, less established protocols compared to 13C-glucose.[8] | Higher cost of labeled glucose, potential for label scrambling in complex networks. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and 13C-glucose based on available literature. Direct comparative studies are limited; thus, data is compiled from individual studies.
| Parameter | This compound | 13C-Glucose | References |
| Typical Cellular Uptake Rate | Varies by cell type, generally lower than glucose. | High in most cell types, often used as a baseline for sugar uptake. | [3][9] |
| Incorporation into Glycolysis | Enters as fructose-6-phosphate, bypassing the initial steps of glycolysis. | Enters as glucose-6-phosphate, tracing the entire glycolytic pathway. | [3] |
| Incorporation into PPP | Can enter the PPP via fructose-6-phosphate. | Directly enters the PPP from glucose-6-phosphate, allowing for flux measurements using specific isotopologues (e.g., [1,2-¹³C₂]glucose).[1] | [10] |
| Incorporation into TCA Cycle | Carbon skeleton can enter the TCA cycle via glycolysis. | Acetyl-CoA derived from pyruvate enters the TCA cycle, enabling detailed flux analysis.[11] | [11] |
| Incorporation into Glycoproteins | More direct precursor for mannosylation reactions. Mannose is more efficiently incorporated into N-glycans than glucose.[3] | Can be converted to mannose for glycosylation, but is a less direct route. | [3][12] |
| Incorporation into Lipids | Deuterium can be incorporated into fatty acids and cholesterol through de novo lipogenesis. | Carbon backbone is a primary source for the acetyl-CoA used in fatty acid synthesis. | [13][14] |
| Incorporation into Biomass | Can contribute to the synthesis of various biomass components. | A major carbon source for the synthesis of amino acids, nucleotides, and lipids.[13][14] | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic tracing experiments. Below are generalized protocols for using this compound and 13C-glucose.
Protocol 1: Metabolic Tracing with this compound using GC-MS
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing this compound at a specified concentration (e.g., 5 mM) for a defined period (e.g., 24 hours). The exact concentration and time should be optimized for the specific cell line and experimental question.
-
Include a parallel control culture with unlabeled D-Mannose.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Derivatization for GC-MS:
-
Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
-
4. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragmented ions.
-
The incorporation of deuterium from this compound will result in a mass shift in the detected fragments of mannose and its downstream metabolites.
5. Data Analysis:
-
Identify metabolites based on their retention times and mass spectra by comparing them to a standard library.
-
Quantify the level of deuterium enrichment by analyzing the isotopic distribution of the characteristic fragments for each metabolite.
-
Correct for the natural abundance of isotopes.
Protocol 2: Metabolic Flux Analysis with 13C-Glucose using LC-MS/MS
1. Cell Culture and Labeling:
-
Culture cells in a glucose-free medium supplemented with a specific 13C-labeled glucose isotopologue (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) at a physiological concentration (e.g., 10 mM) for a time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.[15]
-
Include a parallel control culture with unlabeled glucose.
2. Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Quench metabolism rapidly by adding a cold extraction solvent mixture (e.g., methanol:acetonitrile:water, 40:40:20).
-
Scrape the cells, collect the lysate, and centrifuge to remove debris.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Inject the metabolite extract into an LC-MS/MS system.
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
Set the mass spectrometer to operate in a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify specific metabolites and their ¹³C-labeled isotopologues.
-
The transitions from precursor ions to product ions for each metabolite and its isotopologues need to be optimized beforehand.
4. Data Analysis and Flux Calculation:
-
Integrate the peak areas for each isotopologue of the targeted metabolites.
-
Determine the mass isotopomer distribution (MID) for each metabolite.
-
Correct for the natural abundance of ¹³C.
-
Use metabolic flux analysis (MFA) software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the intracellular metabolic fluxes.[2]
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. What are the differences in mannose and glucose metabolism? - Gremount [gremountint.com]
- 10. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. cancer.northwestern.edu [cancer.northwestern.edu]
A Head-to-Head Comparison: D-Mannose-d-4 vs. Radioactive Tracers for Glycosylation Analysis
For researchers, scientists, and drug development professionals investigating the intricate world of glycosylation, the choice of metabolic tracer is a critical decision that influences experimental outcomes and safety considerations. This guide provides a comprehensive comparison of two prominent methods: stable isotope labeling with D-Mannose-d-4 and traditional radioactive tracing with molecules like [2-³H]-Mannose.
This objective analysis, supported by experimental data and detailed protocols, will aid in selecting the most appropriate technique for your research needs. We will delve into the principles, advantages, and limitations of each method, offering a clear perspective on their respective applications in modern glycosylation studies.
At a Glance: this compound vs. Radioactive Tracers
| Feature | This compound (Stable Isotope Labeling) | Radioactive Tracers (e.g., [2-³H]-Mannose) |
| Detection Method | Mass Spectrometry (MS) | Scintillation Counting, Autoradiography |
| Sensitivity | High (femtoto attomolar range for glycans)[1] | Very High |
| Resolution | High (provides structural information) | Low (quantifies overall incorporation) |
| Safety | Non-radioactive, safe to handle | Radioactive, requires specialized handling and disposal |
| Multiplexing | Yes (e.g., SILAC, isobaric tags)[2][3] | Limited |
| Data Richness | High (provides information on isotopic enrichment in specific molecules and fragments) | Moderate (provides quantitative data on overall radioactivity) |
| Cost | High initial instrument cost (Mass Spectrometer), lower consumable cost | Lower initial instrument cost, ongoing cost for radioactive materials and disposal |
| Throughput | High, amenable to automation[4] | Lower, often requires manual sample processing |
Delving into the Methodologies
The fundamental principle behind both techniques is the introduction of a labeled mannose molecule into a biological system. This tracer is then incorporated into newly synthesized glycans, allowing researchers to follow their metabolic fate. The key difference lies in the nature of the label and the method of detection.
This compound , a stable isotope-labeled sugar, contains four deuterium atoms in place of hydrogen. When cells are cultured in the presence of this compound, it is metabolized and integrated into glycoproteins. Subsequent analysis by mass spectrometry allows for the precise detection and quantification of the deuterium-labeled glycans based on their increased mass. This method offers the significant advantage of providing detailed structural information about the labeled molecules.
Radioactive tracers , such as [2-³H]-Mannose, contain a radioactive isotope (in this case, tritium). As the radiolabeled mannose is incorporated into glycans, the radioactivity can be measured using techniques like liquid scintillation counting or visualized through autoradiography. While highly sensitive, this method primarily provides a quantitative measure of total mannose incorporation and lacks the structural resolution of mass spectrometry-based approaches. For decades, [2-³H]-Mannose has been a valuable tool for elucidating and quantifying various biosynthetic pathways involving mannose-containing glycans.[5]
Experimental Protocols
Key Experiment 1: Metabolic Labeling with this compound and LC-MS Analysis
This protocol outlines a general procedure for the metabolic labeling of cells with a deuterated mannose isotope, followed by the extraction of glycoproteins and analysis of glycans by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
PNGase F (Peptide-N-Glycosidase F)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard growth medium with glucose-free medium supplemented with dialyzed FBS and a defined concentration of this compound (e.g., 50 µM to 1 mM).
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the stable isotope into glycoproteins.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysate and determine the protein concentration.
-
-
Glycan Release:
-
Denature the protein sample by heating.
-
Add PNGase F to the lysate to release N-linked glycans and incubate according to the manufacturer's instructions.
-
-
Sample Cleanup:
-
Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to remove salts, detergents, and peptides.
-
-
LC-MS Analysis:
-
Resuspend the purified glycans in an appropriate solvent.
-
Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the glycans using a suitable column (e.g., HILIC).
-
Detect the mass-to-charge ratio of the eluted glycans. The mass shift corresponding to the number of incorporated deuterium atoms allows for the identification and quantification of labeled glycans.
-
Key Experiment 2: Metabolic Labeling with [2-³H]-Mannose and Scintillation Counting
This protocol describes the metabolic labeling of cells with [2-³H]-Mannose, followed by the quantification of incorporated radioactivity.
Materials:
-
[2-³H]-Mannose
-
Cell culture medium (glucose-free)
-
Dialyzed fetal bovine serum (FBS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard growth medium with glucose-free medium supplemented with dialyzed FBS.
-
Add [2-³H]-Mannose to the medium at a specific activity (e.g., 20 µCi/mL).
-
Incubate the cells for a defined period to allow for the incorporation of the radiolabel.
-
-
Cell Lysis and Precipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins and glycoconjugates using cold TCA.
-
-
Washing:
-
Wash the precipitate multiple times with cold TCA to remove any unincorporated [2-³H]-Mannose.
-
-
Quantification:
-
Resuspend the final precipitate in a suitable solvent.
-
Add a scintillation cocktail to the sample.
-
Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [2-³H]-Mannose incorporated into the glycoconjugates.
-
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. Comparison in vitro of the incorporation of D-[2-3H(N)]-mannose and D-[1-14C]-glucosamine into glycoproteins of dispersed rat submandibular salivary gland cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Mannose-d-4 and D-Mannose-d-7 for Researchers and Drug Development Professionals
A detailed comparison of deuterated D-mannose isotopologues, D-Mannose-d-4 and D-Mannose-d-7, reveals distinct characteristics stemming from the number and position of deuterium atoms. This guide provides a comprehensive analysis of their chemical properties, synthesis, and potential applications in research and drug development, supported by available data and experimental insights.
This guide is intended for researchers, scientists, and drug development professionals interested in the application of deuterated carbohydrates. While direct comparative performance data between this compound and D-Mannose-d-7 is limited in publicly available literature, this document synthesizes known information to facilitate an informed selection for specific research applications.
Chemical and Physical Properties
Deuterium-labeled molecules, such as this compound and D-Mannose-d-7, are valuable tools in metabolic research, mechanistic studies, and as internal standards in mass spectrometry. The primary difference between these two molecules lies in the number of deuterium atoms incorporated into the D-mannose structure, which subtly influences their molecular weight and can affect their behavior in certain biological and analytical systems.
| Property | D-Mannose | This compound | D-Mannose-d-7 |
| Molecular Formula | C₆H₁₂O₆[1][2][3] | C₆H₈D₄O₆ | C₆H₅D₇O₆ |
| Molecular Weight ( g/mol ) | 180.16[1][2][3] | ~184.18 | ~187.20 |
| Exact Mass (Da) | 180.063388[1] | 184.088486 | 187.107283 |
| IUPAC Name | (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | (2S,3S,4R,5R)-2,3,4,5-tetradeuterio-6-(dideuteriomethyl)oxane-2,3,4,5,6-pentol (example) | Perdeuterated D-mannose (example) |
Note: The exact IUPAC names for this compound and D-Mannose-d-7 are dependent on the specific positions of deuterium labeling, which can vary based on the synthesis method. The names provided are illustrative examples.
Synthesis and Characterization
The synthesis of specifically labeled deuterated carbohydrates is a complex process that often involves multiple protection, deuteration, and deprotection steps.
D-Mannose-d-7: A biocatalytic synthesis route for protected D-Mannose-d-7 has been reported.[5] Although the full experimental details are not widely accessible, this method highlights the use of enzymes to achieve specific and efficient deuteration. The "d-7" designation implies that seven hydrogen atoms on the D-mannose molecule have been replaced by deuterium.
General Synthesis Workflow for Deuterated Mannose:
A common strategy for preparing specifically deuterated mannose derivatives involves the following steps:
Caption: General workflow for the synthesis of deuterated D-mannose.
Characterization of these molecules relies heavily on mass spectrometry to confirm the molecular weight and number of incorporated deuterium atoms, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the specific positions of deuteration.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and D-Mannose-d-7 are not extensively published. However, a general protocol for the synthesis of specifically deuterated D-mannose, such as 2-deutero-d-mannose, can be adapted.
Example Protocol: Synthesis of 2-deutero-d-mannose
This method involves the stereoselective reduction of a protected mannose precursor.
-
Preparation of the Precursor: Start with a suitable protected D-mannose derivative, for example, methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose.
-
Reduction with Deuteride: The precursor is then reduced using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄). This step introduces the deuterium atom at the C-2 position.
-
Deprotection: The protecting groups (e.g., benzylidene) are removed under appropriate conditions to yield the final 2-deutero-d-mannose.
-
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by NMR and mass spectrometry to confirm its structure and isotopic purity.
Comparative Performance and Applications
The choice between this compound and D-Mannose-d-7 will largely depend on the specific requirements of the experiment.
Mass Spectrometry-Based Applications:
In quantitative mass spectrometry, a key application of deuterated standards is to serve as internal standards. The ideal internal standard should be chemically identical to the analyte but have a different mass. Both this compound and D-Mannose-d-7 can serve this purpose.
-
This compound: With a mass shift of +4 Da, it provides a clear separation from the unlabeled D-mannose in mass spectra, minimizing isotopic overlap.
-
D-Mannose-d-7: Offering a larger mass shift of +7 Da, it further reduces the potential for isotopic overlap, which can be advantageous in complex biological matrices where background noise may be high. The larger mass difference can also be beneficial for certain types of mass analyzers.
Metabolic Tracing Studies:
In metabolic flux analysis, deuterated compounds are used to trace the fate of molecules through various biochemical pathways. The number and position of deuterium labels are critical in these studies.
-
This compound: If the deuteration is at specific, known positions, it can be used to probe particular enzymatic reactions and pathways.
-
D-Mannose-d-7: A more heavily labeled molecule like D-Mannose-d-7 can provide a stronger signal in NMR-based metabolic studies and can be used to study overall mannose metabolism and incorporation into glycoconjugates.
Signaling Pathways Involving D-Mannose:
D-mannose has been shown to be involved in various signaling pathways, including those related to immune regulation and cancer metabolism.[6][7][8] Deuterated mannose can be a valuable tool to investigate these pathways. For instance, D-mannose can influence T-cell differentiation through the TGF-β signaling pathway.[8]
Caption: D-mannose influences Treg differentiation via TGF-β signaling.
Conclusion
Both this compound and D-Mannose-d-7 are valuable research tools. The choice between them depends on the specific analytical or biological question being addressed. D-Mannose-d-7, with its higher degree of deuteration, may offer advantages in applications requiring a larger mass shift or a stronger signal in NMR-based studies. This compound, with a lower level of deuteration, may be sufficient and more cost-effective for many routine quantitative mass spectrometry applications. Further research and more accessible detailed characterization data for these compounds will undoubtedly expand their application in the fields of biochemistry, drug development, and clinical diagnostics.
References
- 1. D-Mannose | C6H12O6 | CID 18950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 530-26-7,MANNOSE | lookchem [lookchem.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | C6H12O6 | CID 165412921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tracers for In Vivo Mannose Metabolism Studies: Validating the Potential of D-Mannose-d-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic tracers for studying mannaose metabolism in vivo, with a focus on validating the potential use of the stable isotope-labeled D-Mannose-d-4. While this compound represents a modern approach to metabolic tracing, its application in in vivo studies is not yet widely documented. Therefore, this guide draws comparisons with the well-established radiolabeled tracer, [2-³H]-Mannose, to provide a framework for validation and to highlight the relative advantages of stable isotope methods.
Introduction to Tracers in Mannose Metabolism Research
The study of mannose metabolism is crucial for understanding its roles in glycosylation, cellular signaling, and its therapeutic potential in various diseases. To trace the metabolic fate of mannose in vivo, researchers have traditionally relied on radioisotopic tracers. However, the advent of stable isotope-labeling and high-resolution mass spectrometry offers a safer and potentially more informative alternative.
This compound , a deuterated form of D-mannose, has been synthesized for use as a metabolic probe. While in vivo data is not yet available, its use of a stable isotope (deuterium) presents several advantages over radioisotopes, including enhanced safety and the absence of radioactive waste.
[2-³H]-Mannose is a tritiated, radiolabeled mannose that has been used for decades to study mannose metabolism.[1] Its catabolism releases tritiated water (³HOH), providing a specific measure of mannose breakdown, while the incorporation of the tracer into macromolecules can be quantified to assess its use in biosynthesis.[1]
Comparative Analysis of Mannose Tracers
The choice of tracer for in vivo studies depends on the specific research question, available analytical instrumentation, and safety considerations. Below is a comparison of this compound and [2-³H]-Mannose.
| Feature | This compound (Deuterated) | [2-³H]-Mannose (Tritiated) |
| Isotope Type | Stable Isotope | Radioactive Isotope |
| Detection Method | Mass Spectrometry | Scintillation Counting |
| Safety Profile | Non-radioactive, generally safe | Radioactive, requires specialized handling and disposal |
| Metabolic Insight | Can trace the mannose backbone into various metabolites | Primarily tracks mannose until the C2 position is isomerized |
| In Vivo Data | Currently lacking | Well-documented in rodent models[1][2] |
| Resolution | High resolution of metabolic products | Good for quantifying overall catabolism and incorporation |
Experimental Data from In Vivo Mannose Metabolism Studies
The following tables summarize quantitative data from in vivo studies using [2-³H]-Mannose in rodents. This data provides a baseline for what can be expected and what should be validated when using a new tracer like this compound.
Pharmacokinetics of [2-³H]-Mannose in Mice
| Parameter | Value | Animal Model | Reference |
| Clearance Half-life | 28 min | Mouse | [2] |
| Catabolism to ³HOH | 95% within <2 hours | Mouse | [2] |
Tissue Distribution and Incorporation of [2-³H]-Mannose in Rats (1 hour post-administration)
| Organ | Incorporation into Glycoproteins (% of total administered dose) | Reference |
| Liver & Intestine | ~75% of total incorporated label | [2] |
| Other Organs | Variable, with similar uptake kinetics | [2] |
Experimental Protocols
A detailed methodology is crucial for reproducible in vivo tracer studies. Below is a representative protocol for an in vivo study using a labeled mannose tracer, based on methodologies reported for [2-³H]-Mannose studies.
In Vivo Administration and Sample Collection (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Tracer Administration:
-
Intravenous Injection: Anesthetize the animal and inject a sterile solution of the labeled mannose tracer (e.g., [2-³H]-Mannose) into the tail vein. The dosage will depend on the specific activity of the tracer and the experimental goals.
-
Oral Gavage: For studies on absorption, administer the tracer solution directly into the stomach using a gavage needle.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) via tail bleeding or cardiac puncture at the endpoint.
Sample Analysis
-
Separation of Metabolites:
-
For blood or plasma, separate labeled mannose from tritiated water (in the case of [2-³H]-Mannose) using techniques like anion-exchange chromatography.
-
For tissues, homogenize the tissue and perform a protein precipitation (e.g., with trichloroacetic acid) to separate the protein fraction (containing glycoproteins) from the soluble fraction (containing free mannose and phosphorylated intermediates).
-
-
Quantification:
-
For [2-³H]-Mannose: Use liquid scintillation counting to measure the radioactivity in each fraction.
-
For this compound (projected): Use liquid chromatography-mass spectrometry (LC-MS) to measure the abundance of deuterated mannose and its downstream metabolites.
-
Visualizing Metabolic Pathways and Workflows
Mannose Metabolism Pathway
The following diagram illustrates the central pathways of mannose metabolism, highlighting the points of entry for mannose and its conversion for use in glycolysis and glycoprotein synthesis.
Caption: Key pathways of intracellular mannose metabolism.
Experimental Workflow for In Vivo Tracer Study
This diagram outlines the general steps involved in an in vivo study of mannose metabolism using an isotopic tracer.
Caption: General workflow for in vivo mannose metabolism studies.
Conclusion
The study of mannose metabolism in vivo is essential for advancing our understanding of its physiological and pathological roles. While [2-³H]-Mannose has been a valuable tool, the development of stable isotope-labeled tracers like this compound offers a safer and potentially more detailed approach for future research. The experimental data and protocols provided here for the established radiotracer serve as a benchmark for the validation and future application of this compound. Researchers are encouraged to consider the benefits of stable isotope tracers for their in vivo studies, which promise to yield significant insights into the complexities of mannose metabolism.
References
A Comparative Guide to the Metabolic Fates of D-Mannose-d-4 and 13C-Mannose for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic journey of therapeutic compounds is paramount. This guide provides an objective comparison of two common isotopically labeled versions of D-Mannose: D-Mannose-d-4 and 13C-mannose. By leveraging stable isotopes, these molecules serve as powerful tracers to elucidate the metabolic pathways of mannose, a sugar with significant therapeutic potential. This document outlines their distinct metabolic fates, presents supporting experimental data, and provides detailed protocols for their use in research.
At a Glance: this compound vs. 13C-Mannose
The primary distinction between using this compound and 13C-mannose as metabolic tracers lies in what aspect of the molecule's journey is being tracked and the potential for biological effects due to the isotope's mass. 13C-mannose allows for the tracing of the carbon backbone of the sugar through various metabolic pathways, providing a comprehensive view of its catabolism and anabolic incorporation into biomolecules.[1][2] this compound, with its deuterium label, is used to follow the mannose molecule, but its heavier isotope can sometimes lead to kinetic isotope effects, potentially altering the rate of enzymatic reactions.[3]
Core Metabolic Pathways of D-Mannose
D-mannose, a C-2 epimer of glucose, enters mammalian cells through glucose transporters (GLUTs).[1] Once inside, it is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P), a critical branching point in its metabolic fate.[1]
From here, two primary pathways diverge:
-
Catabolic Pathway (Glycolysis): The vast majority of Man-6-P (approximately 95-98% in many cell types) is isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (Fru-6-P).[1] Fru-6-P is a central glycolytic intermediate and proceeds through the remaining steps of glycolysis to produce pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1]
-
Anabolic Pathway (Glycosylation): A smaller fraction of Man-6-P is converted by phosphomannomutase 2 (PMM2) to mannose-1-phosphate (Man-1-P). This is the committed step for entry into glycosylation pathways. Man-1-P is subsequently activated to GDP-mannose, a precursor for N-glycosylation, O-glycosylation, C-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors.[1]
The ratio of MPI to PMM2 activity within a cell is a key determinant of whether mannose is primarily used for energy or for building complex glycans.[1]
Comparison of Metabolic Fates: this compound vs. 13C-Mannose
The choice of isotopic label dictates the analytical approach and the type of metabolic information that can be obtained.
| Feature | This compound | 13C-Mannose |
| Tracer Principle | Tracks the mannose molecule via the mass of the deuterium atom. The position of the label is critical to avoid exchange with solvent. | Tracks the carbon backbone of the mannose molecule. |
| Primary Use | Assessing the overall uptake and incorporation of mannose into larger molecules or pathways where the C-D bond remains intact. | Detailed metabolic flux analysis through glycolysis, TCA cycle, and pentose phosphate pathway. |
| Kinetic Isotope Effect | A C-D bond is stronger than a C-H bond, which can lead to a measurable decrease in the rate of reactions that involve breaking this bond. This may slightly alter metabolic fluxes compared to the unlabeled compound.[3] | Minimal kinetic isotope effect, providing a more accurate representation of the metabolism of the natural compound. |
| Detection Method | Mass Spectrometry (MS), Deuterium Metabolic Imaging (DMI) by Magnetic Resonance Spectroscopy (MRS).[4][5] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7] |
| Information Yield | Can provide data on the relative contribution of exogenous mannose to different metabolic pools. For example, comparing deuterated lactate versus deuterated glutamate can indicate shifts between glycolytic and oxidative metabolism.[8] | Allows for precise quantification of the contribution of mannose carbons to various downstream metabolites. Mass isotopomer distribution analysis reveals the activity of different pathways.[9] |
| Example Application | In vivo imaging to assess the balance between aerobic and anaerobic glucose (and by extension, mannose) metabolism in tissues like the brain.[10][11] | Quantifying the flux of mannose into N-glycans versus its catabolism through glycolysis in cultured cells. |
Experimental Protocols
General Workflow for Stable Isotope Tracing
The following workflow is a generalized procedure for studying the metabolic fate of isotopically labeled mannose in cell culture.
Protocol for 13C-Mannose Tracing and GC-MS Analysis
This protocol is adapted for tracing the metabolism of 13C-mannose in adherent cell cultures.
Materials:
-
Cell culture medium without glucose or mannose
-
13C-labeled D-Mannose (e.g., [U-13C6]D-Mannose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, chilled to -80°C
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
6N Hydrochloric acid
-
Derivatization agent (e.g., MTBSTFA + 1% TBDMCS)
-
Acetonitrile, HPLC grade
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to approximately 80% confluency.
-
Remove the standard medium, wash cells once with PBS.
-
Add the labeling medium containing a known concentration of 13C-Mannose (e.g., 5 mM).
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of -80°C 80% methanol to quench all enzymatic activity and cover the cell layer.
-
Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.
-
Perform a three-phase extraction by adding chloroform and water to the methanol suspension (final ratio often 2:1:1 methanol:water:chloroform).
-
Vortex thoroughly and centrifuge at high speed to separate the phases.
-
Collect the upper aqueous/polar phase, which contains the sugar phosphates and other central carbon metabolites.
-
-
Sample Preparation for GC-MS:
-
Dry the collected polar phase under a stream of nitrogen or using a vacuum concentrator.
-
For analysis of incorporation into proteinogenic amino acids (which are derived from glycolytic and TCA cycle intermediates), hydrolyze cell pellets with 6N HCl at 100°C for 24 hours.[12]
-
Dry the hydrolyzed sample.[12]
-
Derivatize the dried metabolites to make them volatile for GC analysis. A common method is silylation. For example, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS and incubate at 95°C for 1 hour.[12]
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using a GC-MS system.
-
The mass spectrometer will detect the mass shifts in metabolite fragments corresponding to the incorporation of 13C atoms.
-
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.[9]
-
Use the corrected data to calculate the fractional enrichment and perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).
-
Protocol for Deuterated Mannose Tracing
This protocol outlines a general approach for tracing deuterated mannose, with a focus on analyzing its incorporation into glycoproteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Endoglycosidase H (Endo H) or PNGase F
-
HPLC system
-
Mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Follow the same labeling procedure as for 13C-mannose, using media containing this compound.
-
-
Protein Extraction and Glycan Release:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the lysate.
-
Isolate specific glycoproteins of interest via immunoprecipitation, if desired.
-
Denature the proteins by heating in the presence of a reducing agent.
-
Release N-linked glycans by treating the protein sample with an enzyme such as Endo H (for high-mannose and hybrid glycans) or PNGase F (for all N-linked glycans).
-
-
Glycan Analysis:
-
Separate the released glycans from the proteins, for example, by precipitation of the protein with ethanol or using a filtration device.
-
Analyze the glycan pool by LC-MS. The mass spectrometer will detect an increase in the mass of the glycans corresponding to the number of incorporated this compound residues.
-
Alternatively, for a more detailed analysis, the glycans can be hydrolyzed to monosaccharides, derivatized, and analyzed by GC-MS to determine the enrichment of deuterium in the mannose pool.
-
D-Mannose and Cellular Signaling
Recent evidence suggests that D-mannose metabolism can influence cellular signaling pathways. For instance, in the context of alcoholic liver disease, D-mannose has been shown to regulate hepatocyte lipid metabolism by modulating the PI3K/Akt/mTOR signaling pathway.[3] Supplementation with D-mannose was found to suppress the ethanol-induced activation of this pathway, leading to a reduction in lipid accumulation.[3]
Conclusion
Both this compound and 13C-mannose are invaluable tools for dissecting the complex metabolic roles of mannose. The choice between them depends on the specific research question. For a detailed, quantitative understanding of how the carbon atoms of mannose are distributed among various metabolic pathways, 13C-mannose coupled with GC-MS or LC-MS is the superior choice. For studies focusing on the overall incorporation of mannose into macromolecules or for in vivo imaging where kinetic isotope effects are a considered variable, this compound offers a complementary approach. By carefully selecting the appropriate tracer and experimental methodology, researchers can gain profound insights into the therapeutic mechanisms of D-mannose and its role in health and disease.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.ismrm.org [archive.ismrm.org]
- 6. dkfz.de [dkfz.de]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of hyperpolarized 13 C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. shimadzu.com [shimadzu.com]
D-Mannose-d-4: A High-Fidelity Tracer for Glycan Biosynthesis and Mannose Metabolism
For researchers in drug development and the broader scientific community, accurately tracing the metabolic fate of mannose is critical for understanding glycosylation processes in health and disease. This guide provides a comprehensive comparison of D-Mannose-d-4 with other common mannose tracers, supported by experimental data and detailed protocols, to establish its specificity and utility in metabolic research.
This document outlines the advantages of using deuterated D-mannose as a metabolic tracer and compares its performance with traditional radioactive and other stable isotope-labeled alternatives. The information presented is intended to assist researchers in selecting the most appropriate tracer for their experimental needs.
Comparative Analysis of Mannose Tracers
The choice of a metabolic tracer for studying mannose metabolism hinges on factors such as specificity, sensitivity of detection, and safety. Here, we compare this compound (a deuterated stable isotope) with [2-³H]-Mannose (a radioactive isotope) and ¹³C-labeled D-Mannose (a stable isotope).
| Tracer Type | Label | Detection Method | Key Advantages | Key Disadvantages |
| Deuterated D-Mannose (e.g., this compound) | Deuterium (²H or D) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | - Non-radioactive and safe for in vivo studies.[1] - Minimal kinetic isotope effect, closely mimicking endogenous mannose. - Allows for multiplexed analysis with other stable isotopes.[2] - Provides positional information through MS fragmentation analysis. | - Requires sensitive mass spectrometry equipment. - Higher cost compared to some radioactive tracers.[3] |
| Tritiated D-Mannose (e.g., [2-³H]-Mannose) | Tritium (³H) | Scintillation Counting | - High sensitivity, allowing for the use of low tracer concentrations.[4][5] - Well-established protocols and extensive historical data.[4][5][6] | - Radioactive, posing safety and disposal concerns.[7] - Limited to bulk measurements of radioactivity, offering no positional information. - Potential for kinetic isotope effects that may alter metabolic rates. |
| ¹³C-labeled D-Mannose | Carbon-13 (¹³C) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | - Non-radioactive and safe.[1] - Provides detailed information on carbon backbone rearrangements.[8][9] - Can be used in conjunction with other stable isotopes. | - Higher cost of synthesis for specific labeling patterns. - Requires sophisticated data analysis for metabolic flux analysis. |
Establishing the Specificity of this compound
The specificity of a mannose tracer is its ability to be incorporated into mannose-specific metabolic pathways without being significantly diverted into other pathways or having its label scrambled.
Metabolic Fate of Mannose: Exogenous mannose is transported into the cell, phosphorylated to mannose-6-phosphate (Man-6-P), and then has two primary fates:
-
Anabolism (Glycosylation): Man-6-P is converted to mannose-1-phosphate (Man-1-P), then to GDP-mannose, which is the donor substrate for the synthesis of N-linked and O-linked glycans, and GPI anchors.
-
Catabolism (Glycolysis): Man-6-P is isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (PMI) and enters the glycolytic pathway.
The specificity of [2-³H]-Mannose is well-established; the tritium at the C-2 position is lost to water during the isomerization of Man-6-P to Fru-6-P. This allows for a clear distinction between mannose that is incorporated into glycans (retaining the tritium) and mannose that is catabolized.
For this compound, specificity is determined by tracing the deuterium label into downstream metabolites using mass spectrometry. By analyzing the mass shifts in mannose recovered from glycoproteins, as well as in glycolytic intermediates, a quantitative picture of mannose flux through anabolic and catabolic pathways can be obtained. The stability of the C-D bond ensures that the label is retained throughout the glycosylation pathway, providing a reliable tracer for these anabolic processes.
Experimental Protocols
Detailed methodologies are crucial for the successful application of mannose tracers. Below are representative protocols for metabolic labeling experiments using deuterated and tritiated mannose.
Protocol 1: Metabolic Labeling with Deuterated D-Mannose and GC-MS Analysis
This protocol is adapted from methodologies for studying monosaccharide metabolism using stable isotope tracers and mass spectrometry.[10][11]
-
Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Replace the medium with a glucose-free medium containing a defined concentration of this compound (e.g., 1 mM) and a physiological concentration of glucose (e.g., 5 mM).
-
Incubate cells for a specified period (e.g., 24 hours) to allow for the incorporation of the tracer into cellular glycoproteins.
-
-
Glycoprotein Extraction and Hydrolysis:
-
Harvest cells and lyse them in a suitable buffer.
-
Precipitate total protein using a method such as trichloroacetic acid (TCA) precipitation.
-
Wash the protein pellet to remove unincorporated tracer.
-
Hydrolyze the glycoproteins to release monosaccharides (e.g., using 2M trifluoroacetic acid at 100°C for 4 hours).
-
-
Derivatization and GC-MS Analysis:
-
Dry the hydrolyzed monosaccharides and derivatize them to make them volatile for gas chromatography (e.g., aldononitrile acetate derivatives).
-
Analyze the derivatized monosaccharides by GC-MS.
-
Monitor the mass spectra for fragments containing the deuterium label to determine the enrichment of this compound in the glycoprotein pool.
-
Protocol 2: Metabolic Labeling with [2-³H]-Mannose and Scintillation Counting
This protocol is based on established methods for radiolabeling of N-linked oligosaccharides.[4][5][6]
-
Cell Culture and Labeling:
-
Culture cells in a 90 mm dish to the desired confluency.
-
Starve cells of glucose for 30 minutes in a glucose-free medium.
-
Replace the starvation medium with 1 ml of glucose-free medium containing 400 µCi of [2-³H]-mannose.
-
Incubate for 1 hour (pulse). For chase experiments, replace the labeling medium with a complete culture medium and incubate for various time points.
-
-
Immunoprecipitation and Glycan Release:
-
Lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody.
-
Wash the immunoprecipitate to remove non-specifically bound radioactivity.
-
Release N-linked glycans by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F) or Endoglycosidase H (Endo H).
-
-
Analysis of Labeled Glycans:
-
Separate the released glycans from the protein by precipitation or size-exclusion chromatography.
-
Quantify the radioactivity in the glycan fraction using a scintillation counter.
-
For more detailed analysis, the glycans can be separated by HPLC, and the radioactivity of each fraction can be measured.[4]
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of mannose and a typical experimental workflow for tracer analysis.
Caption: Metabolic fate of D-Mannose in mammalian cells.
Caption: Workflow for this compound tracer experiments.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium Used as Tracer or Marker | ZEOCHEM [zeochem.com]
- 4. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of D-Mannose-d-4 uptake in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-mannose uptake across various cell lines, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the mechanisms of mannose transport and its potential therapeutic applications.
Overview of D-Mannose Transport
D-mannose, a C-2 epimer of glucose, is a monosaccharide crucial for glycoprotein synthesis and other metabolic processes.[1][2][3] Its entry into cells is primarily mediated by glucose transporters (GLUTs), the same transporters used for glucose.[4][5] However, evidence also suggests the existence of a mannose-specific transporter that is less sensitive to glucose inhibition.[6][7] The efficiency of D-mannose uptake and its subsequent metabolic fate can vary significantly among different cell types, influencing its biological effects, which range from immune modulation to anti-cancer activity.[4][8][9]
Quantitative Comparison of D-Mannose Uptake
The following table summarizes quantitative data on D-mannose uptake in different cell lines as reported in the literature.
| Cell Line/Type | Uptake Parameter | Value | Notes | Reference |
| Various Mammalian Cell Lines | Kuptake | 30-70 µM | Represents the concentration at half-maximal uptake. | [6][7] |
| Various Mammalian Cell Lines | Transport Rate | 6.5 – 23.0 nmols/hr/mg protein | Facilitated diffusion via hexose transporters. | [5] |
| Chicken Enterocytes | Inside:Outside Ratio | 6.5:1 | In the presence of Na⁺, indicating active transport. | [10] |
| A431, 4T1, MDA-MB-231 (Cancer) | Cellular Uptake (% of total liposomes) | ~1.5-3.5% (Glucose-liposomes) vs. ~0.5-1.5% (Mannose-liposomes) | Comparison of liposomes functionalized with glucose vs. mannose. Glucose-functionalized liposomes showed significantly higher uptake. | [11] |
| 3T3 (Non-cancerous) | Cellular Uptake (% of total liposomes) | ~0.5% (Glucose-liposomes) vs. ~0.2% (Mannose-liposomes) | Lower uptake compared to cancer cell lines for both types of functionalized liposomes. | [11] |
| ThP-1 (Human Macrophages) | Mannose-associated uptake | Significantly increased with optimized MnPEGDB polyplexes | Measured by cell-associated fluorescence intensity. | [12] |
| M2-polarized BMDMs | CD206-dependent uptake | Decreased by almost 60% with free mannose co-treatment | Indicates receptor-mediated uptake via the mannose receptor CD206. | [12] |
Experimental Protocols
Radiolabeled D-Mannose Uptake Assay
This method is used to directly measure the uptake of D-mannose into cells.
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluency.
-
Incubation: Cells are incubated with D-[2-³H]-mannose for specific time points (e.g., 5, 15, 60 minutes).
-
Washing: After incubation, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake process and remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter to determine the amount of D-[2-³H]-mannose taken up by the cells.
-
Data Analysis: The results are typically normalized to the total protein content of the cell lysate.
Competitive Inhibition Assay
This assay helps to determine the specificity of the transporter involved in D-mannose uptake.
-
Procedure: The radiolabeled D-mannose uptake assay is performed in the presence of various concentrations of unlabeled sugars (e.g., D-glucose, D-fructose) or transport inhibitors (e.g., phloretin, cytochalasin B).
-
Analysis: A reduction in the uptake of radiolabeled D-mannose in the presence of a competitor suggests that they share a common transport mechanism. For instance, 5 mM D-glucose was found to inhibit mannose uptake by only 50%, indicating that it is not an efficient competitor for the mannose-specific transporter.[6][7]
Fluorescence-Based Uptake Assay for Nanoparticle-Conjugated Mannose
This method is used to assess the uptake of mannose when it is used as a targeting ligand for nanoparticles.
-
Preparation of Nanoparticles: Mannose is conjugated to fluorescently labeled nanoparticles (e.g., liposomes or polyplexes carrying a fluorescent dye like Cy5).
-
Cell Treatment: Target cells are incubated with the mannose-conjugated fluorescent nanoparticles for a set period (e.g., 2 hours).
-
Washing: Cells are washed multiple times with PBS to remove non-internalized nanoparticles.
-
Quantification: The fluorescence intensity associated with the cells is measured using a fluorescence plate reader or flow cytometry. This intensity serves as an index of nanoparticle uptake.[12]
-
Receptor-Blocking Control: To confirm receptor-mediated uptake (e.g., via CD206 on macrophages), a parallel experiment is conducted where cells are co-incubated with a high concentration of free D-mannose to block the receptors.[12] A significant decrease in fluorescence intensity in the presence of free mannose indicates receptor-specific uptake.
Visualizations
Experimental Workflow for D-Mannose Uptake Assay
Caption: Workflow for quantifying D-mannose uptake in cell lines.
D-Mannose Metabolic and Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. D‐Mannose Alleviates Type 2 Diabetes and Rescues Multi‐Organ Deteriorations by Controlling Release of Pathological Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the Impact of D-Mannose-d-4 on Cell Viability and Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-Mannose and its deuterated analog, D-Mannose-d-4, on cellular viability and metabolism. Due to the limited direct research on this compound, this document extrapolates its potential effects based on studies of D-Mannose and the known impact of deuteration on metabolic processes, drawing parallels from research on other deuterated monosaccharides like glucose.
Introduction to D-Mannose and the Rationale for Deuteration
D-Mannose, a C-2 epimer of glucose, has garnered significant interest for its therapeutic potential, particularly in oncology.[1] It is a natural sugar that can interfere with glucose metabolism in cancer cells, leading to reduced proliferation and enhanced sensitivity to conventional therapies.[1] Research indicates that D-mannose can disrupt glycolysis, a key energy-producing pathway that is often upregulated in cancer cells (the Warburg effect).[1]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic and metabolic properties of molecules. This modification can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the carbon-deuterium bond is slowed down. In the context of D-Mannose, deuteration at the C-4 position (this compound) is hypothesized to further impede its metabolic breakdown, potentially enhancing its anti-cancer effects. Studies on deuterated glucose have shown that perdeuteration can slow the flux of glycolysis.
Comparative Impact on Cell Viability
D-Mannose has been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the accumulation of mannose-6-phosphate, which can interfere with glycolysis and induce apoptosis.[1]
Hypothesized Impact of this compound:
The deuteration at the C-4 position in this compound is expected to slow down enzymatic reactions involved in its metabolism. This could lead to a more sustained intracellular concentration of this compound and its metabolites, potentially resulting in a more potent inhibition of cell viability compared to its non-deuterated counterpart.
Quantitative Data Summary: D-Mannose Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect on Viability/Proliferation | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 100 mM | Significant inhibition of proliferation | [2] |
| MCF-7 | Breast Cancer | CCK-8 | Concentration-dependent | Significant inhibition of growth | [3] |
| PCa cells | Prostate Cancer | Not specified | Not specified | Inhibits proliferation and promotes apoptosis | [3] |
Comparative Impact on Cellular Metabolism
D-Mannose exerts its effects by interfering with key metabolic pathways, primarily glycolysis. It competes with glucose for hexokinase, the first enzyme in glycolysis, and its product, mannose-6-phosphate, can inhibit phosphomannose isomerase, leading to a metabolic "clog."[4] This disruption can lead to reduced ATP production and increased reactive oxygen species (ROS).[2][3]
Hypothesized Impact of this compound:
The kinetic isotope effect resulting from deuteration is predicted to slow the enzymatic processing of this compound. This could lead to a more pronounced and sustained disruption of glycolysis and other mannose-dependent metabolic pathways. The slower metabolism could result in a greater accumulation of inhibitory metabolic intermediates, leading to a more significant reduction in lactate production and a greater impact on cellular energy status.
Quantitative Data Summary: Metabolic Effects of D-Mannose
| Cell Line | Metabolic Parameter | Concentration | Observed Effect | Reference |
| MDA-MB-231 | NADPH Production | 100 mM | Significantly decreased cellular levels of NADPH | [5] |
| Breast Cancer Cells | IDH2 Protein Levels | 100 mM | Promotes proteasomal degradation of IDH2 | [2] |
| TNBC cells | PD-L1 Degradation | Not specified | Promotes degradation, enhancing immunotherapy | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures.[6][7][8][9]
Objective: To determine the effect of D-Mannose and this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
D-Mannose and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of D-Mannose and this compound. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Metabolic Assessment: Lactate Production Assay
This protocol is based on standard lactate assay kits.[10][11]
Objective: To measure the effect of D-Mannose and this compound on the rate of glycolysis by quantifying lactate production.
Materials:
-
Cancer cell line of interest
-
24-well plates
-
Complete culture medium
-
D-Mannose and this compound stock solutions
-
Lactate Assay Kit (containing lactate dehydrogenase, NAD+, and a probe)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of D-Mannose and this compound.
-
Incubate for the desired time period.
-
Collect the cell culture supernatant.
-
Prepare a reaction mixture according to the lactate assay kit manufacturer's instructions.
-
Add the reaction mixture to the supernatant samples and standards in a 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Determine the lactate concentration from a standard curve and normalize to the cell number.
Visualizations
Caption: Experimental workflows for assessing cell viability and metabolism.
Caption: Putative signaling pathway of D-Mannose and this compound in cancer cells.
Conclusion
While direct experimental data on this compound is currently unavailable, the existing literature on D-Mannose and the principles of the kinetic isotope effect provide a strong foundation for predicting its enhanced therapeutic potential. The slower metabolism of this compound is hypothesized to lead to a more potent inhibition of cancer cell viability and a more significant disruption of tumor cell metabolism. Further in vitro and in vivo studies are warranted to validate these hypotheses and to fully elucidate the comparative efficacy of this compound as a novel anti-cancer agent.
References
- 1. D-Mannose and Cancer – Research Review [prevailovercancer.com]
- 2. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tipbiosystems.com [tipbiosystems.com]
A Researcher's Guide to Tracing Mannose in Lipids: A Comparative Analysis of Metabolic Labeling Techniques
For researchers, scientists, and drug development professionals investigating the intricate pathways of mannose incorporation into lipids, selecting the appropriate tracing methodology is paramount. This guide provides a comprehensive comparison of established techniques, offering insights into their principles, experimental protocols, and data outputs. While the direct validation of D-Mannose-d-4 for this application remains to be extensively documented in peer-reviewed literature, this guide will focus on validated alternatives and discuss the potential utility of deuterated mannose as a tracer.
This document will delve into three primary methods for tracing mannose incorporation into lipids: azido-mannose labeling with click chemistry, radiolabeling with isotopes like [³H]-mannose, and stable isotope labeling using tracers such as [¹³C]-mannose. Each method presents a unique set of advantages and limitations in terms of sensitivity, safety, and the complexity of data analysis.
Comparison of Mannose Tracing Methodologies
The choice of a metabolic tracer for monitoring mannose incorporation into lipids is critical and depends on the specific research question, available instrumentation, and safety considerations. Below is a summary of the key characteristics of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Detection Method |
| Azido-Mannose Labeling | Metabolic incorporation of an azido-functionalized mannose analog, followed by bioorthogonal click chemistry with a tagged probe (e.g., fluorescent or biotinylated alkyne). | High specificity and sensitivity. Non-radioactive. Allows for visualization by microscopy and affinity purification. | Potential for steric hindrance by the azido group to affect metabolism. Requires synthesis of specialized reagents. | Fluorescence microscopy, flow cytometry, Western blot, mass spectrometry. |
| Radiolabeling (e.g., [³H]-Mannose) | Metabolic incorporation of a radioactive mannose isotope. | High sensitivity. Well-established methodology.[1][2][3] | Requires handling of radioactive materials and specialized disposal. Limited to quantitative analysis (scintillation counting) rather than spatial resolution. | Liquid scintillation counting, autoradiography. |
| Stable Isotope Labeling (e.g., [¹³C]-Mannose) | Metabolic incorporation of a non-radioactive, heavy isotope-labeled mannose. | Non-radioactive and safe. Provides detailed structural and quantitative information through mass spectrometry. Can trace the fate of individual atoms.[4][5] | Lower sensitivity compared to radiolabeling. Requires sophisticated mass spectrometry equipment and complex data analysis. | Mass spectrometry (GC-MS, LC-MS). |
| Deuterated Mannose (e.g., this compound - Theoretical) | Metabolic incorporation of a deuterium-labeled mannose. | Non-radioactive. The mass shift is detectable by mass spectrometry. Can be a cost-effective stable isotope. | Potential for kinetic isotope effects. Limited commercial availability of specific deuterated isomers. Lack of specific validation studies for lipid incorporation. | Mass spectrometry. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these tracing techniques. Below are representative protocols for each of the validated methods.
Azido-Mannose Labeling and Click Chemistry Detection
This protocol outlines the metabolic labeling of cells with an azido-mannose analog and subsequent detection using a fluorescent probe via click chemistry.[6][7]
1. Metabolic Labeling:
- Culture cells to the desired confluency.
- Replace the culture medium with a medium containing 25-50 µM of a peracetylated azido-mannose analog (e.g., Ac₄ManNAz). Acetylation enhances cell permeability.
- Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cellular glycoconjugates, including glycolipids.
2. Click Chemistry Reaction:
- Wash the cells with PBS to remove unincorporated azido-sugar.
- Prepare the click reaction cocktail. For a copper-catalyzed reaction, this typically includes a fluorescently tagged alkyne (e.g., Alexa Fluor 488-alkyne), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate).
- Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Wash the cells extensively with PBS to remove unreacted reagents.
3. Lipid Extraction and Analysis:
- Harvest the cells and perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure.
- The labeled lipids can then be analyzed by fluorescence microscopy (if performed on intact cells before lysis), or the lipid extract can be analyzed by techniques such as thin-layer chromatography (TLC) with fluorescence scanning or mass spectrometry.
Radiolabeling with [³H]-Mannose
This protocol describes the metabolic labeling of cellular lipids with [³H]-mannose and subsequent quantification.[1][2][3]
1. Metabolic Labeling:
- Plate cells and grow to the desired density.
- For pulse-chase experiments, starve the cells in a glucose-free medium for 30 minutes.
- Replace the medium with a fresh glucose-free medium containing [³H]-mannose (typically 20-100 µCi/mL).
- Incubate for the desired labeling period (e.g., 1-4 hours). For chase experiments, replace the labeling medium with a complete medium and incubate for various time points.
2. Lipid Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells and extract the lipids using a chloroform/methanol/water mixture.
- Separate the organic (lipid-containing) and aqueous phases by centrifugation.
3. Quantification:
- Evaporate the organic phase to dryness.
- Resuspend the lipid extract in a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-mannose incorporated into the lipids.
Stable Isotope Labeling with [¹³C]-Mannose
This protocol outlines the use of [¹³C]-mannose to trace its incorporation into lipids, followed by mass spectrometry analysis.
1. Metabolic Labeling:
- Culture cells in a medium where standard glucose is replaced with [U-¹³C₆]-glucose or supplemented with [U-¹³C₆]-mannose. The use of labeled glucose as a precursor for mannose synthesis is a common approach.
- Incubate the cells for a sufficient period to achieve significant labeling of the lipid pool (this can range from hours to days depending on the cell type and lipid turnover rates).
2. Lipid Extraction:
- Harvest the cells and perform a lipid extraction as described in the radiolabeling protocol.
3. Mass Spectrometry Analysis:
- The lipid extract is then analyzed by a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
- The incorporation of ¹³C atoms results in a predictable mass shift in the lipid molecules containing mannose.
- By analyzing the mass isotopologue distribution, it is possible to quantify the extent of de novo synthesis of mannosylated lipids and to trace the metabolic pathways.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Mannose Incorporation and Glycolipid Synthesis
References
- 1. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: D-Mannose-d-4 versus Genetic Methods for Glycosylation Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies available for studying the complex world of glycosylation.
In the intricate field of glycobiology, understanding the structure, function, and dynamics of glycans is paramount. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes, from protein folding and stability to cell signaling and immune responses. Consequently, robust methods for studying glycosylation are essential for advancing our understanding of health and disease, and for the development of novel therapeutics.
This guide provides a detailed comparison of two powerful and distinct approaches for investigating glycosylation: the use of the stable isotope-labeled monosaccharide, D-Mannose-d-4, and the application of genetic methods to manipulate the glycosylation machinery. We will delve into the principles behind each technique, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound (Metabolic Labeling) | Genetic Methods (e.g., CRISPR-Cas9) |
| Principle | Introduction of a stable isotope-labeled precursor into the natural biosynthetic pathway for tracking and quantification. | Direct modification of the genome to alter the expression of genes involved in glycosylation. |
| Approach | Additive and transient. The labeled sugar is incorporated into newly synthesized glycans. | Subtractive and permanent (in the case of knockouts). Alters the cell's inherent ability to produce specific glycan structures. |
| Information Gained | Glycan flux, turnover rates, and relative quantification of specific glycan structures. | The function of specific glycosylation enzymes and the impact of their absence on cellular processes and glycan profiles. |
| Key Advantage | Allows for the study of dynamic processes in living cells with minimal perturbation to the overall glycosylation machinery. | Provides a direct link between a specific gene and a glycosylation phenotype. |
| Key Limitation | Potential for incomplete labeling and metabolic scrambling of the label. Does not directly identify the function of specific enzymes. | Can have off-target effects and may be lethal if the targeted gene is essential. Does not directly measure glycan dynamics. |
This compound: Tracing the Glycan Pathway with a Labeled Precursor
Metabolic labeling with stable isotopes is a powerful technique for quantitatively analyzing the dynamics of biological processes. This compound, a deuterated version of the natural sugar D-mannose, serves as a tracer that is taken up by cells and incorporated into the N-glycan biosynthetic pathway. The deuterium atoms act as a "heavy" tag, allowing for the differentiation of newly synthesized glycans from the pre-existing, unlabeled glycan pool using mass spectrometry.
The primary advantage of this method is its ability to study glycan biosynthesis and turnover in a dynamic and quantitative manner without genetically altering the cell. It is particularly useful for investigating how cellular metabolism and external stimuli affect glycosylation.
Experimental Workflow for this compound Labeling
The general workflow for a this compound labeling experiment involves several key steps:
Caption: A typical experimental workflow for this compound metabolic labeling.
Detailed Experimental Protocol: this compound Labeling of Cultured Cells
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (deuterated D-mannose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
PNGase F
-
Solid-phase extraction (SPE) cartridges for glycan purification
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard complete culture medium.
-
Labeling: Replace the standard medium with a medium containing this compound. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A common starting point is 50-100 µM this compound for 24-72 hours.
-
Cell Harvest and Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Glycan Release: Treat the protein lysate with PNGase F to release N-linked glycans.
-
Glycan Purification: Purify the released glycans from peptides and other cellular components using SPE cartridges.
-
Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry. The mass shift introduced by the deuterium label will allow for the identification and quantification of labeled versus unlabeled glycan species.
-
Data Analysis: Process the MS data to determine the relative abundance of different glycoforms and calculate the rate of incorporation of this compound.
Quantitative Data from Metabolic Labeling Studies
Studies using stable isotope-labeled mannose have provided valuable quantitative insights into glycan metabolism. For instance, it has been shown that exogenous mannose is incorporated into N-glycans much more efficiently than glucose-derived mannose.[1][2]
| Cell Line | Exogenous Mannose Contribution to N-Glycans | Mannose Incorporation Rate (nmol/mg/h) | Glucose Incorporation Rate (nmol/mg/h) |
| Human Fibroblasts | ~10-45% | 0.1-0.2 | 0.1-0.4 |
Data adapted from studies on the metabolic origins of mannose in glycoproteins.[1]
Genetic Methods: Engineering the Glycan Landscape
Genetic methods offer a powerful and precise way to study the function of specific genes in the glycosylation pathway. Techniques like CRISPR-Cas9 allow for the targeted knockout or modification of genes encoding glycosyltransferases, glycosidases, and other enzymes involved in glycan biosynthesis. By observing the resulting changes in the cellular glycome and phenotype, researchers can directly link a gene to its function in glycosylation.
This approach is particularly valuable for dissecting complex glycosylation pathways and for creating cell lines with simplified or humanized glycan profiles, which is of great interest in the production of therapeutic glycoproteins.[3][4][5][6]
Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout
The workflow for creating a glycosyltransferase knockout cell line using CRISPR-Cas9 is a multi-step process:
Caption: Workflow for generating a glycosyltransferase knockout cell line using CRISPR-Cas9.
Detailed Experimental Protocol: CRISPR-Cas9 Knockout of a Glycosyltransferase
Materials:
-
Cell line of interest
-
CRISPR-Cas9 plasmid system (with a selectable marker)
-
gRNA targeting the glycosyltransferase gene of interest
-
Transfection reagent
-
Selection antibiotic
-
Genomic DNA extraction kit
-
PCR primers for amplifying the target region
-
Sanger sequencing service
-
Antibody against the target glycosyltransferase (if available)
-
Materials for glycan analysis (as described for the this compound protocol)
Procedure:
-
gRNA Design: Design and synthesize a guide RNA (gRNA) that specifically targets an early exon of the glycosyltransferase gene to ensure a frameshift mutation and loss of function.
-
Vector Construction: Clone the gRNA into a vector that also expresses the Cas9 nuclease and a selectable marker.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.
-
Selection: Select for successfully transfected cells by treating the culture with the appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Genomic Validation: Extract genomic DNA from the clonal populations and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Validation: If an antibody is available, perform a Western blot to confirm the absence of the target glycosyltransferase protein.
-
Glycan Analysis: Analyze the glycan profile of the knockout cell line using mass spectrometry to determine the effect of the gene knockout on the cellular glycome.
Quantitative Data from Genetic Methodologies
CRISPR-Cas9 mediated knockout of glycosyltransferases leads to predictable and quantifiable changes in the glycan profile. For example, knocking out fucosyltransferase and xylosyltransferase genes in Nicotiana benthamiana results in a significant reduction in plant-specific N-glycans.[3][4][5][6]
| Glycan Type | Wild-Type N. benthamiana (%) | FucT/XylT Knockout Line (%) |
| Plant-specific N-glycans (with fucose and xylose) | > 90% | < 5% |
| Mammalian-like N-glycans (without fucose and xylose) | < 10% | > 95% |
Data is illustrative and based on findings from studies on glyco-engineered plants.[3][4][5][6]
Impact on Signaling Pathways: A Case Study of Notch Signaling
Both this compound and genetic methods can be employed to investigate how changes in glycosylation affect cellular signaling pathways. A well-studied example is the Notch signaling pathway, where glycosylation of the Notch receptor is crucial for its function.
Genetic studies using glycosylation mutants have shown that O-fucosylation is essential for Notch signaling.[7] For instance, knocking out the gene for O-fucosyltransferase (POFUT1) leads to a loss of Notch signaling.
Caption: The effect of POFUT1 knockout on Notch signaling.
This compound could be used in this context to study the dynamics of Notch receptor glycosylation in response to different stimuli, providing complementary information to the genetic approach.
Conclusion: Choosing the Right Tool for the Job
Both this compound metabolic labeling and genetic methods are powerful tools for studying glycosylation, each with its own set of strengths and limitations. The choice of method will ultimately depend on the specific research question being addressed.
-
For studying the dynamics of glycan biosynthesis and turnover, and for quantitative analysis of glycan flux, this compound is the preferred method. It provides a snapshot of the metabolic state of the cell without permanent genetic alterations.
-
For elucidating the function of specific glycosylation genes and for creating cell lines with defined glycan profiles, genetic methods like CRISPR-Cas9 are indispensable. They offer a direct way to link genotype to phenotype.
In many cases, a combination of both approaches will provide the most comprehensive understanding of the complex role of glycosylation in biology. By leveraging the strengths of both metabolic labeling and genetic engineering, researchers can continue to unravel the sweet secrets of the glycome.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. CRISPR/Cas9-mediated knockout of six glycosyltransferase genes in Nicotiana benthamiana for the production of recombinant proteins lacking β-1,2-xylose and core α-1,3-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9‐mediated knockout of six glycosyltransferase genes in Nicotiana benthamiana for the production of recombinant proteins lacking β‐1,2‐xylose and core α‐1,3‐fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylation Mutants of Cultured Cells - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Mannose-d-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of D-Mannose-d-4, a deuterated form of D-Mannose.
Summary of D-Mannose Properties
The following table summarizes the known properties of D-Mannose, which are expected to be very similar for this compound.
| Property | Value |
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
| Appearance | White solid (powder)[1] |
| Melting Point | 133-140 °C[5][6] |
| Solubility | Soluble in water |
| Hazards | Not classified as hazardous[3] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound.
-
Consult Institutional and Local Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for clarification on the disposal of non-hazardous and deuterated compounds.
-
Assess for Contamination: Determine if the this compound has been contaminated with any hazardous substances during experimental use. If it is mixed with or contains any hazardous materials, it must be treated and disposed of as hazardous waste according to the nature of the contaminants.
-
Uncontaminated this compound Disposal:
-
Solid Waste: For uncontaminated, solid this compound, it can likely be disposed of as non-hazardous laboratory waste. Place the material in a clearly labeled, sealed container.
-
Aqueous Solutions: Small quantities of dilute, uncontaminated aqueous solutions of this compound may be permissible for drain disposal, followed by flushing with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Always verify with your EHS department before disposing of any chemical down the drain.
-
-
Contaminated this compound Disposal:
-
If the this compound is mixed with hazardous solvents or other regulated chemicals, it must be collected in a designated hazardous waste container.
-
The container must be properly labeled with the full chemical names of all components, including "this compound," and their approximate concentrations.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor through your institution's EHS department.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of according to the guidelines for aqueous solutions mentioned above.
-
Once cleaned, the container can typically be disposed of with regular laboratory glass or plastic waste, depending on the container material. Deface the label before disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound disposal decisions.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Essential Safety and Operational Guide for Handling D-Mannose-d-4
This guide provides comprehensive safety and logistical information for the handling and disposal of D-Mannose-d-4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. This compound is not classified as a hazardous substance; however, adherence to standard laboratory safety protocols is essential to maintain a safe working environment.[1]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, appropriate PPE should be worn to minimize exposure and prevent contamination of the product. A risk assessment should be conducted to determine the specific PPE required for the planned procedures.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
|---|---|---|
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and contamination of the product. |
| Body Protection | Laboratory coat | To protect clothing and skin from spills. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling large quantities or if dust is generated.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. Good general ventilation is typically sufficient.[3]
-
If handling large quantities or if the process may generate significant dust, use a chemical fume hood or a ventilated balance enclosure.
-
Locate the nearest eyewash station and safety shower before beginning work.[3]
2. Donning PPE:
-
Put on a laboratory coat and fasten it completely.
-
Wash and dry hands thoroughly.
-
Put on safety glasses or goggles.
-
Put on gloves, ensuring they fit properly and are free of tears or defects.
3. Weighing and Handling this compound:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of this compound.
-
If weighing, use a balance inside a fume hood or ventilated enclosure if necessary.
-
Keep the container tightly sealed when not in use.[3]
4. Post-Handling Procedures:
-
Clean any spills immediately. For small spills, sweep up the solid material and place it in a designated waste container.[3] Avoid generating dust during cleanup.
-
Wipe down the work surface with a damp cloth.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan
This compound is not considered hazardous to the environment.[3] However, all chemical waste should be disposed of responsibly.
-
Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled waste container.
-
Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Packaging: Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before recycling or disposal.
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water.[3] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[3] Seek medical attention if a large amount is swallowed or if symptoms develop. |
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
